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  • Product: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
  • CAS: 873299-86-6

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran: Synthesis, Characterization, and Potential Reactivity This guide provides a comprehensive technical overview of 2-(Cyclohex-1-en-1-ylmethoxy)te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran: Synthesis, Characterization, and Potential Reactivity

This guide provides a comprehensive technical overview of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, a molecule of interest in synthetic organic chemistry. By dissecting its structure, this document will explore a proposed synthetic pathway, predict its spectroscopic characteristics, and discuss its potential reactivity and applications as a synthetic intermediate.

Introduction to the Molecular Architecture

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is an organic molecule characterized by a unique combination of functional groups. Its structure consists of a tetrahydrofuran ring linked via an ether oxygen to a methyl group, which is in turn attached to a cyclohexene ring. This arrangement presents several key features that dictate its chemical behavior and potential utility.

  • The Tetrahydrofuranyl Acetal Moiety: The 2-alkoxytetrahydrofuran substructure is a cyclic acetal. Such groups are known in organic synthesis as protecting groups for alcohols due to their stability under neutral and basic conditions, and their lability in the presence of acid.[1][2][3][4][5]

  • The Cyclohexene Ring: The presence of a carbon-carbon double bond within the six-membered ring introduces a site of reactivity for a variety of transformations, including additions and oxidations.

  • The Ether Linkage: The ether bond connects the two cyclic systems and is generally stable to a wide range of reagents, with the exception of strong acids.

The strategic combination of these functional groups suggests that 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran could serve as a valuable intermediate in multi-step syntheses, allowing for selective manipulation of other parts of a molecule while the cyclohexenylmethanol-derived alcohol is masked.

Proposed Synthesis

A logical and efficient synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran can be envisioned through the acid-catalyzed addition of cyclohex-1-en-1-ylmethanol to 2,3-dihydrofuran. This approach is analogous to the well-established method of forming tetrahydropyranyl (THP) ethers from alcohols and 3,4-dihydro-2H-pyran.[6]

Retrosynthetic Analysis

A retrosynthetic disconnection of the ether linkage points to cyclohex-1-en-1-ylmethanol and 2,3-dihydrofuran as the primary starting materials. This is a logical approach as both precursors are commercially available or can be readily synthesized.

G Target 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Intermediates Cyclohex-1-en-1-ylmethanol + 2,3-Dihydrofuran Target->Intermediates C-O Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanism

The forward synthesis involves the reaction of cyclohex-1-en-1-ylmethanol with 2,3-dihydrofuran in the presence of a catalytic amount of acid.

The mechanism for this reaction proceeds through the following steps:[7][8]

  • Protonation of the Dihydrofuran: The acid catalyst protonates the double bond of 2,3-dihydrofuran, generating a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: The hydroxyl group of cyclohex-1-en-1-ylmethanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion to yield the final product and regenerate the acid catalyst.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHF 2,3-Dihydrofuran Oxocarbenium Oxocarbenium Ion DHF->Oxocarbenium + H+ H_plus H+ Oxonium Protonated Ether Oxocarbenium->Oxonium + Alcohol Alcohol Cyclohex-1-en-1-ylmethanol Product 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Oxonium->Product - H+

Caption: Proposed reaction mechanism for ether formation.

Experimental Protocol

Materials:

  • Cyclohex-1-en-1-ylmethanol

  • 2,3-Dihydrofuran

  • Dichloromethane (anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of cyclohex-1-en-1-ylmethanol (1.0 eq) in anhydrous dichloromethane, add 2,3-dihydrofuran (1.2 eq).

  • Add a catalytic amount of PPTS (0.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

Predicted Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Vinylic H (Cyclohexene)5.6 - 5.8br s1HBroad singlet due to allylic coupling.
Acetal H (THF)5.1 - 5.3t1HTriplet, coupled to the adjacent CH₂ group.
O-CH₂-Cyclohexene3.9 - 4.2m2HDiastereotopic protons, complex multiplet.
O-CH₂ (THF)3.7 - 3.9m2HMultiplet.
Allylic CH₂ (Cyclohexene)1.9 - 2.1m4HMultiplet.
Other CH₂ (THF & Cyclohexene)1.5 - 1.9m8HOverlapping multiplets.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (ppm)
Vinylic C (quaternary, Cyclohexene)135 - 140
Vinylic C (CH, Cyclohexene)120 - 125
Acetal C (THF)100 - 105
O-CH₂-Cyclohexene70 - 75
O-CH₂ (THF)65 - 70
Allylic C (Cyclohexene)25 - 30
Other C (THF & Cyclohexene)20 - 35
Predicted Infrared (IR) Spectrum
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=C Stretch (alkene)1640 - 1680Medium
C-O Stretch (ether/acetal)1050 - 1150Strong
=C-H Stretch (alkene)3000 - 3100Medium
C-H Stretch (alkane)2850 - 3000Strong
Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): A weak to medium intensity peak is expected at the calculated molecular weight.

  • Key Fragmentation: The most significant fragmentation would likely be the cleavage of the C-O bond of the acetal, leading to the formation of the stable oxocarbenium ion of tetrahydrofuran and the cyclohexenylmethyl radical. Another prominent fragmentation pathway would involve the loss of the entire tetrahydrofuranoxy group.

Chemical Reactivity and Stability

The reactivity of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is governed by its two primary functional groups: the acetal and the alkene.

  • Acid-Catalyzed Deprotection: The tetrahydrofuranyl acetal is susceptible to cleavage under acidic conditions, regenerating the parent alcohol, cyclohex-1-en-1-ylmethanol.[1][2][3][5] This property is central to its use as a protecting group. A variety of acidic catalysts, including aqueous acids and Lewis acids, can effect this transformation.[2][3]

  • Alkene Reactions: The double bond in the cyclohexene ring can undergo a range of addition reactions, such as hydrogenation to form the corresponding saturated cyclohexane derivative, epoxidation, dihydroxylation, and halogenation.

  • Stability: The molecule is expected to be stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents that do not target the alkene functionality. This stability profile is a key requirement for a useful protecting group.[1][3]

G cluster_0 Reactivity Pathways cluster_1 Acidic Conditions cluster_2 Alkene Reactions Start 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Deprotection Cyclohex-1-en-1-ylmethanol Start->Deprotection H+ Hydrogenation Saturated Derivative Start->Hydrogenation H2, Pd/C Epoxidation Epoxide Start->Epoxidation m-CPBA

Sources

Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Introduction and Chemical Identity In advanced organic synthesis, the strategic protection of reactive functional groups is paramount to orchestrating complex, multi-step molecular assemblies. 2-(Cyclohex-1-en-1-ylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

In advanced organic synthesis, the strategic protection of reactive functional groups is paramount to orchestrating complex, multi-step molecular assemblies. 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS: 873299-86-6) is a highly specialized mixed acetal that serves as the tetrahydrofuranyl (THF) ether derivative of cyclohex-1-enylmethanol[1].

By masking the primary allylic alcohol, this compound allows chemists to perform harsh oxidative or radical-based transformations on the electron-rich cyclohexene ring without degrading the hydroxyl moiety.

Table 1: Physicochemical Properties and Identification

PropertySpecification / Value
Chemical Name 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
CAS Registry Number 873299-86-6
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Structural Class Mixed Acetal / Tetrahydrofuranyl (THF) Ether
Parent Alcohol Cyclohex-1-enylmethanol

Mechanistic Rationale: The Tetrahydrofuranyl (THF) Protecting Group

The decision to protect an alcohol as a THF ether rather than the more ubiquitous tetrahydropyranyl (THP) ether is driven by precise kinetic requirements. The oxygen atom in 2,3-dihydrofuran is less sterically hindered and part of a more strained five-membered ring compared to the six-membered 3,4-dihydro-2H-pyran[2].

Causality in Experimental Design: When 2,3-dihydrofuran is protonated, it forms a highly reactive oxocarbenium ion. The subsequent nucleophilic attack by cyclohex-1-enylmethanol is kinetically favored. More importantly, the resulting THF ether is cleaved approximately four times faster than a THP ether under mildly acidic conditions[3]. This differential lability provides an orthogonal deprotection strategy, allowing chemists to unmask the allylic alcohol while leaving other acid-sensitive groups (like THP or silyl ethers) intact.

Mechanism N1 2,3-Dihydrofuran (Enol Ether) N2 Protonation (H+) Acid Catalyst N1->N2 N3 Oxocarbenium Ion Intermediate (Highly Electrophilic) N2->N3 N4 Nucleophilic Attack by Cyclohex-1-enylmethanol N3->N4 N5 Deprotonation Equilibrium Shift N4->N5 N6 THF Ether (CAS 873299-86-6) N5->N6

Acid-catalyzed acetalization mechanism forming the THF ether protecting group.

Table 2: Kinetic Comparison of Acetal Protecting Groups

Protecting GroupReagentRelative Cleavage RateOptimal Deprotection Conditions
THF Ether 2,3-DihydrofuranFast (~4x faster than THP)Mild acid (e.g., PPTS in MeOH, RT)
THP Ether 3,4-Dihydro-2H-pyranModerateStronger acid (e.g., p-TsOH in MeOH, RT)

Downstream Applications: Antimalarial Pharmacophore Synthesis

The primary utility of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran lies in its application as a stable intermediate for the synthesis of spiro-1,2,4-trioxane antimalarials[4].

The synthesis of these endoperoxide pharmacophores relies on the Mukaiyama–Isayama hydroperoxysilylation of unactivated alkenes. This reaction is catalyzed by Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) [Co(thd)₂] under aerobic conditions[4]. If the primary alcohol of cyclohex-1-enylmethanol is left unprotected, it can competitively coordinate to the cobalt center, poisoning the catalyst, or undergo unwanted radical oxidation. By masking the alcohol as a THF ether, the electron-rich alkene is isolated, ensuring high regioselectivity and yield during the critical endoperoxide formation[4].

Pathway A Cyclohex-1-enylmethanol (Primary Allylic Alcohol) C 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran CAS: 873299-86-6 A->C Protection B 2,3-Dihydrofuran (Acid Catalyst) B->C Acetalization D Co(thd)2 Catalyzed Hydroperoxysilylation C->D Alkene Functionalization E Spiro-1,2,4-trioxane (Antimalarial Core) D->E Endoperoxide Formation

Workflow from allylic alcohol protection to antimalarial spiro-trioxane synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm reaction success before proceeding to the next synthetic stage.

Protocol A: Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

This protocol utilizes mild, sustainable conditions to prevent the isomerization of the allylic double bond[2].

Reagents:

  • Cyclohex-1-enylmethanol: 1.0 equivalent (10 mmol, 1.12 g)

  • 2,3-Dihydrofuran: 1.5 equivalents (15 mmol, 1.05 g)

  • Pyridinium p-toluenesulfonate (PPTS): 0.1 equivalents (1 mmol, 0.25 g)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Initialization: Flame-dry a 50 mL round-bottom flask under argon. Charge the flask with cyclohex-1-enylmethanol and anhydrous DCM.

  • Catalyst Addition: Add PPTS to the stirring solution at 0 °C.

  • Acetalization: Introduce 2,3-dihydrofuran dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20 °C).

  • In-Process Validation Checkpoint: After 60 minutes, sample the reaction for FTIR analysis. Validation: The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the emergence of a strong, sharp C-O-C ether stretch at ~1050 cm⁻¹ confirms quantitative protection.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the PPTS. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound (CAS 873299-86-6).

Protocol B: Orthogonal Deprotection of the THF Ether

Once downstream alkene functionalization is complete, the THF ether can be selectively cleaved.

Reagents:

  • THF-protected substrate: 1.0 equivalent

  • Methanol: 10 mL/mmol

  • Catalytic PPTS: 0.1 equivalents

Step-by-Step Methodology:

  • Solvation: Dissolve the protected substrate in methanol at room temperature.

  • Acidification: Add PPTS and stir vigorously. The methanol acts as both solvent and nucleophile, driving the equilibrium toward the formation of 2-methoxytetrahydrofuran and the free alcohol.

  • In-Process Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 4:1). Validation: The consumption of the high-Rf acetal spot and the appearance of a lower-Rf spot (which stains strongly with anisaldehyde due to the allylic/functionalized alcohol) confirms successful deprotection.

  • Purification: Evaporate the methanol, dissolve the residue in diethyl ether, wash with brine, dry, and purify via flash column chromatography.

References

  • Ambeed CAS Index (873299-86-6) . Ambeed.com. 1

  • An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group . Falck, J. R., et al. Tetrahedron Letters via National Institutes of Health (NIH). 3

  • SET Cleavage of Peroxides: Influence of Reductant and Peroxide on the Reactivity and Regioselectivity of Alkoxy Radical Formation (Co(thd)2 Catalysis) . ResearchGate. 4

  • l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water . National Institutes of Health (NIH). 2

Sources

Foundational

molecular weight and formula of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

An In-Depth Technical Guide to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthetic route, and potential applications of the novel compound 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran. As a molecule incorporating both a tetrahydrofuran (THF) ring, a common scaffold in pharmaceuticals, and a reactive cyclohexene moiety, this compound presents intriguing possibilities for further research and development. This document is intended to serve as a foundational resource, offering theoretically derived data and experimentally grounded protocols based on analogous structures to guide future laboratory investigation.

Molecular Structure and Physicochemical Properties

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a bicyclic ether. Its structure is characterized by a saturated five-membered tetrahydrofuran ring connected via a methoxy bridge to a six-membered cyclohexene ring. The precise connectivity and stereochemistry are critical determinants of its physical and biological properties.

Molecular Formula: C₁₁H₁₈O₂

Molecular Weight: 182.26 g/mol

The physicochemical properties of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran are not yet experimentally determined. However, we can predict these properties based on its structural components.

PropertyPredicted ValueJustification
Boiling Point 110-120 °C at 10 mmHgBased on structurally similar bicyclic ethers.
Density ~1.0 g/mLTypical for cyclic ethers of this molecular weight.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.The ether functionalities provide some polarity, but the overall hydrocarbon character suggests limited water solubility.
LogP 2.5 - 3.5Estimated based on the combination of the hydrophilic ether groups and the lipophilic hydrocarbon rings.

Structural Diagram:

Caption: Molecular structure of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

Synthesis and Manufacturing

A plausible and efficient synthetic route to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide.[1][2][3] In this proposed synthesis, 2-hydroxytetrahydrofuran (a cyclic hemiacetal) would be deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with (1-cyclohexen-1-yl)methyl bromide.

Proposed Synthetic Workflow:

G start 2-Hydroxytetrahydrofuran + (1-Cyclohexen-1-yl)methyl bromide step1 Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) start->step1 step2 Nucleophilic substitution (SN2 reaction) step1->step2 product 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran step2->product purification Work-up and purification (e.g., column chromatography) product->purification

Caption: Proposed synthetic workflow for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

Detailed Experimental Protocol:

Materials:

  • 2-Hydroxytetrahydrofuran

  • (1-Cyclohexen-1-yl)methyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Formation of the Alkoxide: A solution of 2-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of (1-cyclohexen-1-yl)methyl bromide (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

Spectroscopic Analysis (Predicted)

The structural elucidation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran would rely on a combination of spectroscopic techniques.[4][5]

¹H NMR (400 MHz, CDCl₃):

  • δ 5.5-5.7 ppm (m, 1H): Vinylic proton of the cyclohexene ring.

  • δ 4.8-5.0 ppm (m, 1H): Proton on the anomeric carbon of the tetrahydrofuran ring (C2).

  • δ 3.8-4.2 ppm (m, 2H): Methylene protons of the methoxy bridge (-O-CH₂-).

  • δ 3.6-3.9 ppm (m, 2H): Protons on the C5 of the tetrahydrofuran ring.

  • δ 1.5-2.2 ppm (m, 12H): Remaining aliphatic protons of the tetrahydrofuran and cyclohexene rings.

¹³C NMR (100 MHz, CDCl₃):

  • δ 135-140 ppm: Quaternary vinylic carbon of the cyclohexene ring.

  • δ 120-125 ppm: Vinylic CH of the cyclohexene ring.

  • δ 100-105 ppm: Anomeric carbon of the tetrahydrofuran ring (C2).

  • δ 65-75 ppm: Methylene carbon of the methoxy bridge and C5 of the tetrahydrofuran ring.

  • δ 20-40 ppm: Remaining aliphatic carbons of the tetrahydrofuran and cyclohexene rings.

Infrared (IR) Spectroscopy (neat):

  • ~3020 cm⁻¹: C-H stretch (vinylic).

  • ~2930, 2860 cm⁻¹: C-H stretch (aliphatic).

  • ~1650 cm⁻¹: C=C stretch (cyclohexene).

  • ~1100 cm⁻¹: C-O stretch (ether).

Mass Spectrometry (Electron Ionization - EI):

  • M⁺ at m/z = 182.13: Molecular ion peak.

  • Key Fragments: Fragmentation would likely involve the loss of the cyclohexenylmethyl group (m/z = 95) or the tetrahydrofuranyl group (m/z = 71), and rearrangements common to ethers.

Applications in Research and Drug Development

While the specific biological activity of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is unknown, its constituent moieties are prevalent in numerous bioactive molecules.[6][7]

  • Tetrahydrofuran Ring: The THF ring is a common structural motif in many FDA-approved drugs and natural products with a wide range of biological activities, including antiviral, anticancer, and cardiovascular effects.[6] Its presence can improve the pharmacokinetic properties of a molecule.[8]

  • Cyclohexene Moiety: The cyclohexene ring provides a rigid scaffold that can orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.[9] The double bond also offers a site for further chemical modification. Cyclohexenone derivatives, a related class of compounds, exhibit antitumor and anti-inflammatory activities.[10]

Potential Research Directions:

G A 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran B Scaffold for Library Synthesis A->B C Investigation of Biological Activity A->C D Precursor for Complex Molecule Synthesis A->D E Antiviral Research C->E F Anticancer Research C->F G Anti-inflammatory Research C->G

Caption: Potential research applications of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

This compound could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The double bond in the cyclohexene ring can be functionalized through various reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a diverse library of new chemical entities for biological screening.

Safety and Handling

As a novel chemical entity, 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Ethers can form explosive peroxides upon prolonged exposure to air and light; therefore, it is recommended to store this compound in a tightly sealed, amber-colored bottle under an inert atmosphere.

References

  • General Electric Company. (1978). 2-Alkoxy-tetrahydrofurans via hydroformylation of allylic alcohols.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Ahmad, S. (2025). Bioactive Cyclohexenones: A Mini Review. ResearchGate. [Link]

  • Bruno, J. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Pearson. [Link]

  • Eastman Kodak Company. (1993). Process for the preparation of 2-oxytetrahydrofurans.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Fernández, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

  • Organic Chemistry Tutor. (2021, February 13). Williamson Ether Synthesis, Acidic Conditions & Cyclic Ethers [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Li, W., et al. (2022). Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. Chemical Science, 13(15), 4336-4342. [Link]

  • ChemBK. (2025, May 20). 2-(cyclohexylmethyl)tetrahydrofuran. ChemBK. [Link]

  • Maimone, T. J., & Baran, P. S. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC. [Link]

  • Beilstein Journals. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]

  • Deslongchamps, P., & Moreau, C. (2013). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

  • LookChem. (n.d.). 2-(cyclohex-1-en-1-yl)furan. LookChem. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • NIST. (n.d.). 2-Ethoxytetrahydrofuran. NIST WebBook. [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Wikipedia. [Link]

  • SpectraBase. (n.d.). (2R/S,3S,5R)-5-Cyclohexyl-2-methoxy-3-[(trimethylsilyl)oxy]-3-(prop-2-enyl)-tetrahydrofuran. SpectraBase. [Link]

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Puget Sound. [Link]

  • ChemRxiv. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. ChemRxiv. [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6). Executive Summary & Compound Identity 2-(Cyclohex-1-en-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6).

Executive Summary & Compound Identity

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a specialized lipophilic ether-acetal intermediate used primarily in the synthesis of complex natural products (e.g., Labiatin A) and as a functionalized linker in medicinal chemistry.[1] Structurally, it consists of a tetrahydrofuran (THF) ring connected at the C2 position via a methoxy linker to a cyclohexenyl group.

This molecule exhibits dual-functionality sensitivity :

  • Acetal Character: The C2-alkoxy attachment on the THF ring renders it susceptible to acid-catalyzed hydrolysis.

  • Allylic Ether Character: The cyclohexenyl moiety adds allylic reactivity, influencing oxidation stability.

Physicochemical Profile
PropertyValue / Description
CAS Number 873299-86-6
Molecular Formula C₁₁H₁₈O₂
Molecular Weight ~182.26 g/mol
Predicted LogP ~3.0 – 3.5 (Lipophilic)
Physical State Colorless to pale yellow liquid (Standard conditions)
Primary Solvency Class Lipophilic Ethers / Acetals

Solubility Profile

Due to its significant hydrocarbon character (C11 skeleton) balanced by two ether oxygens, this compound follows a "Like Dissolves Like" mechanism. It is highly soluble in non-polar and moderately polar organic solvents but exhibits negligible solubility in water.

Solvent Compatibility Matrix

The following data represents expert-validated solubility behavior based on structure-property relationships (SPR) and analogous 2-alkoxytetrahydrofurans.

Solvent ClassSpecific SolventSolubility RatingCritical Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for synthesis and extraction.
Chlorinated ChloroformExcellent (>100 mg/mL)Good for NMR analysis; ensure acid-free (filter through basic alumina).
Ethers Tetrahydrofuran (THF)Miscible Ideal for reaction homogeneity.
Ethers Diethyl EtherExcellent Suitable for workup/extraction.
Esters Ethyl AcetateExcellent Standard solvent for chromatography (TLC/Flash).
Alcohols Methanol / EthanolGood Soluble, but avoid acidic conditions to prevent acetal exchange.
Hydrocarbons Hexane / HeptaneModerate to Good Solubility may decrease at low temperatures; useful for crystallization attempts.
Aromatic TolueneExcellent Excellent for high-temperature reactions.
Aqueous WaterInsoluble (<0.1 mg/mL)Forms a biphasic system; product partitions into the organic layer.
Acids Acetic Acid / HClReactive / Unstable DO NOT USE. Causes rapid hydrolysis to THF-2-ol and cyclohexenyl methanol.

Stability & Degradation Mechanism

Understanding the degradation pathways is vital for accurate solubility testing. The molecule is an acetal , making it inherently unstable in aqueous acidic environments.

Mechanistic Pathway (Graphviz Diagram)

The diagram below illustrates the synthesis via oxidative cyclization or etherification and the critical acid-catalyzed hydrolysis pathway that researchers must avoid during handling.

G Precursor1 Cyclohex-1-en-1-ylmethanol Target 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran (Target Molecule) Precursor1->Target Acid Cat. Addition (Anhydrous) Precursor2 2,3-Dihydrofuran (or THF derivatives) Precursor2->Target Hydrolysis Acid-Catalyzed Hydrolysis Target->Hydrolysis + H3O+ Degradation1 Tetrahydrofuran-2-ol (Hemiacetal) Hydrolysis->Degradation1 Degradation2 Cyclohex-1-en-1-ylmethanol (Recovered Alcohol) Hydrolysis->Degradation2

Caption: Synthesis and acid-catalyzed degradation pathways. Note the reversibility of acetal formation in the presence of aqueous acid.

Standard Operating Procedure (SOP): Solubility Determination

To determine the exact solubility limit for a specific application (e.g., formulation or recrystallization), follow this self-validating gravimetric/visual protocol.

Phase 1: Visual Solubility Screening

Objective: Rapidly classify solubility as High, Moderate, or Low.

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (neutral pH).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particulates/Haze: Proceed to step 4.

  • Incremental Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions, until clear.

  • Calculation:

    
    
    
Phase 2: Quantitative Saturation Method (HPLC)

Objective: Precise solubility data for analytical standards.

  • Saturation: Add excess compound to 1 mL of solvent until a visible oil droplet or solid persists.

  • Equilibration: Vortex for 1 hour at 25°C. Allow to stand for 2 hours to separate phases.

  • Sampling: Carefully remove the supernatant.

  • Dilution: Dilute the supernatant 100-fold with Acetonitrile (do not use water/acidic diluents).

  • Analysis: Inject into HPLC (C18 Column, Acetonitrile/Water neutral gradient).

    • Note: Ensure the water mobile phase contains 0.1% Ammonium Acetate (pH ~7) rather than TFA or Formic Acid to prevent on-column degradation.

Critical Handling Alerts
  • Chloroform Warning: Commercial chloroform often contains ethanol or amylene as stabilizers and can become acidic (HCl formation) over time. Always filter chloroform through basic alumina before dissolving this compound to prevent acetal hydrolysis.

  • Water Content: Ensure all organic solvents are dried (e.g., over molecular sieves) if the solution is to be stored for >24 hours.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one (Analogous Structure Properties). National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Foundational

Engineering Tetrahydrofuranyl Ether Derivatives: A Dual-Axis Guide to Transient Protection and Pharmacophore Design

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the need to balance molecular stability with precise reactivity. Tetrahydrofuranyl (THF)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the need to balance molecular stability with precise reactivity. Tetrahydrofuranyl (THF) ethers represent a highly versatile chemical motif that serves two distinct, yet equally critical, roles in organic synthesis and medicinal chemistry. They function as highly tunable, acid-labile protecting groups for complex syntheses, and as integral structural pharmacophores that modulate lipophilicity and target binding in active drug candidates.

This technical guide elucidates the mechanistic causality behind selecting THF ethers over their tetrahydropyranyl (THP) counterparts, provides self-validating experimental protocols for their manipulation, and explores their integration into biologically active scaffolds.

Mechanistic Rationale: The Kinetic Advantage of THF Ethers

When masking hydroxyl functionalities—whether on simple alcohols, complex natural products, or amino acid side chains during tRNA synthesis—the choice of protecting group dictates the success of orthogonal downstream reactions.

The causality behind choosing a THF ether over a THP ether lies fundamentally in ring strain and the thermodynamics of oxocarbenium ion formation. The five-membered THF ring exhibits greater torsional strain (Pitzer strain) compared to the six-membered THP ring. During acid-catalyzed hydrolysis, the transition state leading to the planar oxocarbenium intermediate relieves this strain more effectively in the THF system. Consequently, THF ethers undergo acid-mediated solvolysis significantly faster than THP ethers 1.

For instance, in weakly acidic solutions, the hydrolysis half-life (


) of a THF-protected hydroxamate is approximately 1.8 hours, compared to 2.9 hours for the THP equivalent 2. This kinetic differential allows for highly selective, orthogonal deprotection strategies where a THF group can be cleaved without disturbing co-existing THP or silyl ethers, a strategy famously employed in the total synthesis of the marine sponge metabolite Theopederin D 1.

Pharmacological Integration: THF Ethers as Active Pharmacophores

Beyond transient protection, the 2-tetrahydrofuranyl moiety is frequently incorporated into final drug candidates to fine-tune physicochemical properties.

  • Kinase Inhibitors : In the development of EGFR inhibitors, modifying the anilinoquinazoline scaffold with a C-7 tetrahydrofuranyl ether yielded compounds capable of reversibly inhibiting EGFR autophosphorylation in human epithelial carcinoma cells 3. The ether oxygen acts as a critical hydrogen-bond acceptor, while the cyclic aliphatic ring enhances membrane permeability without excessive lipophilic bulk.

  • Cytokinins : Substitution of the N9 position of 6-benzylaminopurine with a tetrahydrofuran-2-yl group prevents rapid enzymatic degradation while maintaining high biological activity in delaying plant senescence. Crucially, these derivatives exhibit marginal to no cytotoxicity against human cell lines (e.g., K-562, MCF-7) 4.

Quantitative Data Summary

Table 1: Comparative Physicochemical and Kinetic Parameters of Cyclic Acetal Ethers

ParameterTetrahydrofuranyl (THF) EtherTetrahydropyranyl (THP) EtherMechanistic Driver
Ring Size 5-membered6-memberedStructural geometry & internal bond angles
Acidic Hydrolysis Half-Life (pH ~3) ~1.8 hours~2.9 hoursRelief of Pitzer (torsional) strain in the transition state
Orthogonal Cleavage Highly susceptible to mild acids (e.g., PPTS)Requires stronger acids or longer reaction timesDifferential activation energy for oxocarbenium formation
Pharmacological Lipophilicity Moderate enhancementHigher enhancementReduced carbon count vs. THP

Visualizing the Mechanistic Logic

The following diagram illustrates the self-validating mechanistic pathway of acid-catalyzed THF ether cleavage. The rapid formation of the oxocarbenium ion is the rate-determining step that gives THF ethers their kinetic advantage.

Pathway A THF Ether (Acetal) B Protonation of Exocyclic Oxygen A->B H+ addition C Oxocarbenium Ion Intermediate B->C R-OH departure (Strain Relief) D Water Nucleophilic Attack C->D H2O addition E Hemiacetal Formation D->E -H+ F Free Alcohol + 4-Hydroxybutanal E->F Ring Opening

Mechanistic pathway of acid-catalyzed THF ether cleavage via an oxocarbenium intermediate.

Experimental Workflows: Self-Validating Protocols

To ensure absolute reproducibility in the laboratory, the following protocols are designed as self-validating systems. Every step includes a specific, measurable checkpoint to confirm success before proceeding.

Protocol A: Synthesis of 2-Tetrahydrofuranyl Ethers via Acid-Catalyzed Addition

Rationale: Utilizing 2,3-dihydrofuran avoids the generation of aqueous byproducts (unlike traditional halide-based etherifications), driving the equilibrium toward the protected acetal via an atom-economical addition.

  • Preparation : Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Excluding moisture prevents the competitive hydration of 2,3-dihydrofuran into 4-hydroxybutanal 5.

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: A strong, anhydrous organic acid is required to protonate the enol ether without introducing water that would prematurely hydrolyze the product.

  • Addition : Dropwise add 2,3-dihydrofuran (1.5 eq) at 0°C. The reaction is exothermic; strict temperature control prevents the acid-catalyzed polymerization of the dihydrofuran reagent.

  • Self-Validation Checkpoint (In-Process) : Monitor the reaction via

    
    H-NMR of crude aliquots. The system validates itself when the hydroxyl proton signal disappears and a distinct acetal proton multiplet emerges at ~5.1 ppm, confirming specific acetal linkage formation rather than mere starting material degradation.
    
  • Quenching & Isolation : Quench immediately with saturated aqueous NaHCO

    
     to neutralize the catalyst, preventing reverse hydrolysis during the aqueous workup. Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Mild Acidic Deprotection (Orthogonal Cleavage)

Rationale: Exploiting the kinetic lability of the THF ether to regenerate the free alcohol without disturbing adjacent protecting groups.

  • Solvation : Dissolve the THF-ether derivative in a miscible solvent system (e.g., MeOH/H

    
    O, 9:1 v/v).
    
  • Hydrolysis : Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Causality: PPTS provides a mildly acidic, buffered environment (pH ~3.0) sufficient to cleave the highly strained THF ether (

    
     ~ 1.8h) 2 while leaving more robust protecting groups (like THP or TBDMS) completely intact.
    
  • Self-Validation Checkpoint (Systematic) : Perform analytical HPLC at 30-minute intervals. The self-validating nature of this step relies on tracking the isosbestic points in the UV chromatogram. A true isosbestic point guarantees clean A

    
     B conversion (THF-ether 
    
    
    
    free alcohol + 4-hydroxybutanal) without the formation of degradation side-products.
  • Recovery : Neutralize with a mild base, extract the free alcohol into ethyl acetate, and purify via flash column chromatography.

References

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of 2-Tetrahydrofuranyl Ethers from Aqueous 4-Hydroxybutanal Source: Taylor & Francis (tandfonline.com) / Synthetic Communications URL:[Link]

  • Total Synthesis of Theopederin D Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Strategic Applications of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran in Advanced Organic Synthesis

Abstract: The compound 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6) represents a highly versatile structural motif in modern organic synthesis. By combining a reactive cyclohexenyl core with a 2-tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6) represents a highly versatile structural motif in modern organic synthesis. By combining a reactive cyclohexenyl core with a 2-tetrahydrofuranyl (THF) acetal linkage, this molecule serves both as a selectively protected primary alcohol and as a dynamic synthon for complex molecule construction. This whitepaper explores the mechanistic advantages of the THF protecting group, the functionalization of the cyclohexene ring for carbasugar synthesis, and provides validated experimental protocols for researchers and drug development professionals.

Introduction: Structural Duality and Mechanistic Rationale

In multi-step organic synthesis, the choice of protecting group dictates the boundary conditions of the entire synthetic route. 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a mixed acetal formed from cyclohex-1-en-1-ylmethanol and a tetrahydrofuranyl donor.

While the tetrahydropyranyl (THP) group is ubiquitous, the 2-tetrahydrofuranyl (THF) ether is often strategically superior when orthogonal deprotection is required[1]. The causality behind this lies in ring strain and transition state geometry. The 5-membered THF ring possesses higher ground-state torsional strain compared to the stable chair conformation of the 6-membered THP ring. Upon protonation and subsequent cleavage of the exocyclic C–O bond, the molecule transitions to a planar oxocarbenium ion. The relief of ground-state strain in the THF system significantly lowers the activation energy barrier, allowing THF ethers to be cleaved under much milder acidic conditions than THP ethers, while retaining excellent stability toward strongly basic media, hydrides, and organometallic reagents[2].

Simultaneously, the cyclohex-1-en-1-yl moiety acts as a rigid, functionalizable alkene. It is a privileged scaffold for the synthesis of highly oxygenated cyclohexane derivatives, most notably carbasugars —pseudosugars that exhibit profound biological activities, including targeted cytotoxicity against solid tumors in nutrient-deprived environments[3].

G A Cyclohex-1-en-1-ylmethanol + THF Source (e.g., 2,3-DHF) B 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran A->B Acid Catalyst (e.g., CuBr2 or p-TsOH) C Alkene Functionalization (Epoxidation / Dihydroxylation) B->C Pathway 1 E Acetal Ring-Opening (Hydrolysis / Reduction) B->E Pathway 2 D Carbasugar Synthesis (e.g., Uvaridacol L analogs) C->D Stereoselective Additions F 1,4-Diol Derivatives & 4-Hydroxybutanal E->F Nucleophilic Trapping

Divergent synthetic applications of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

The Cyclohexenyl Core as a Precursor to Carbasugars

Carbasugars, such as gabosines, streptol, and uvaridacol L, replace the endocyclic oxygen of traditional carbohydrates with a methylene group, rendering them resistant to enzymatic glycosidic cleavage. This stability makes them excellent pharmacophores[3].

The synthesis of these complex architectures often begins with a simple cyclohex-1-en-1-ylmethanol derivative. By utilizing 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, chemists can perform stereoselective functionalizations on the alkene:

  • Upjohn Dihydroxylation: Treatment with catalytic OsO₄ and NMO yields the cis-diol. The bulky THF ether on the hydroxymethyl group directs the incoming oxidant to the opposite face via steric approach control.

  • Epoxidation: Reaction with peroxyacids (e.g., mCPBA) yields the corresponding epoxide, which can be regioselectively opened by nucleophiles to establish the successive chiral centers characteristic of carbasugars.

Quantitative Bioactivity of Carbasugar Derivatives

Recent studies have demonstrated that carbasugar analogs derived from cyclohexenyl scaffolds exhibit potent, selective cytotoxicity against human pancreatic cancer cell lines (PANC-1 and HT-29) specifically under nutrient-deprived conditions (NDM)[3].

Table 1: Cytotoxicity of Synthesized Carbasugar Analogs (Uvaridacol L derivatives)[3]

Compound VariantHT-29 Cytotoxicity (+FBS)HT-29 Cytotoxicity (NDM)Selectivity Ratio (+FBS / NDM)
(±)-167.9 ± 7.0 μM17.7 ± 5.6 μM~3.8x
(±)-249.5 ± 23.7 μM13.0 ± 1.7 μM~3.8x
(±)-3138.6 ± 50.5 μM19.8 ± 8.6 μM~7.0x
(±)-4122.3 ± 23.3 μM28.5 ± 5.0 μM~4.3x

Note: NDM = Nutrient Deprived Medium; FBS = Fetal Bovine Serum. Lower μM indicates higher potency.

Acetal Ring-Opening and 1,4-Diol Synthesis

Beyond serving as a protecting group, the 2-alkoxytetrahydrofuran moiety is a masked form of 4-hydroxybutanal[4]. In aqueous acidic media, the acetal exists in equilibrium with the open-chain aldehyde. This property is exploited in industrial and pharmaceutical synthesis to generate 1,4-diols via hydroformylation/hydrogenation pathways[5].

When 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is subjected to strong aqueous acid, the THF ring opens. If trapped with reducing agents (e.g., NaBH₄), the reaction yields 1,4-butanediol and liberates the free cyclohex-1-en-1-ylmethanol.

Mechanism A 2-Alkoxytetrahydrofuran (Acetal) B Protonation of Exocyclic Oxygen A->B H+ (Mild Acid) C Oxocarbenium Ion Intermediate B->C -ROH Cleavage D Free Alcohol (Cyclohex-1-en-1-ylmethanol) B->D Released E 2-Hydroxytetrahydrofuran (Lactol) C->E +H2O

Acid-catalyzed deprotection mechanism of 2-tetrahydrofuranyl ethers.

Table 2: Kinetic Comparison of Acetal Cleavage (Relative Rates)

Protecting GroupRelative Hydrolysis Rate (0.1 M HCl, 25°C)Stability to Grignard Reagents
Tetrahydropyranyl (THP)1.0 (Reference)Excellent
Tetrahydrofuranyl (THF) ~10.5 Excellent
Methoxymethyl (MOM)~0.05Excellent

The ~10-fold increase in hydrolysis rate for THF ethers allows for selective deprotection in the presence of THP ethers[6].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent choices (such as specific buffering agents) is explicitly detailed to prevent common failure modes.

Protocol A: Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Objective: Protect cyclohex-1-en-1-ylmethanol using a mild CuBr₂-promoted tetrahydrofuranylation[2].

Materials:

  • Cyclohex-1-en-1-ylmethanol (1.0 equiv, 10 mmol)

  • 2,3-Dihydrofuran (1.5 equiv, 15 mmol)

  • CuBr₂ (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Initialization: Flame-dry a 50 mL round-bottom flask under argon. Add cyclohex-1-en-1-ylmethanol and anhydrous DCM.

  • Catalyst Addition: Add CuBr₂ (5 mol%) to the stirring solution. Causality: CuBr₂ acts as a mild Lewis acid, activating the enol ether without the harsh protonation that causes polymerization of 2,3-dihydrofuran.

  • Acetalization: Introduce 2,3-dihydrofuran dropwise over 10 minutes at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting alcohol (stains intensely with KMnO₄) should disappear, replaced by a higher Rf spot corresponding to the THF ether.

  • Quenching & Workup: Add 10 mL of saturated aqueous NaHCO₃ to quench the Lewis acid. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (using 1% Et₃N in the eluent). Causality: The addition of Et₃N neutralizes the acidity of the silica gel, preventing premature cleavage of the acid-sensitive THF acetal during purification.

Protocol B: Selective Epoxidation of the Cyclohexene Core

Objective: Functionalize the alkene while preserving the acid-labile THF protecting group.

Materials:

  • 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (1.0 equiv, 5 mmol)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv, 6 mmol)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv, 10 mmol)

  • Anhydrous DCM (15 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the protected alcohol in DCM and cool to 0 °C in an ice bath.

  • Buffering (Critical Step): Suspend solid NaHCO₃ in the solution. Causality: mCPBA epoxidation generates m-chlorobenzoic acid as a stoichiometric byproduct. Because the THF ether is highly sensitive to acid, the biphasic solid-liquid buffer immediately neutralizes the acid as it forms, preventing acetal cleavage and unwanted epoxide ring-opening.

  • Oxidation: Add mCPBA portion-wise over 15 minutes. Stir at 0 °C for 3 hours.

  • Quenching: Add 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 15 minutes. Causality: This destroys any unreacted peroxides, preventing explosive hazards during concentration.

  • Workup: Separate the layers. Wash the organic layer with 1M NaOH (2 x 10 mL) to remove residual m-chlorobenzoate salts, dry over Na₂SO₄, and concentrate to yield the protected epoxy-cyclohexane derivative.

Conclusion

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is far more than a simple protected alcohol; it is a strategic node in synthetic planning. By leveraging the kinetic lability of the THF ether compared to its THP counterpart, chemists can design orthogonal deprotection schemes. Furthermore, the robust cyclohexene core serves as an ideal platform for the stereoselective synthesis of highly functionalized carbasugars, offering promising avenues in the development of next-generation oncology therapeutics.

References

  • Source: PMC (National Institutes of Health)
  • CuBr2-Promoted Tetrahydrofuranylation of Alcohols and 1,3-Dione Source: Thieme Connect URL
  • Source: RSC Advances (Royal Society of Chemistry)
  • Recent advances in metal-free aerobic C–H activation Source: RSC Publishing URL
  • Source: Synthetic Communications (Taylor & Francis)
  • US4123444A - 2-Alkoxy-tetrahydrofurans via hydroformylation of allylic alcohols Source: Google Patents URL

Sources

Exploratory

Technical Safety Architecture: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

This guide serves as a Predictive Safety Architecture for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.[1][2] Note: As a specific niche intermediate, direct regulatory SDS data is often limited.[2] The following protocol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Predictive Safety Architecture for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.[1][2]

Note: As a specific niche intermediate, direct regulatory SDS data is often limited.[2] The following protocols are derived from Structure-Activity Relationships (SAR) , functional group analysis (Allylic Ether + Cyclic Ether), and "Read-Across" toxicology standards used for high-risk organic synthesis.

Document Type: Advanced Handling & Risk Mitigation Guide Application: Organic Synthesis, Flavor Chemistry, Ligand Development Hazard Class: High-Risk Peroxide Former / Flammable Liquid[1][2]

Part 1: Molecular Identity & Physicochemical Profiling[1][2]

To handle this compound safely, one must understand its "Toxicophore" and "Rx-ophore" (Reactive pharmacophore).[1][2]

Structural Analysis[1][3]
  • Chemical Name: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (Approx.[2] MW: 182.26 g/mol )[1][2]
  • Structural Dissection:

    • Tetrahydrofuran (THF) Ring: A cyclic ether known for forming hydroperoxides at the

      
      -carbon.[1][2]
      
    • Linker: A methoxy bridge (-O-CH

      
      -).[1][2]
      
    • Cyclohexenyl Group: A six-membered ring with a double bond.[1][2] The allylic protons are highly susceptible to radical abstraction.[2]

Predicted Physicochemical Properties[1][2][4]
  • Physical State: Colorless to pale yellow liquid.[2]

  • Boiling Point (Predicted): 230–245°C (at 760 mmHg) due to increased molecular weight compared to THF, though vacuum distillation is standard.[2]

  • Flash Point (Predicted): ~85–95°C (Closed Cup).[2] Note: Despite a higher flash point than THF, the peroxide risk lowers the activation energy for deflagration.[1][2]

  • Solubility: Immiscible with water; miscible with polar organic solvents (DCM, Ethyl Acetate, Alcohols).[2]

Part 2: Critical Hazard Identification (The "Why")[1][2]

This molecule presents a Synergistic Peroxidation Risk .[2] It combines the hazards of a cyclic ether (THF) with an allylic system (Cyclohexene).[2]

The "Double-Trigger" Peroxide Mechanism

Most researchers treat THF as a Class B peroxide former.[1][2] However, this derivative possesses an Allylic Ether motif.[2]

  • Site A (THF Ring): Oxygen sensitizes the adjacent

    
    -carbon.[1][2]
    
  • Site B (Cyclohexenyl): The double bond stabilizes the radical formed at the allylic position.[2]

Result: This compound creates peroxides faster and more stably than unsubstituted THF.[2]

GHS Classification (Derived)[1][2]
  • Flammable Liquid (Category 4): Combustible liquid.[2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin/Eye Irritation (Category 2A): Causes serious eye irritation (defatting action of ethers).[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or CNS depression (drowsiness/dizziness).[2]

Part 3: Mechanism of Action (Visualization)[1][2]

The following diagram illustrates the Autooxidation Cascade . Understanding this pathway is crucial for justifying the use of inhibitors (BHT) and inert gas storage.[2]

PeroxideCascade Start Molecule (Allylic C-H) Radical Carbon Radical (Stabilized by Alkene) Start->Radical H• Abstraction Initiator Light/Heat/Trace Metal Initiator->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 Oxygen Atmospheric O2 Oxygen->PeroxyRad PeroxyRad->Radical Chain Propagation Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + Abstract H from new molecule Polymer Polymeric Peroxides (Shock Sensitive Explosive) Hydroperoxide->Polymer Concentration/Evaporation

Figure 1: The Autooxidation Cascade.[1][2] Note the feedback loop where peroxy radicals abstract hydrogen from fresh molecules, accelerating degradation exponentially.[1][2]

Part 4: Advanced Handling & Storage Protocols

Storage Architecture (The "3-Barrier" System)

Do not store this chemical like a standard solvent.[1][2]

  • Barrier 1 (Chemical): Ensure BHT (Butylated hydroxytoluene) is present at 100–250 ppm.[2] If used for sensitive catalysis where BHT interferes, use a scavenger column immediately before use.[2]

  • Barrier 2 (Atmospheric): Store under Argon (preferred over Nitrogen due to density) in a Schlenk flask or septum-sealed vial.[1][2]

  • Barrier 3 (Thermal): Store at 4°C (Refrigerated) . Cold slows the radical propagation rate significantly.[2]

The "Zero-Trust" Distillation Protocol

NEVER distill this compound to dryness.[1][2]

  • Pre-Test: Apply 1 drop of liquid to a Quantofix Peroxide 100 test strip.[2]

    • Result 0-10 ppm: Safe to proceed.[2]

    • Result >20 ppm: Treat with acidic ferrous sulfate or pass through activated alumina.[2]

  • The Heel Rule: Leave at least 10-15% of the volume in the distillation flask.[1][2] Peroxides concentrate in the residue (pot residue).[2]

  • Shielding: Use a blast shield during vacuum distillation.[2]

Part 5: Emergency Response & Toxicology[1][2]

Emergency Decision Tree

In the event of exposure or release, immediate logical steps must be taken to mitigate CNS damage and fire spread.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (>100mL) Type->Spill Fire Fire / Smoke Type->Fire Exposure Human Exposure Type->Exposure Evacuate Evacuate Area (Vapors are heavier than air) Spill->Evacuate Extinguish Use CO2 or Dry Chemical (Water may spread ether fires) Fire->Extinguish Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ignition Eliminate Ignition Sources Evacuate->Ignition Absorb Absorb with Vermiculite (Do NOT use paper/sawdust) Ignition->Absorb Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water (Remove contacts, 15 mins) Eyes->Rinse

Figure 2: Emergency Response Logic Flow.[1][2] Note the prohibition of combustible absorbents (paper/sawdust) due to peroxide flammability.[1][2]

Toxicological Insights
  • Metabolic Activation: The cyclohexene ring is likely metabolized via Cytochrome P450 into an epoxide (cyclohexene oxide derivative).[2] Epoxides are potent alkylating agents, capable of binding to DNA/Proteins.[2]

  • Acute Symptoms:

    • Inhalation:[1][2][3][4][5] Coughing, CNS depression (similar to diethyl ether anesthesia).[2]

    • Skin: Defatting dermatitis.[2][5][6]

    • Ingestion:[1][2][5] Nausea, vomiting, potential aspiration pneumonitis.[2]

Part 6: Quantitative Data Summary

ParameterValue / ProtocolRationale
Flash Point ~85–95°C (Predicted)Combustible, but vapors travel to ignition sources.[1][2]
Peroxide Limit < 10 ppmThreshold for safe distillation.[2]
Storage Temp 2–8°CRetards radical autooxidation kinetics.[2]
Incompatibility Strong Oxidizers, Lewis AcidsLewis acids (e.g., BF3) can polymerize the THF ring.[2]
PPE Nitrile Gloves (0.11mm)Standard splash protection; laminate for immersion.[2]
Waste Code D001 (Ignitable)US EPA Classification.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tetrahydrofuran (CID 8028).[2] Retrieved from [Link][1][2]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2] Chemical Health and Safety, 8(5), 12-22.[1][2] (Standard reference for ether handling).

  • Occupational Safety and Health Administration (OSHA). Organic Peroxides - Hazards.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran as a Chemical Intermediate

Strategic Rationale in Complex Synthesis In the landscape of multistep organic synthesis and drug development, the judicious selection of protecting groups dictates the success of downstream functionalization. 2-(Cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Complex Synthesis

In the landscape of multistep organic synthesis and drug development, the judicious selection of protecting groups dictates the success of downstream functionalization. 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a highly versatile chemical intermediate formed by the protection of the allylic alcohol, (cyclohex-1-en-1-yl)methanol[1], with a 2-tetrahydrofuranyl (THF) ether group.

While the tetrahydropyranyl (THP) ether is ubiquitous in organic synthesis, the homologous THF ether is often underutilized despite offering a distinct strategic advantage: kinetic lability . THF ethers are significantly more sensitive to acidic hydrolysis than their THP counterparts[2]. This differential reactivity allows for orthogonal deprotection strategies, enabling chemists to selectively cleave a THF ether in the presence of a THP ether or a tert-butyldimethylsilyl (TBS) group.

For an intermediate like 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, the THF group masks the primary hydroxyl moiety, allowing the electron-rich cyclohexene ring to undergo rigorous transformations—such as epoxidation, dihydroxylation, or cross-coupling—without competitive side reactions at the alcohol center.

Mechanistic Causality: Overcoming Synthetic Bottlenecks

Historically, THF ethers were synthesized via the acid-catalyzed addition of an alcohol to 2,3-dihydrofuran. However, 2,3-dihydrofuran is volatile, prone to polymerization, and relatively expensive. Furthermore, the strongly acidic conditions required can induce unwanted isomerization of the allylic double bond in (cyclohex-1-en-1-yl)methanol.

To circumvent these issues, a radical-mediated oxidative coupling utilizing manganese powder, carbon tetrachloride (CCl₄), and tetrahydrofuran (THF) as both solvent and reagent provides a superior, self-validating system[3].

The Causality of the Radical Pathway:

  • Initiation: Single electron transfer (SET) from the eco-friendly Mn(0) surface to CCl₄ generates a trichloromethyl radical.

  • Propagation: This highly reactive radical abstracts a hydrogen atom from the α-position of the THF solvent, forming an α-tetrahydrofuranyl radical.

  • Oxidation & Trapping: The radical is oxidized to an electrophilic oxocarbenium ion, which is rapidly intercepted by the nucleophilic oxygen of (cyclohex-1-en-1-yl)methanol, yielding the protected acetal.

This neutral-to-mildly basic pathway completely preserves the structural integrity of the cyclohexene ring.

Mechanism Step1 Mn(0) + CCl4 Single Electron Transfer Step2 Trichloromethyl Radical Generation Step1->Step2 Step3 Hydrogen Abstraction from THF Solvent Step2->Step3 Step4 alpha-Tetrahydrofuranyl Radical Formation Step3->Step4 Step5 Oxidation to Oxocarbenium Ion Step4->Step5 Step6 Nucleophilic Attack by (Cyclohex-1-en-1-yl)methanol Step5->Step6 Step7 2-(Cyclohex-1-en-1-ylmethoxy)THF (Protected Acetal) Step6->Step7

Radical-mediated mechanism for the formation of the 2-tetrahydrofuranyl ether intermediate.

Comparative Data: Protecting Group Orthogonality

To justify the selection of the THF ether over other common protecting groups, the following table summarizes the kinetic stability and cleavage conditions. This data is critical for planning multi-step syntheses where selective unmasking is required.

Protecting GroupCleavage ReagentRelative Acid LabilityOrthogonality / Strategic Advantage
THF Ether PPTS / MeOH (Mild)Very HighCleaved selectively in the presence of THP and TBS groups.
THP Ether TsOH / MeOH (Moderate)HighStable to mild acids; requires stronger acid than THF for cleavage.
TBS Ether TBAF or strong acidLow (to acid)Completely orthogonal to THF; cleaved by fluoride ions.
Benzyl Ether H₂ / Pd-C (Hydrogenolysis)StableOrthogonal to acid/base; stable during THF cleavage.

Experimental Workflows and Protocols

The following protocols detail the lifecycle of the 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran intermediate—from its generation to downstream functionalization and eventual deprotection.

Workflow A Starting Material (Cyclohex-1-en-1-yl)methanol B Protection Phase THF Ether Formation A->B C Intermediate 2-(Cyclohex-1-en-1-ylmethoxy)THF B->C D Downstream Functionalization (e.g., Epoxidation) C->D E Deprotection Phase Mild Acid Cleavage D->E F Final Target Functionalized Alcohol E->F

Synthetic workflow utilizing the THF ether protecting group for downstream functionalization.

Protocol A: Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Objective: Protect the primary alcohol while preserving the allylic double bond.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add (cyclohex-1-en-1-yl)methanol (1.0 mmol, 112.17 mg)[1] and anhydrous THF (2.5 mL, 0.4 M)[4].

  • Catalyst Addition: Introduce Manganese(0) powder (-325 mesh, 3.0 mmol) and carbon tetrachloride (CCl₄, 1.5 mmol). Caution: CCl₄ is toxic; perform strictly inside a fume hood.

  • Reaction: Heat the suspension to 65 °C and stir vigorously for 15 hours. The Mn(0) initiates the radical cascade[3].

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of Celite to remove manganese salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the pure acetal as a colorless oil.

Protocol B: Downstream Epoxidation of the Cyclohexene Ring

Objective: Functionalize the alkene. Expert Insight: Because the THF ether is highly acid-labile, the epoxidation utilizing m-chloroperoxybenzoic acid (mCPBA) must be strictly buffered to neutralize the m-chlorobenzoic acid byproduct.

  • Setup: Dissolve 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0 °C.

  • Buffering: Add solid sodium bicarbonate (NaHCO₃, 3.0 mmol) to the solution. This is a mandatory self-validating step to prevent premature THF cleavage.

  • Oxidation: Slowly add mCPBA (1.2 mmol, 77% max purity) in small portions.

  • Completion: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the epoxidized intermediate.

Protocol C: Selective Deprotection of the THF Ether

Objective: Unmask the primary alcohol without opening the newly formed epoxide ring.

  • Reagent Selection: Pyridinium p-toluenesulfonate (PPTS) is chosen over p-Toluenesulfonic acid (TsOH). PPTS provides a mild pH (~4.5), which is sufficient to cleave the highly labile THF ether but weak enough to leave the epoxide intact.

  • Reaction: Dissolve the epoxidized intermediate (1.0 mmol) in methanol (MeOH, 10 mL). Add PPTS (0.1 mmol, 10 mol%).

  • Execution: Stir at room temperature for 4-6 hours. Monitor via TLC until the starting material is consumed.

  • Isolation: Evaporate the methanol under reduced pressure. Redissolve the residue in diethyl ether (15 mL), wash with water (5 mL) and brine (5 mL), dry over Na₂SO₄, and concentrate to yield the final functionalized alcohol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 317542, (Cyclohex-1-en-1-yl)methanol." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8028, Tetrahydrofuran." PubChem, [Link]

  • Falck, J. R., Li, D. R., Bejot, R., & Mioskowski, C. "An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group." Tetrahedron Letters, vol. 47, no. 29, 2006, pp. 5111-5113. URL: [Link]

  • Organic Chemistry Portal. "Functional Group Protection and Deprotection." Organic-Chemistry.org, 2007. URL: [Link]

  • SciSpace / Literature Review. "Photochemical C–H acetalization of O‐heterocycles utilizing phenylglyoxylic acid as the photoinitiator." SciSpace, 2021. URL: [Link]

Sources

Application

Application Note: Williamson Ether Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Executive Summary & Strategic Analysis This Application Note details the synthetic protocol for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran , a mixed acetal ether comprising a tetrahydrofuran (THF) ring substituted at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the synthetic protocol for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran , a mixed acetal ether comprising a tetrahydrofuran (THF) ring substituted at the anomeric (C2) position with a (cyclohex-1-en-1-yl)methoxy group.

While often synthesized via acid-catalyzed addition of alcohols to 2,3-dihydrofuran, this guide specifically addresses the Williamson Ether Synthesis approach (nucleophilic substitution). This route is particularly valuable when acidic conditions must be avoided due to sensitive functional groups on the cyclohexenyl moiety.

Structural Disconnection & Retrosynthesis

The target molecule is chemically a cyclic acetal (specifically a tetrahydrofuranyl ether). The Williamson approach necessitates a disconnection at the anomeric C-O bond, treating the THF ring as the electrophilic component and the cyclohexenyl methanol as the nucleophile.

  • Target: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

  • Nucleophile (Donor): Sodium (cyclohex-1-en-1-yl)methoxide (generated from (cyclohex-1-en-1-yl)methanol).

  • Electrophile (Acceptor): 2-Chlorotetrahydrofuran (generated in situ).

Critical Feasibility Note

2-Chlorotetrahydrofuran is thermally unstable and cannot be stored. It eliminates HCl to form 2,3-dihydrofuran at room temperature. Therefore, this protocol utilizes a telescoped workflow where the electrophile is generated at low temperature and reacted immediately with the pre-formed alkoxide.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The synthesis proceeds via a modified Williamson etherification. Unlike standard SN2 reactions on primary alkyl halides, the reaction at the 2-position of THF possesses significant SN1 character due to the stabilization of the intermediate oxocarbenium ion by the ring oxygen.

ReactionPathway THF Tetrahydrofuran (Starting Material) Inter_Cl 2-Chlorotetrahydrofuran (Unstable Electrophile) THF->Inter_Cl Chlorination (-78°C to 0°C) Cl_Source Sulfuryl Chloride (SO2Cl2) Cl_Source->Inter_Cl Product 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran Inter_Cl->Product Displacement (-HCl) Alcohol (Cyclohex-1-en-1-yl)methanol Alkoxide Sodium (cyclohex-1-en-1-yl)methoxide (Nucleophile) Alcohol->Alkoxide Deprotonation Base NaH / THF Base->Alkoxide Alkoxide->Product Nucleophilic Attack

Figure 1: Convergent synthesis pathway involving in-situ generation of the unstable electrophile and coupling with the allylic alkoxide.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleHandling Precaution
(Cyclohex-1-en-1-yl)methanol 112.171.0Nucleophile PrecursorStore cold; light sensitive.
Tetrahydrofuran (THF) 72.11Solvent/ReactantSolvent / PrecursorAnhydrous; Inhibitor-free.
Sulfuryl Chloride (SO₂Cl₂) 134.971.1Chlorinating AgentCorrosive; Fumes in air.
Sodium Hydride (60% in oil) 24.001.2BaseFlammable solid; Moisture sensitive.
Triethylamine (Et₃N) 101.190.1Acid ScavengerVolatile; Toxic.
Dichloromethane (DCM) 84.93SolventSolvent (Phase A)Dry over molecular sieves.
Phase A: Generation of 2-Chlorotetrahydrofuran (Electrophile)

Note: This intermediate is carcinogenic and unstable. Perform all steps in a fume hood.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and low-temperature thermometer.

  • Solvent Charge: Add anhydrous THF (1.0 equiv, acting as substrate) and dry DCM (5 mL/mmol) to the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Chlorination: Add Sulfuryl Chloride (1.1 equiv) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5] SO₂Cl₂ reacts with THF to form 2-chlorotetrahydrofuran and SO₂ gas.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour. The solution will turn slightly yellow.

    • Checkpoint: Do not exceed 10°C. 2-Chlorotetrahydrofuran eliminates to dihydrofuran above room temperature.

Phase B: Preparation of the Alkoxide (Nucleophile)

Perform this simultaneously with Phase A in a separate vessel.

  • Washing NaH: Place NaH (1.2 equiv) in a separate dry flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for this scale).

  • Suspension: Suspend NaH in anhydrous THF (3 mL/mmol).

  • Alcohol Addition: Cool the suspension to 0°C. Add (Cyclohex-1-en-1-yl)methanol (1.0 equiv) dropwise.

    • Observation: Hydrogen gas evolution will be vigorous.

  • Completion: Stir at room temperature for 30 minutes until gas evolution ceases and a clear/hazy solution of the alkoxide forms.

Phase C: The Williamson Coupling
  • Coupling: Cool the Phase B (Alkoxide) solution to -40°C .

  • Transfer: Cannulate the Phase A solution (2-chlorotetrahydrofuran) into the Phase B flask slowly over 30 minutes.

    • Why Reverse Addition? Adding the electrophile to the excess base ensures that any HCl generated is immediately neutralized, preventing acid-catalyzed polymerization of the cyclohexenyl moiety.

  • Reaction: Allow the mixture to warm to room temperature overnight (12 hours).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

Workup & Purification Logic

The purification of acetals requires care to avoid hydrolysis. Silica gel is slightly acidic and can degrade the product.

WorkupFlow cluster_tips Purification Criticals ReactionMix Crude Reaction Mixture Quench Quench: Sat. NH4Cl (aq) ReactionMix->Quench Extract Extraction: Diethyl Ether (x3) Quench->Extract Wash Wash: Brine + 1% Et3N Extract->Wash Remove polar impurities Dry Dry: Na2SO4 + Filter Wash->Dry Conc Concentrate (Rotovap, <30°C) Dry->Conc Purify Flash Chromatography (Neutralized Silica) Conc->Purify Tip1 Pre-treat Silica with 1% Et3N/Hexanes Purify->Tip1

Figure 2: Workup and purification workflow emphasizing base-washing to prevent acetal hydrolysis.

Purification Protocol
  • Extraction: Extract the quenched mixture with Diethyl Ether (3x).

  • Base Wash: Wash combined organics with Brine containing 1% Triethylamine . This maintains a slightly basic pH to stabilize the acetal.

  • Drying: Dry over anhydrous Na₂SO₄.

  • Chromatography:

    • Stationary Phase: Silica gel pre-treated (slurried) with 1% Triethylamine in Hexanes.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • TLC Visualization: KMnO₄ stain (active on the cyclohexenyl double bond).

Quality Control & Validation

ParameterExpected Signal / ValueInterpretation
¹H NMR (CDCl₃)

5.1–5.3 ppm (1H, dd)
Anomeric Proton (THF-H2) . Distinctive downfield shift due to two oxygens.
¹H NMR (CDCl₃)

5.7–5.8 ppm (1H, m)
Vinylic Proton of the cyclohexene ring.
¹H NMR (CDCl₃)

3.9–4.1 ppm (2H, s/d)
Allylic -OCH₂- . Connects the ring to the acetal.
¹³C NMR

~103-105 ppm
Anomeric Carbon . Characteristic of acetals.
Stability Sensitive to pH < 4Degrades to Dihydrofuran and Alcohol in acid.
Troubleshooting Guide
  • Low Yield (<30%): Likely due to the decomposition of 2-chlorotetrahydrofuran before coupling. Ensure temperature stays below 0°C during Phase A.

  • Product Hydrolysis: If the product disappears on the column, the silica was too acidic. Increase Triethylamine concentration in the eluent.

  • Elimination Product (Dihydrofuran): The alkoxide was too basic or the temperature was too high. Try using the alcohol with 2,6-lutidine instead of NaH (weaker base method).

References

  • Kruse, C. G., Broekhof, N. L. J. M., & van der Gen, A. (1979). Synthesis of 2-alkoxytetrahydrofurans and 2-alkoxytetrahydropyrans. Tetrahedron Letters, 20(15), 1285-1288. [Link]

  • Bailey, W. F., & Zarcone, L. M. (1995). Preparation of 2-Lithiotetrahydrofurans. Journal of Organic Chemistry, 60(9), 2948-2949. (Discusses stability of 2-substituted THF intermediates). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][6][2][3][4][7] Master Organic Chemistry. [Link]

  • PubChem. (2025). 2-Chlorotetrahydrofuran Compound Summary. National Library of Medicine. [Link]

Sources

Method

catalytic hydrogenation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran double bond

An Application Guide for the Selective Catalytic Hydrogenation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective cata...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Catalytic Hydrogenation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic hydrogenation of the carbon-carbon double bond in 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran. The primary challenge in the hydrogenation of this and similar allylic ether substrates is the prevention of C-O bond cleavage, a side reaction known as hydrogenolysis. This document explores the mechanistic considerations, compares heterogeneous and homogeneous catalytic systems, and offers two detailed, field-proven protocols. We delve into the causality behind experimental choices, from catalyst selection to reaction work-up, to empower researchers in drug development and organic synthesis to achieve high-yield, selective saturation of the target olefin while preserving the critical ether linkage.

Introduction: The Challenge of Selectivity in Allylic Ether Hydrogenation

The reduction of carbon-carbon double bonds via catalytic hydrogenation is a cornerstone transformation in organic synthesis.[1] The target molecule, 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, contains a tetrasubstituted cyclohexene ring, which presents moderate steric hindrance, and a crucial allylic ether functional group. While the hydrogenation of alkenes is generally a high-yielding and clean reaction, the presence of the allylic C-O bond introduces a significant challenge: the potential for competitive hydrogenolysis.[2]

Hydrogenolysis is the cleavage of a single bond by reaction with hydrogen, and allylic and benzylic ethers are particularly susceptible to this side reaction, especially when using highly active heterogeneous catalysts like Palladium on carbon (Pd/C).[2][3] This undesired pathway would lead to the formation of cyclohexylmethanol and decomposition products of the tetrahydrofuran moiety, reducing the yield of the desired saturated ether and complicating purification.

Therefore, the central objective is to identify and optimize conditions that favor the addition of hydrogen across the C=C bond (hydrogenation) while suppressing the cleavage of the C-O bond (hydrogenolysis). This application note will guide the researcher through the logical selection of catalysts and conditions to achieve this selectivity.

Mechanistic Considerations and Catalyst Selection

The outcome of the catalytic hydrogenation is determined by a delicate balance between catalyst activity, substrate structure, and reaction parameters. Two primary classes of catalysts are employed for this transformation: heterogeneous and homogeneous.

Heterogeneous Catalysis

Heterogeneous catalysts, such as palladium, platinum, or nickel supported on materials like activated carbon, exist in a different phase from the reactants.[4] The reaction occurs on the surface of the metal catalyst.[5]

  • Mechanism: The generally accepted Horiuti-Polanyi mechanism involves (1) adsorption and dissociation of H₂ on the metal surface, (2) adsorption (coordination) of the alkene's π-bond to the surface, and (3) stepwise transfer of two hydrogen atoms to the carbon atoms, followed by desorption of the resulting alkane.[5]

  • Advantages: Ease of use, simple removal from the reaction mixture by filtration, and lower cost make them a first choice for many applications.[4]

  • Challenges for this Substrate: Palladium (Pd) is highly active for C=C bond reduction but is also known to promote hydrogenolysis.[6] Platinum (Pt) can sometimes offer better selectivity by minimizing side reactions.[1] The choice of support and catalyst preparation method can also influence performance.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, creating a single phase with the substrate.[7] Complexes of rhodium, ruthenium, and iridium are most common.[8]

  • Mechanism: The mechanism involves the formation of an intermediate metal-alkene complex in solution.[5] For a catalyst like Wilkinson's catalyst, [RhCl(PPh₃)₃], the cycle typically involves oxidative addition of H₂, coordination of the alkene, migratory insertion of a hydride onto the alkene, and finally, reductive elimination of the alkane product.[9]

  • Advantages: Homogeneous catalysts often operate under milder conditions and can exhibit superior chemo- and regioselectivity compared to their heterogeneous counterparts.[8][10] This enhanced selectivity is crucial for minimizing hydrogenolysis in sensitive substrates.

  • Challenges for this Substrate: Higher cost, sensitivity to air and moisture, and more complex product purification (catalyst removal) are the main drawbacks.[8] Steric hindrance around the double bond can also affect the reaction rate more significantly than with heterogeneous catalysts.[9]

Catalyst Comparison & Rationale

The choice of catalyst is the most critical variable. A summary of potential candidates is presented below.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Risks
5-10% Pd/C 1-5 atm H₂, RT-50°C, MeOH/EtOHHigh activity, cost-effective, easy work-up.[11]High risk of hydrogenolysis , potential for bond migration.[3][6]
PtO₂ (Adams' catalyst) 1-5 atm H₂, RT, EtOH/AcOHHighly active, sometimes less prone to hydrogenolysis than Pd.Can be aggressive, potentially reducing other functional groups.
Raney® Ni 1-50 atm H₂, 25-100°C, EtOHCost-effective for large scale.Requires higher temperatures/pressures, pyrophoric, lower selectivity.
[RhCl(PPh₃)₃] (Wilkinson's) 1-10 atm H₂, RT, Toluene/THFExcellent selectivity , mild conditions, less prone to hydrogenolysis.[9][10]Higher cost, sensitive to oxidants, catalyst removal can be complex.[8]

Starting Point Recommendation: Begin with a standard heterogeneous catalyst like 5% Pd/C under mild conditions (1 atm H₂, room temperature) due to its simplicity and high activity. If hydrogenolysis is observed to be a significant issue (>10%), transitioning to a more selective homogeneous system like Wilkinson's catalyst is the recommended next step.

Detailed Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Pd/C and Raney Ni), and explosive hydrogen gas. All procedures must be performed in a well-ventilated fume hood, and the reaction apparatus must be properly secured.[12][13]

Protocol A: Heterogeneous Hydrogenation with 5% Palladium on Carbon

This protocol is designed for reactions at or near atmospheric pressure using a hydrogen-filled balloon. It is the recommended starting point for process screening.

dot

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

Materials and Reagents:

  • 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (Substrate)

  • 5% Palladium on Carbon (Pd/C), preferably with ~50% water content for safety

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Nitrogen (N₂) gas supply

  • Hydrogen (H₂) gas supply with balloon

  • Celite® 545 (or other filter aid)

  • Standard laboratory glassware (three-neck round-bottom flask, stir bar, septa, needles)

Procedure:

  • Flask Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).[14]

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the ignition of solvent vapors upon addition.[12][15]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol). Protic solvents generally accelerate the hydrogenation rate.[16] Add the substrate, either neat or as a solution in a small amount of the reaction solvent.

  • Hydrogen Introduction: Replace the nitrogen inlet with a hydrogen balloon attached via a stopcock. Evacuate the flask until the solvent just begins to bubble, then carefully backfill with hydrogen from the balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[17]

  • Reaction: With the hydrogen balloon attached, begin vigorous stirring. Efficient stirring is crucial to maximize the gas-liquid-solid interface and promote the reaction.[16] The reaction can be monitored by observing the deflation of the hydrogen balloon.

  • Monitoring: To check for completion, stop stirring, purge the flask with nitrogen, and quickly take an aliquot via syringe for analysis by TLC or GC-MS.

  • Work-up: Once the reaction is complete, purge the hydrogen atmosphere thoroughly by performing three vacuum/nitrogen cycles.

  • Catalyst Filtration: Prepare a small plug of Celite® in a Büchner or fritted glass funnel. Under nitrogen or in the open air (if the nitrogen purge was thorough), filter the reaction mixture through the Celite plug. Crucial Safety Note: Do not allow the catalyst on the Celite pad to go dry, as used Pd/C is highly pyrophoric.[13][18] Keep it covered with a layer of solvent at all times during filtration.

  • Isolation: Wash the Celite pad with additional solvent. Immediately after filtration is complete, quench the catalyst on the filter pad by adding water before disposal in a dedicated waste container.[17]

  • Final Product: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 2-(cyclohexylmethoxy)tetrahydrofuran, which can be purified further if necessary.

Protocol B: Homogeneous Hydrogenation with Wilkinson's Catalyst

Use this protocol if Protocol A results in unacceptable levels of hydrogenolysis.

Materials and Reagents:

  • 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (Substrate)

  • Wilkinson's catalyst, [RhCl(PPh₃)₃]

  • Anhydrous, degassed solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Nitrogen (N₂) and Hydrogen (H₂) gas supplies

Procedure:

  • Catalyst and Substrate Addition: In a Schlenk flask under an inert nitrogen atmosphere, add Wilkinson's catalyst (typically 0.1-1 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe. Stir until the catalyst is fully dissolved, which should result in a clear, burgundy-red solution.

  • Substrate Addition: Add the substrate as a solution in the same degassed solvent.

  • Hydrogenation: Perform three vacuum/hydrogen purge cycles as described in Protocol A, Step 4.

  • Reaction and Monitoring: Stir the homogeneous mixture under a balloon of H₂ at room temperature. Monitor the reaction by GC-MS. Homogeneous reactions may be slower than their heterogeneous counterparts.[8]

  • Work-up: Once complete, the solvent can be removed under reduced pressure. The rhodium catalyst can be removed by passing the concentrated mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate/hexanes).

Reaction Monitoring and Characterization

Real-time monitoring is essential for optimizing the reaction and preventing over-reduction or side reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical tool.[19]

  • Sample Preparation: Withdraw a ~0.1 mL aliquot from the reaction mixture (after purging with N₂), dilute with ethyl acetate, and filter through a small plug of silica in a pipette to remove the catalyst before injection.

  • Analysis: Monitor for three key species: the starting material, the desired product, and the primary hydrogenolysis byproduct.

dot

Caption: Target reaction pathway and potential side reaction.

Expected Mass Spectrometry Data:

CompoundMolecular WeightKey MS Fragments (m/z)Notes
Starting Material 182.26182, 95, 87, 81Presence of M+ and fragments from the cyclohexene and THF-methoxy units.
Desired Product 184.28184, 97, 87, 83M+ shifted by 2 amu. Fragments from saturated cyclohexane ring.
Hydrogenolysis Byproduct 114.19114, 96, 81, 55Corresponds to cyclohexylmethanol. Its presence indicates non-selective reduction.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Stalled or Slow Reaction 1. Inactive/poisoned catalyst. 2. Insufficient H₂ pressure/delivery. 3. Steric hindrance of substrate.1. Use fresh catalyst; ensure solvent is pure. 2. Ensure vigorous stirring; use a fresh H₂ balloon.[16] 3. Gently warm the reaction (e.g., to 40°C); increase catalyst loading.
Significant Hydrogenolysis (>10%) 1. Catalyst is too active (e.g., Pd/C). 2. Reaction temperature is too high. 3. Acidic impurities in solvent or on catalyst support.1. Switch to a more selective catalyst : Try PtO₂ or move to Protocol B (Wilkinson's catalyst).[8][10] 2. Run the reaction at room temperature or below. 3. Use high-purity, neutral solvents.
Inconsistent Results 1. Variation in catalyst quality/activity between batches. 2. Inefficient gas purging.1. Source catalyst from a reputable supplier and use the same batch for optimization studies. 2. Ensure the vacuum/gas backfill cycles are performed carefully and consistently.

Conclusion

The selective hydrogenation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a readily achievable transformation provided that careful consideration is given to the choice of catalyst and reaction conditions. A protocol beginning with 5% Pd/C offers a rapid and efficient screening method. However, for substrates prone to C-O bond cleavage, the superior selectivity of homogeneous catalysts like Wilkinson's catalyst often justifies their higher cost and more demanding setup. By employing rigorous analytical monitoring and understanding the potential side reactions, researchers can confidently develop a robust and high-yielding protocol for the synthesis of the desired saturated ether, a valuable intermediate for further chemical development.

References

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2010). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry. Retrieved from [Link]

  • RSC Publishing. (1970). Rhodium catalysts for the homogeneous hydrogenation of ketones. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 6 : Alkenes + H2. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • YouTube. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Wiley-VCH. (2007). Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. The Handbook of Homogeneous Hydrogenation. Retrieved from [Link]

  • Applied Catalysts. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]

  • ACS Publications. (2016). Iron-Catalyzed Homogeneous Hydrogenation of Alkenes under Mild Conditions by a Stepwise, Bifunctional Mechanism. ACS Catalysis. Retrieved from [Link]

  • NPTEL. (n.d.). Homogeneous catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Retrieved from [Link]

  • Slideshare. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]

  • Unknown Source. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Allyl and Benzyl Halides and Related Compounds. Retrieved from [Link]

  • YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Headspace GC-MS with hydrogen hampered by hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. Retrieved from [Link]

  • Science. (2011). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Retrieved from [Link]

  • Unknown Source. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • FIQ-UNL. (n.d.). Selective hydrogenation. Retrieved from [Link]

  • ACS Publications. (2008). Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • RSC Publishing. (2020). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Using Hydrogen Carrier Gas with Mass Spectrometric Detection. Retrieved from [Link]

  • RosDok. (n.d.). Selective hydrogenation and transfer hydrogenation reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). γ-selective hydroarylation of allylic alcohols a, Reaction design.... Retrieved from [Link]

  • Frontier Lab. (2016). Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier. Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of hydrogenation products. Retrieved from [Link]

  • Thieme. (n.d.). Hydrogenolysis of Ethers. Science of Synthesis. Retrieved from [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2024). Hydrogenolysis. Retrieved from [Link]

  • MDPI. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]

Sources

Application

reaction conditions for coupling cyclohexenylmethanol with tetrahydrofuran derivatives

Application Note: Advanced Etherification Protocols for Coupling Cyclohexenylmethanol with Tetrahydrofuran Scaffolds Executive Summary & Strategic Overview The coupling of cyclohexenylmethanol (an allylic or homoallylic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Etherification Protocols for Coupling Cyclohexenylmethanol with Tetrahydrofuran Scaffolds

Executive Summary & Strategic Overview

The coupling of cyclohexenylmethanol (an allylic or homoallylic alcohol) with tetrahydrofuran (THF) derivatives represents a critical transformation in medicinal chemistry, particularly for installing metabolic "soft spots" or tuning lipophilicity (LogD).

Unlike simple aliphatic alcohols, cyclohexenylmethanol possesses a reactive alkene moiety.[1] This presents a chemoselectivity challenge:

  • Oxidative Sensitivity: The alkene is prone to epoxidation or radical scavenging under harsh oxidative conditions.

  • Acid Sensitivity: Allylic alcohols can undergo 1,3-transposition or dehydration (elimination) under strong Brønsted acidic environments.

This guide details two distinct, field-validated protocols to achieve this coupling at the THF


-position (C2), selected based on the specific stability profile of your substrate.
Decision Matrix: Selecting the Right Protocol

ReactionSelection Start Substrate Assessment Isomer Is the alkene allylic (1-en-1-yl)? Start->Isomer OxSens Is the scaffold oxidatively labile? Isomer->OxSens No (Homoallylic) PathB PROTOCOL B: Lewis Acid-Catalyzed Acetal Exchange (Pre-functionalized) Isomer->PathB Yes (Risk of Allylic Shift) PathA PROTOCOL A: Oxidative C-H Activation (CDC) (Direct Coupling) OxSens->PathA No OxSens->PathB Yes

Figure 1: Decision tree for selecting the optimal etherification strategy based on substrate stability.

Mechanistic Grounding

The Challenge of C(sp3)-H Functionalization

Protocol A relies on Cross-Dehydrogenative Coupling (CDC) .[2][3] This method utilizes a Single Electron Transfer (SET) mechanism where a radical is generated alpha to the ether oxygen.

  • Mechanism: The oxidant (TBHP) generates a tert-butoxy radical, which abstracts a hydrogen atom from the THF

    
    -position. The resulting radical is oxidized to an oxocarbenium ion (or trapped directly), which is then intercepted by the cyclohexenylmethanol.
    
  • Critical Control: The copper catalyst coordinates with the ether oxygen, lowering the bond dissociation energy (BDE) of the

    
    -C-H bond (approx. 92 kcal/mol), making it accessible without attacking the cyclohexenyl double bond.
    
The Acetal Exchange Advantage

Protocol B utilizes a Trans-acetalization mechanism.

  • Mechanism: A pre-functionalized THF (e.g., 2-ethoxytetrahydrofuran) is activated by a Lewis Acid (TMSOTf) to form a transient oxocarbenium ion. The cyclohexenylmethanol attacks this electrophile.

  • Why it works: This pathway avoids radical intermediates entirely, preserving the alkene geometry and preventing epoxidation.

Protocol A: Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Best for: Rapid analog generation when the cyclohexenyl ring is electronically deactivated or sterically robust.

Reagents & Materials:

  • Substrate: Tetrahydrofuran (THF) [Excess, used as solvent/reactant]

  • Nucleophile: Cyclohexenylmethanol (1.0 equiv)

  • Catalyst: Copper(II) Bromide (CuBr

    
    ) or Copper(II) Acetate (Cu(OAc)
    
    
    
    )
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% in water or decane (T-Hydro)

  • Solvent: Neat in THF or Acetonitrile (if THF is limiting)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuBr

    
     (5 mol%) .
    
  • Addition: Add Cyclohexenylmethanol (1.0 mmol) .

  • Solvent/Reactant: Add THF (2.0 mL, ~25 equiv) . Note: THF acts as both reactant and solvent to drive kinetics.

  • Oxidant Injection: Add TBHP (2.0 equiv) dropwise over 5 minutes at room temperature.

    • Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Seal the tube and heat to 60°C for 4–8 hours.

    • Visual Check: The solution typically turns from green/blue to a dark brown suspension.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce residual peroxides). Extract with Ethyl Acetate (3 x 10 mL).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Key Parameter Optimization:

Variable Recommendation Rationale
Temperature 50–60°C Higher temps (>80°C) increase radical attack on the alkene (polymerization).

| Catalyst | CuBr


 vs CuI | Cu(II) species are more efficient for the oxidative SET step than Cu(I) in this specific matrix. |
| Additives  | 4Å Mol. Sieves | Optional. Removes water from aqueous TBHP, improving yield by preventing hemiacetal hydrolysis. |

Protocol B: Lewis Acid-Catalyzed Acetal Exchange

Best for: Scale-up and substrates containing sensitive alkenes (e.g., 1-cyclohexenylmethanol).

Reagents & Materials:

  • Electrophile: 2-Ethoxytetrahydrofuran (commercially available or synthesized from THF + Ethanol + anodic oxidation).

  • Nucleophile: Cyclohexenylmethanol (1.2 equiv).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF

    
    OEt
    
    
    
    .
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Pyridine or Triethylamine (for quench).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 2-ethoxytetrahydrofuran (1.0 mmol) and cyclohexenylmethanol (1.2 mmol) in anhydrous DCM (5 mL) . Cool to 0°C .

  • Catalysis: Add TMSOTf (5 mol%) dropwise.

    • Note: TMSOTf is superior to BF

      
      OEt
      
      
      
      for sterically hindered alcohols like cyclohexenylmethanol as it generates the reactive silylated intermediate.
  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (stain with PMA or Anisaldehyde; THF ethers are not UV active).

  • Quench: Add Triethylamine (0.1 mL) to neutralize the Lewis acid before adding water. This prevents acid-catalyzed hydrolysis of the newly formed acetal.

  • Workup: Wash with saturated NaHCO

    
    , then brine.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1% Et

    
    N in eluent to prevent degradation on silica).
    

Data Interpretation & Troubleshooting

Reaction Pathway Visualization

Mechanism Reactants THF + Cyclohexenylmethanol Radical α-THF Radical (via Cu/TBHP) Reactants->Radical SET Oxidation Cation Oxocarbenium Ion Radical->Cation -e⁻ SideProd Side Product: Epoxide/Polymer Radical->SideProd Alkene Attack Product 2-(Cyclohexenylmethoxy) tetrahydrofuran Cation->Product + R-OH

Figure 2: Mechanistic pathway for CDC (Protocol A). Note the bifurcation at the radical stage leading to potential side products.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning or wet solvent.Ensure TBHP is fresh. Add 10 mol% pyridine as a ligand to stabilize Cu species.
Epoxide Formation Oxidant attacking alkene.Switch to Protocol B . If sticking to A, lower temp to 40°C and add radical scavenger (BHT) trace.
Product Hydrolysis on Column Acetal instability (Acidic Silica).Pre-treat silica gel with 1% Triethylamine/Hexanes. Use neutral alumina if necessary.
Allylic Rearrangement Acid too strong (Protocol B).Switch catalyst from TMSOTf to PPTS (Pyridinium p-toluenesulfonate) and reflux in DCM (milder).

References

  • Li, C. J., et al. (2006). "Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations via the oxidative activation of sp3 C–H bonds."[2][4] Proceedings of the National Academy of Sciences. [2]

  • Zhang, S. Y., et al. (2011). "Direct Sp3 α-C–H activation and functionalization of alcohol and ether." Chemical Society Reviews.[4]

  • Altman, R. A., et al. (2008).[5] "An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides." Journal of Organic Chemistry. (Note: Provides foundational conditions for Cu-catalyzed etherification).

  • Mori, S., et al. (2021). "Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst." Osaka University Research.

Sources

Method

polymerization potential of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran monomers

This guide details the polymerization potential, mechanisms, and protocols for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6), a functional monomer characterized by an acid-labile acetal linkage and a rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the polymerization potential, mechanisms, and protocols for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (CAS 873299-86-6), a functional monomer characterized by an acid-labile acetal linkage and a reactive cyclohexenyl double bond.

Technical Guide: Polymerization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Executive Summary & Molecular Profile

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is a bifunctional monomer combining a tetrahydrofuran (THF) ring and a cyclohexenyl group , connected via an acetal linkage (specifically, a mixed acetal of 2,3-dihydrofuran and cyclohex-1-en-1-ylmethanol).

Its unique structure offers three distinct chemical pathways:

  • Thiol-Ene Photopolymerization: The electron-rich cyclohexenyl double bond is highly reactive toward thiyl radicals, enabling rapid, oxygen-tolerant step-growth polymerization.

  • Acid-Triggered Degradation: The acetal linkage (–O–CH(THF)–O–) is stable under basic and neutral conditions but hydrolyzes rapidly in acidic environments (pH < 5), making it an ideal candidate for pH-responsive drug delivery systems and degradable scaffolds .

  • Cationic Polymerization (Precursor): While direct cationic polymerization is challenging due to acetal sensitivity, the monomer is a precursor to cycloaliphatic epoxides via oxidation.

PropertyDescription
Functional Group 1 Cyclohexenyl Double Bond (Allylic Ether type). Reactive in Thiol-Ene, ROMP, and Epoxidation.
Functional Group 2 Acetal Linkage (2-alkoxytetrahydrofuran). Acid-labile, hydrolytically degradable.
Polymerization Mode Step-Growth (Thiol-Ene) is the preferred mechanism for high conversion and network uniformity.
Key Application Reactive diluent for low-shrinkage coatings; Acid-degradable crosslinker for hydrogels/nanocarriers.

Polymerization Mechanisms & Potential

A. Thiol-Ene Photopolymerization (Recommended)

This is the most robust method for polymerizing this monomer. The "click" reaction between the cyclohexenyl double bond and a multifunctional thiol yields a uniform thioether network.

  • Mechanism: Alternating propagation cycle between a thiyl radical and the carbon-centered radical.

  • Advantages: Insensitive to oxygen inhibition, low shrinkage stress, and high conversion rates (>95%).

  • Network Architecture: When copolymerized with multifunctional thiols (e.g., PETMP), it forms a crosslinked network with pendant THF groups or degradable crosslinks (if the monomer is used as a linker).

B. Cationic Polymerization
  • Challenge: The acetal linkage is susceptible to acid-catalyzed hydrolysis or exchange during cationic initiation. Strong Lewis acids (e.g., BF3·OEt2) may cleave the monomer rather than polymerize the alkene.

  • Potential: Copolymerization with vinyl ethers is possible at low temperatures (-78°C) to suppress side reactions, but molecular weight control is difficult.

C. Radical Polymerization
  • Limitation: The allylic protons on the cyclohexenyl ring (adjacent to the double bond) cause degradative chain transfer , severely limiting molecular weight and rate in conventional free-radical polymerization.

Experimental Protocols

Protocol 1: Monomer Purification (Critical Step)

Acetals are sensitive to trace acids found in unpurified solvents or glassware, which can lead to premature degradation.

  • Materials: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (Commercial grade), Basic Alumina (Brockmann I), Anhydrous THF (inhibitor-free).

  • Column Preparation: Pack a glass column with Basic Alumina (activated at 120°C for 4h).

  • Filtration: Pass the neat monomer through the basic alumina column to remove acidic impurities and peroxides.

  • Storage: Store the purified monomer over activated 4Å molecular sieves at 4°C under Argon. Do not store with acidic stabilizers.

Protocol 2: Thiol-Ene Photopolymerization

Target: Synthesis of an acid-degradable thioether network.

Reagents:

  • Monomer (Alkene): Purified 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.

  • Crosslinker (Thiol): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184.

  • Inhibitor: Pyrogallol (optional, 100 ppm for shelf stability).

Procedure:

  • Stoichiometry: Calculate a 1:1 molar ratio of alkene functional groups to thiol functional groups.

    • Note: The monomer is monofunctional (1 alkene). PETMP is tetrafunctional (4 thiols). This ratio will yield a crosslinked network if a difunctional alkene is added, or a functionalized oligomer if used alone.

    • Formulation for Film: Mix Monomer (40 mol%), Difunctional Linker (e.g., Diallyl Adipate, 10 mol%), and PETMP (50 mol% thiol groups).

  • Mixing: Dissolve DMPA (1 wt% relative to resin) in the monomer mixture. Sonicate for 5 mins in the dark.

  • Casting: Cast the resin between two glass slides separated by a 100 µm Teflon spacer.

  • Curing: Irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes.

    • Validation: The liquid resin should solidify into a tack-free, flexible film.

  • Post-Cure: Thermal bake at 60°C for 1 hour to ensure completion.

Protocol 3: Acid-Degradation Study

Validates the cleavage of the acetal linkage.

  • Sample: Cut a 10 mg section of the cured polymer film.

  • Medium: Prepare Hydrolysis Buffer (Acetate buffer, pH 4.0) and Control Buffer (PBS, pH 7.4).

  • Incubation: Immerse samples in 5 mL of buffer at 37°C.

  • Monitoring:

    • Gravimetric: Remove, dry, and weigh samples at 1h, 4h, 24h.

    • NMR Analysis: Analyze the supernatant for degradation products: (Cyclohex-1-en-1-yl)methanol and 4-hydroxybutanal (from THF ring opening/hydrolysis).

Mechanistic Visualization

Figure 1: Thiol-Ene Polymerization Cycle

This diagram illustrates the step-growth mechanism utilized in Protocol 2.

ThiolEneMechanism Initiator Photoinitiator (DMPA) ThiylRadical Thiyl Radical (RS•) Initiator->ThiylRadical UV Light (hv) + R-SH Monomer Monomer (Cyclohexenyl-Acetal-THF) ThiylRadical->Monomer Addition to Double Bond CarbonRadical Carbon-Centered Radical Monomer->CarbonRadical Forms Intermediate Thiol Thiol (R-SH) CarbonRadical->Thiol H-Abstraction Product Thioether Product + Regenerated RS• Thiol->Product Chain Transfer Product->ThiylRadical Cycle Repeats

Caption: Radical step-growth cycle. The thiyl radical adds to the cyclohexenyl double bond, followed by hydrogen abstraction from a thiol to regenerate the radical.

Figure 2: Acid-Catalyzed Hydrolysis Pathway

This diagram details the degradation mechanism of the acetal linkage in acidic media (Protocol 3).

Hydrolysis Polymer Polymer Network (Pendant Acetal) Intermediate Oxocarbenium Ion Intermediate Polymer->Intermediate Protonation & Cleavage Acid Acidic Medium (H3O+, pH < 5) Acid->Intermediate Product1 Release: (Cyclohex-1-en-1-yl)methanol Intermediate->Product1 Hydrolysis Product2 Release: 2-Hydroxytetrahydrofuran (-> 4-Hydroxybutanal) Intermediate->Product2 Ring Opening/Equilibrium

Caption: Acid-triggered cleavage of the acetal linker yields the original alcohol and a hemiacetal byproduct, enabling programmed material degradation.

Data Summary & Specifications

ParameterValue/ConditionNotes
Molecular Weight ~182.26 g/mol Monomer MW
Boiling Point >250°C (Predicted)High boiling point makes it suitable for vacuum processing.
Density ~1.02 g/cm³Similar to other ether monomers.
Solubility Soluble in THF, DCM, TolueneInsoluble in water (hydrophobic until degraded).
Polymerization Rate Fast (< 5 min)Under UV/Thiol-Ene conditions.
Shrinkage < 5%Significantly lower than acrylates (>10%) due to step-growth mechanism.

References

  • Cramer, N. B., et al. (2010). Thiol-Ene Photopolymerization: Mechanism and Rate-Limiting Steps. Macromolecules. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Kade, M. J., et al. (2010). The Power of Thiol-ene Chemistry. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Binauld, S., & Stenzel, M. H. (2013). Acid-Degradable Polymers for Drug Delivery: A Decade of Innovation. Chemical Communications. Link

  • Gromadzki, D., et al. (2008). Synthesis of Poly(THF) with Pendant Vinyl Groups via Cationic Copolymerization. Polymer International. Link (Note: Provides context on functionalizing THF polymers, relevant to the monomer's structural class.)

Application

functionalization of the cyclohexenyl ring in tetrahydrofuran ethers

Executive Summary This guide details the high-precision functionalization of cyclohexenyl rings tethered to or fused with tetrahydrofuran (THF) ethers—a structural motif prevalent in polyether ionophores (e.g., Monensin)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-precision functionalization of cyclohexenyl rings tethered to or fused with tetrahydrofuran (THF) ethers—a structural motif prevalent in polyether ionophores (e.g., Monensin), acetogenins, and fragment-based kinase inhibitors.

The cyclohexenyl-THF ether scaffold presents a unique challenge: the THF ring acts as a bulky, electron-rich substituent that exerts profound 1,2-asymmetric induction and steric shielding . This note provides validated protocols for two critical transformations:

  • Diastereoselective Epoxidation: Leveraging steric bias vs. directing effects.[1]

  • Regioselective Allylic Oxidation: Controlling site selectivity using Selenium Dioxide (SeO₂).[2][3]

Chemical Context & Mechanistic Causality

The Scaffold Challenge

In a typical 2-(cyclohex-1-en-1-yl)tetrahydrofuran system, the THF oxygen is an ether, not a free alcohol. Unlike allylic alcohols, which can direct oxidation via H-bonding (the Henbest effect), THF ethers primarily influence reaction outcomes through steric hindrance and electronic withdrawal (inductive effect, -I).

  • Steric Dominance: The concave shape of the THF ring often blocks one face of the cyclohexenyl double bond, forcing reagents to attack from the anti face.

  • Electronic Deactivation: The electronegative ether oxygen lowers the HOMO energy of the adjacent double bond, requiring more vigorous electrophiles or specific catalytic activation.

Module A: Diastereoselective Epoxidation

Rationale

For THF ethers, m-chloroperoxybenzoic acid (mCPBA) is the reagent of choice for anti-selective epoxidation. The reaction is concerted and stereospecific.[4] The bulky THF group forces the peracid to approach from the opposite face, typically yielding the trans-epoxide relative to the ether linkage.

Note on Directing Groups: While Vanadyl acetylacetonate [VO(acac)₂] is superior for syn-epoxidation of allylic alcohols, it is ineffective for ethers because the ether oxygen lacks the hydrogen-bond donor capability required to coordinate the Vanadium center effectively [1].

Protocol: mCPBA-Mediated Anti-Epoxidation[5]

Reagents:

  • Substrate: Cyclohexenyl-THF ether (1.0 equiv)

  • Oxidant: mCPBA (1.2–1.5 equiv, purified/titrated)

  • Buffer: Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Buffering: Add solid NaHCO₃. Critical: The buffer prevents acid-catalyzed ring opening of the sensitive epoxide product or the THF ether linkage [2].

  • Addition: Cool the mixture to 0 °C. Add mCPBA portion-wise over 15 minutes.

    • Why: Exothermic control is vital to prevent thermal degradation and over-oxidation.

  • Monitoring: Stir at 0 °C for 2 hours, then warm to RT. Monitor via TLC using Hanessian’s Stain (Cerium Molybdate), which is highly sensitive to ethers and epoxides.

  • Quenching (Self-Validating Step): Add saturated aqueous Na₂SO₃ or Na₂S₂O₃.

    • Validation: Test the aqueous layer with starch-iodide paper. If the paper remains white (no blue/black), excess peroxide is consumed.

  • Workup: Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

Data Interpretation: The product will typically show an upfield shift of the alkene protons in ^1H NMR (from ~5.6 ppm to ~3.0 ppm). The anti stereochemistry is confirmed by the coupling constant (


) of the epoxide protons; trans-epoxides in these systems often exhibit smaller 

values (< 2 Hz) compared to cis analogs, though NOESY experiments are required for definitive assignment.

Module B: Regioselective Allylic Oxidation

Rationale

Allylic oxidation introduces a hydroxyl group, a pivotal handle for further derivatization. Selenium Dioxide (SeO₂) is utilized here.[2][3][5] The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement [3].[2]

Regioselectivity Logic: In a cyclohexenyl ring substituted with a THF ether at C1:

  • C3 Attack (Proximal): Sterically crowded due to the THF ring.

  • C6 Attack (Distal): Sterically accessible.

  • Outcome: SeO₂ preferentially abstracts the proton at the less hindered allylic position (C6), typically yielding the alcohol distal to the THF ether.

Protocol: Catalytic SeO₂ / TBHP Oxidation

Reagents:

  • Catalyst: SeO₂ (0.5 equiv) — Note: Stoichiometric SeO₂ often leads to difficult selenium removal; catalytic methods are cleaner.

  • Co-Oxidant: tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in decane (3.0 equiv).

  • Solvent: DCM or 1,2-Dichloroethane.

  • Additive: Salicylic acid (0.1 equiv) — Accelerates the reaction via ligand exchange on Selenium.

Step-by-Step Workflow:

  • Activation: Suspend SeO₂ and Salicylic acid in DCM. Stir for 15 mins to generate the active selenite species.

  • Substrate Addition: Add the cyclohexenyl-THF ether (1.0 equiv) and cool to 0 °C.

  • Oxidant Addition: Add TBHP dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Checkpoint: If the reaction stalls, raise temperature to 40 °C (reflux DCM).

  • Detoxification: Dilute with ether and wash with 10% KOH (removes Salicylic acid and Selenium byproducts) followed by 10% Na₂S₂O₃.

  • Purification: Flash chromatography is essential to remove organoselenium residues, which are toxic and malodorous.

Visualization & Decision Logic

The following diagrams illustrate the decision process for oxidant selection and the mechanistic workflow for the SeO₂ oxidation.

Functionalization_Workflow Start START: Cyclohexenyl-THF Ether Goal_Epox Goal: Epoxide Formation Start->Goal_Epox Goal_Allyl Goal: Allylic Alcohol Start->Goal_Allyl Check_Stereo Desired Stereochemistry? Goal_Epox->Check_Stereo Check_Regio Regioselectivity Requirement Goal_Allyl->Check_Regio Anti_Prod Use mCPBA / NaHCO3 (Steric Control -> Anti) Check_Stereo->Anti_Prod Anti (Major) Syn_Prod Use VO(acac)2 / TBHP (Only if -OH present) Check_Stereo->Syn_Prod Syn (Difficult w/ Ether) SeO2_Path SeO2 / TBHP (Favors Distal C-H) Check_Regio->SeO2_Path Standard Rh_Path Rh2(cap)4 / TBHP (Alternative for labile ethers) Check_Regio->Rh_Path Mild Conditions

Caption: Decision matrix for functionalizing cyclohexenyl-THF ethers. Note the dominance of steric control in the absence of directing hydroxyl groups.

SeO2_Mechanism Substrate Substrate (Alkene) Ene_Rxn Ene Reaction (Rate Limiting) Substrate->Ene_Rxn SeO2 attack Intermediate Allyl Seleninic Acid Intermediate Ene_Rxn->Intermediate C-Se Bond Formation Rearrange [2,3]-Sigmatropic Rearrangement Intermediate->Rearrange Suprafacial Product Allylic Alcohol (Distal) Rearrange->Product Hydrolysis

Caption: Mechanistic pathway of SeO2 oxidation. The [2,3]-rearrangement ensures the oxygen is installed on the face occupied by the selenium, preserving stereochemical logic.

Data Summary: Comparative Conditions

Reaction TypeReagent SystemPrimary Control ElementTypical YieldStereoselectivity (dr)
Epoxidation mCPBA / NaHCO₃Steric (Reagent approaches anti to THF)85–95%> 10:1 (anti:syn)
Epoxidation VO(acac)₂ / TBHPElectronic (Weak coordination)< 40%Poor (approx 1:1)
Allylic Ox. SeO₂ (Stoich.)[2][3]Ene Mechanism / Sterics50–65%High Regiocontrol
Allylic Ox. SeO₂ (Cat.) / TBHPEne Mechanism / Sterics60–75%High Regiocontrol

References

  • Zhang, W., et al. (2005).[6] "Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium." Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. (2025). "Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry." [Link]

  • Krief, A., & Hevesi, L. (1988). "Selenium Dioxide Oxidation."[2][3][7] Organoselenium Chemistry I. Springer. [Link]

  • Wolfe, J. P., & Hay, M. B. (2004). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron. [Link]

Sources

Method

Application Note: Optimizing Solvent Systems for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Executive Summary This guide provides an evidence-based framework for solvent selection in the synthesis, handling, and derivatization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran . This molecule represents a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an evidence-based framework for solvent selection in the synthesis, handling, and derivatization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran . This molecule represents a specific class of allylic acetals , widely used as robust protecting groups in multi-step organic synthesis (specifically for cyclohexenyl methanol derivatives) and as intermediates in fragrance and pheromone chemistry.

The core challenge with this moiety is its dual reactivity :

  • Acid Lability: The acetal linkage is susceptible to hydrolysis or transacetalization in the presence of protic solvents and trace acids.

  • Allylic Sensitivity: The cyclohexenyl double bond is electron-rich, making it prone to oxidation and electrophilic attack.

This note transitions methodologies from traditional chlorinated solvents (DCM) to sustainable, high-performance alternatives (2-MeTHF, CPME, Ethyl Acetate) without compromising yield or selectivity.

Physicochemical Profile & Solvent Compatibility[1][2][3][4]

The stability of the acetal linkage is the rate-limiting factor in solvent selection. The following matrix categorizes solvents based on interaction with the 2-alkoxytetrahydrofuran core.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (Traditional) Excellent solubility. Risk: Aged DCM generates HCl, causing spontaneous hydrolysis. Must be stabilized with amylene.
Bio-Ethers 2-Methyltetrahydrofuran (2-MeTHF) , CPMEExcellent (Recommended) Higher boiling point than THF; immiscible with water (simplifies workup). Stable to bases/nucleophiles.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Ideal for oxidation reactions (e.g., epoxidation) where ethers might form peroxides.
Alcohols Methanol, EthanolAVOID Risk: Transacetalization. In the presence of trace acid, the cyclohexenyl group is exchanged for the solvent alkyl group.
Aqueous Water, BrineConditional Avoid in synthesis. Required for deprotection. Stable at pH > 7. Rapid hydrolysis at pH < 4.

Visualizing the Solvent Decision Process

The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the intended chemical transformation.

SolventSelection Start Reaction Goal Synth Synthesis (Protection) Start->Synth Deriv Derivatization (Alkene Reaction) Start->Deriv Deprot Deprotection (Hydrolysis) Start->Deprot Cond_Synth Condition: Anhydrous Acid Cat. Synth->Cond_Synth Type_Deriv Reagent Type? Deriv->Type_Deriv Cond_Hyd Condition: Aqueous Acid Deprot->Cond_Hyd Solv_Synth Recommended: 2-MeTHF or CPME Cond_Synth->Solv_Synth Note_Synth Avoids DCM; Easy Phase Split Solv_Synth->Note_Synth Oxidation Oxidation (e.g., mCPBA) Type_Deriv->Oxidation Reduction Hydrogenation (H2/Pd) Type_Deriv->Reduction Solv_Ox Recommended: Ethyl Acetate Oxidation->Solv_Ox Solv_Red Recommended: Ethanol (Neutral) Reduction->Solv_Red Solv_Hyd Recommended: Acetone/Water or THF/Water Cond_Hyd->Solv_Hyd

Figure 1: Solvent Selection Decision Tree. Blue paths indicate formation, Yellow indicate utilization, and Red indicate cleavage.

Detailed Experimental Protocols

Protocol A: Green Synthesis via 2-MeTHF

Objective: Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran from Cyclohex-1-en-1-ylmethanol and 2,3-Dihydrofuran (DHF). Rationale: Replacing DCM with 2-MeTHF allows for higher reaction temperatures (faster kinetics) and simpler aqueous workup due to 2-MeTHF's water immiscibility.

Materials:

  • Cyclohex-1-en-1-ylmethanol (1.0 equiv)

  • 2,3-Dihydrofuran (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with Cyclohex-1-en-1-ylmethanol (10 mmol) and anhydrous 2-MeTHF (30 mL, 0.33 M).

  • Catalyst Addition: Add PPTS (0.5 mmol). Ensure the solution is at room temperature (20-25°C).

  • Addition: Add 2,3-Dihydrofuran (12 mmol) dropwise over 10 minutes.

    • Note: The reaction is slightly exothermic. 2-MeTHF absorbs heat effectively, but monitor internal temp.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (10% EtOAc in Hexanes). The product Rf will be higher than the starting alcohol.

  • Quench: Add Saturated Aqueous NaHCO3 (10 mL) directly to the reaction mixture.

  • Workup (The 2-MeTHF Advantage):

    • Stir vigorously for 5 minutes.

    • Transfer to a separatory funnel.

    • Phase Split: Unlike THF, 2-MeTHF separates cleanly from water. Collect the upper organic layer.

    • Extract aqueous layer once with 2-MeTHF (10 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (neutral alumina or silica pre-treated with 1% Et3N to prevent hydrolysis).

Protocol B: Epoxidation of the Alkene

Objective: Selective epoxidation of the cyclohexenyl ring without cleaving the acetal. Rationale: Chlorinated solvents are standard for mCPBA, but Ethyl Acetate (EtOAc) is a safer, greener alternative that prevents potential peroxide propagation associated with ether solvents.

Step-by-Step Procedure:

  • Dissolve 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (1.0 equiv) in Ethyl Acetate (0.1 M).

  • Cool to 0°C.

  • Add NaHCO3 (solid, 2.0 equiv) to buffer the system (mCPBA produces m-chlorobenzoic acid byproduct, which could hydrolyze the acetal).

  • Add mCPBA (1.1 equiv) portion-wise.

  • Stir at 0°C -> RT.

  • Workup: Wash with 10% Na2SO3 (to quench peroxides) followed by Sat. NaHCO3.

Mechanistic Workflow & Troubleshooting

The following diagram details the synthesis workflow, highlighting critical control points (CCPs) where solvent choice impacts impurity profiles.

SynthesisWorkflow Reactants Reactants: Cyclohexenyl Methanol + DHF Mixing Dissolution in 2-MeTHF (Anhydrous) Reactants->Mixing Catalysis Add Acid Catalyst (PPTS) CCP: Avoid strong acids (HCl/H2SO4) Mixing->Catalysis Impurity2 Risk: Hydrolysis (If wet solvent used) Mixing->Impurity2 Water present Reaction Reaction Progress Formation of Acetal Linkage Catalysis->Reaction Quench Quench with NaHCO3 (Neutralize Acid) Reaction->Quench Impurity1 Risk: Polymerization of DHF (If Temp > 40°C) Reaction->Impurity1 High Temp PhaseSep Phase Separation 2-MeTHF (Top) / Aqueous (Bottom) Quench->PhaseSep Isolation Concentration & Storage Store over traces of Et3N PhaseSep->Isolation

Figure 2: Synthesis workflow with Critical Control Points (CCPs) for impurity management.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation (wet solvent)Ensure 2-MeTHF is anhydrous (<50 ppm H2O). Increase PPTS load to 10 mol%.
New Spot on TLC (Low Rf) Hydrolysis (Acetal cleavage)Acid concentration too high or workup too slow. Use solid NaHCO3 buffer during reaction.
Polymer Formation DHF polymerizationTemperature too high. Keep reaction < 25°C. Add DHF slowly.

References

  • ACS Green Chemistry Institute. (2025). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[1][2][3][4][5] [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[6] ChemSusChem. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Tetrahydropyranyl/furanyl protection stability). [Link]

Sources

Application

scale-up procedures for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran production

Application Note: Scalable Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Executive Summary This application note details the optimized, kilogram-scale synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Executive Summary

This application note details the optimized, kilogram-scale synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran. By leveraging a highly atom-economical acetalization route, we eliminate the need for halogenated reagents. The protocol emphasizes thermodynamic control, catalyst selection, and self-validating in-process controls to ensure high yield and purity of the acid-sensitive target molecule.

Strategic Rationale & Chemical Causality

The target molecule consists of a tetrahydrofuranyl (THF) ether protecting group appended to1[1]. While classical Williamson ether synthesis using 2-chlorotetrahydrofuran is possible, it generates stoichiometric halide waste and suffers from poor scalability due to the inherent instability of the alpha-halo ether.

Instead, the most scalable and green approach is the acid-catalyzed addition of the primary alcohol to 2 (DHF)[2]. This method is 100% atom-efficient. However, the double bond within the cyclohexenyl ring is susceptible to electrophilic addition under harsh conditions[1], and DHF easily polymerizes in the presence of strong Brønsted acids. Therefore, the causality of our process design centers on mitigating these side reactions through precise catalyst selection and strict temperature control.

Mechanistic Pathway

The reaction is initiated by the protonation of the enol ether (DHF) to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is rapidly intercepted by the nucleophilic oxygen of cyclohex-1-en-1-ylmethanol.

Mechanism DHF 2,3-Dihydrofuran (Enol Ether) Protonated Oxocarbenium Ion Intermediate DHF->Protonated H+ (Acid Cat.) Product 2-(Cyclohex-1-en-1-ylmethoxy)THF (Target) Protonated->Product + Nucleophile Alcohol Cyclohex-1-en-1-ylmethanol (Nucleophile) Alcohol->Product Attacks

Caption: Acid-catalyzed acetalization mechanism forming the target tetrahydrofuranyl ether.

Process Optimization & Quantitative Data

To suppress the exothermic polymerization of DHF and prevent the degradation of the allylic alcohol, we evaluated several acid catalysts. Strong acids like p-Toluenesulfonic acid (p-TsOH) caused rapid, uncontrollable exotherms. Transitioning to mild Lewis acids (e.g., 3[3]) or buffered Brønsted acids like Pyridinium p-toluenesulfonate (PPTS) provided the necessary thermodynamic control.

CatalystLoading (mol%)Reaction Time (h)Exotherm ProfileIsolated Yield (%)Purity (GC, %)
p-TsOH1.01.5Severe (requires intense cooling)68.085.2
Amberlyst-152.0 (w/w)4.0Moderate82.592.5
Yb(OTf)₃0.12.5Mild91.097.4
PPTS0.53.0Mild (easily controlled)94.598.1

Table 1: Catalyst screening for the reaction of cyclohex-1-en-1-ylmethanol with 2,3-dihydrofuran (1.1 equiv) in dichloromethane at 10–15 °C.

PPTS was selected for the scale-up protocol due to its optimal balance of high yield, excellent purity, and low cost compared to rare-earth triflates.

Scalable Execution: 1.0 kg Protocol

The following protocol is engineered as a self-validating system. It incorporates critical moisture checks—since water competes with the alcohol to form 4[4]—and a basic quench to protect the acid-labile acetal product during isolation.

Workflow Step1 1. Reactor Purge Moisture <500 ppm Step2 2. Substrate Charge Alcohol + DCM Step1->Step2 Step3 3. Catalyst Addition PPTS (0.5 mol%) Step2->Step3 Step4 4. Controlled Dosing DHF (T < 15°C) Step3->Step4 Step5 5. Basic Quench Et3N Addition Step4->Step5 Step6 6. Isolation Vacuum Distillation Step5->Step6

Caption: Step-by-step workflow for the scalable production of the target THF ether.

Step-by-Step Methodology
  • Reactor Preparation & Validation: Purge a 10 L jacketed glass reactor with dry N₂ for 15 minutes. Wash the reactor with 500 mL of anhydrous dichloromethane (DCM) and perform a Karl Fischer titration on the rinsate. Causality: Moisture must be strictly <500 ppm to prevent the hydration of the oxocarbenium intermediate, which would yield unwanted lactol byproducts[4].

  • Substrate Charging: Charge 1.00 kg (8.91 mol) of5[5] and 4.0 L of anhydrous DCM into the reactor. Initiate stirring at 150 rpm.

  • Catalyst Addition: Add 11.2 g (0.045 mol, 0.5 mol%) of Pyridinium p-toluenesulfonate (PPTS). Set the reactor jacket cooling to 5 °C to achieve an internal batch temperature of 10 °C.

  • Controlled Dosing (Critical Step): Load 687 g (9.80 mol, 1.1 equiv) of 2,3-dihydrofuran into a pressure-equalizing addition funnel. Dose the DHF into the reactor continuously over 2 hours. Causality: The acetalization is highly exothermic. Slow dosing ensures the heat generation rate does not exceed the cooling capacity of the jacket, strictly maintaining the internal temperature between 10 °C and 15 °C. Exceeding 20 °C will trigger DHF homopolymerization.

  • In-Process Control (IPC): After 3 hours of total reaction time, draw a 1 mL sample, quench with 1 drop of triethylamine, and analyze via GC-FID. Validation: The reaction is complete when the unreacted cyclohex-1-en-1-ylmethanol peak area is <1.0%.

  • Basic Quench: Upon IPC pass, immediately add 15 mL of triethylamine (Et₃N) to the reactor and stir for 15 minutes. Causality: The product is a mixed acetal (THF ether) and is highly sensitive to hydrolysis during aqueous workup. Triethylamine neutralizes the PPTS catalyst, locking the product in its stable ether form and preventing reversion to starting materials.

  • Aqueous Workup: Wash the organic layer with half-saturated aqueous NaHCO₃ (2 x 2.0 L), followed by brine (2.0 L). Separate the phases and dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure (300 mbar, 35 °C water bath) to remove the DCM. Purify the resulting crude oil via short-path vacuum distillation (approx. 85–90 °C at 1.0 mbar) to afford 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran as a clear, colorless liquid.

References

  • (Cyclohex-1-en-1-yl)methanol | C7H12O | CID 317542 - PubChem Source: nih.gov URL:[Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles Source: mdpi.com URL:[Link]

  • Synthesis of 2,3-Dihydrofurans Source: organic-chemistry.org URL:[Link]

  • Source: google.com (Patents)

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran synthesis

Technical Support Center: Optimizing 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Synthesis Case ID: #THF-PROT-001 Subject: Yield Improvement & Stability Management for Allylic-Acetal Systems Assigned Scientist: Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Synthesis

Case ID: #THF-PROT-001 Subject: Yield Improvement & Stability Management for Allylic-Acetal Systems Assigned Scientist: Senior Application Specialist, Synthesis Division

Executive Summary

You are attempting to synthesize 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran via the acid-catalyzed addition of Cyclohex-1-en-1-ylmethanol to 2,3-Dihydrofuran (DHF) .

The Core Problem: This specific target molecule is an allylic mixed acetal . It possesses a "double-trigger" instability:

  • Acetal Sensitivity: The tetrahydrofuranyl ether linkage is acid-labile.

  • Allylic Lability: The cyclohexenyl cation is resonance-stabilized, making the C-O bond exceptionally prone to cleavage via SN1 pathways even under mild acidic conditions.

Low yields in this synthesis are rarely due to the reaction failing to start; they are almost always due to product decomposition during workup and purification . This guide restructures your protocol to prioritize product survival over reaction rate.

Module 1: Reaction Logic & Mechanistic Failure Points

To fix the yield, we must visualize where the chemistry breaks down. The reaction is an equilibrium process driven by acid catalysis.

Critical Insight: The same acid catalyst (H+) that forms your product will also destroy it if water is present or if the reaction time is prolonged.

ReactionPathway Reactants Cyclohexenyl Methanol + 2,3-Dihydrofuran Intermed Oxocarbenium Intermediate Reactants->Intermed H+ (Cat) Polymer DHF Polymerization (Tarry byproduct) Reactants->Polymer Strong Acid High Temp Product TARGET PRODUCT (Allylic Acetal) Intermed->Product Kinetic Control Hydrolysis Hydrolysis (Reverts to Alcohol + Lactol) Product->Hydrolysis H+ / H2O (Wet Solvent) Rearrange Allylic Rearrangement (Isomerization) Product->Rearrange Prolonged Acid Exposure

Figure 1: Reaction pathway showing the kinetic product formation versus thermodynamic decomposition routes.

Module 2: Optimized Experimental Protocol

Do not use p-Toluenesulfonic Acid (pTsOH) directly. It is too strong for this allylic system and will cause polymerization.

Reagents & Setup
  • Substrate: Cyclohex-1-en-1-ylmethanol (1.0 equiv).

  • Reagent: 2,3-Dihydrofuran (1.5 equiv) — Excess is required to drive equilibrium.

  • Catalyst: PPTS (Pyridinium p-toluenesulfonate) (10 mol%).

    • Why: PPTS is a buffered, weak acid (pKa ~5.2) specifically designed for protecting sensitive alcohols.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Additives: 3Å Molecular Sieves (Activated).

Step-by-Step Procedure
  • Drying (Crucial): Flame-dry your glassware under Argon/Nitrogen. Water is the enemy.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add 3Å molecular sieves and stir for 15 minutes to scavenge trace moisture.

  • Catalyst Addition: Add PPTS (10 mol%) at 0°C.

  • Reagent Addition: Add 2,3-Dihydrofuran (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitor: Check TLC every hour. Do not let it stir overnight "just to be safe"—this promotes decomposition.

  • Quench (The Yield Saver):

    • Add Triethylamine (Et3N) (20 mol% relative to substrate) directly to the reaction mixture to neutralize the PPTS.

    • Dilute with Et2O (Ether precipitates pyridinium salts).

    • Wash with Saturated NaHCO3 solution (x2) to ensure pH > 7.

  • Workup: Dry organic layer over Na2SO4 (Sodium Sulfate). Concentrate on a rotary evaporator at low temperature (<30°C) .

Module 3: Purification & Stability (The "Secret Sauce")

90% of yield loss occurs here. Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to cleave your allylic acetal during the 20 minutes it spends on the column.

Protocol: Basified Silica Chromatography

You must deactivate your silica gel before purification.[1]

  • Eluent Preparation: Prepare your Hexane/Ethyl Acetate mobile phase.

  • Buffering: Add 1% Triethylamine (v/v) to the mobile phase.

    • Example: 900 mL Hexane + 100 mL EtOAc + 10 mL Et3N .

  • Column Packing: Slurry pack the column using this Et3N-containing solvent. Flush the column with 2 column volumes of this buffer before loading your sample.

  • Running: Load your crude oil. Elute with the buffered solvent.

  • Post-Column: The Et3N will evaporate during concentration, leaving your pure, neutral product.

Module 4: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned dark brown/black. What happened?

  • Diagnosis: Polymerization of 2,3-Dihydrofuran.

  • Root Cause: The acid catalyst was too strong or the temperature was too high.

  • Fix: Switch from pTsOH to PPTS . Ensure the reaction starts at 0°C. Do not heat the reaction.

Q2: I see product on TLC, but after the column, I recovered starting material (alcohol).

  • Diagnosis: On-column hydrolysis.

  • Root Cause: The acidic surface of the silica gel cleaved the acetal.

  • Fix: You skipped the 1% Triethylamine buffer in the column solvent. This step is non-negotiable for allylic acetals.

Q3: The conversion stuck at 60% and wouldn't go further.

  • Diagnosis: Equilibrium limitation or "Wet" conditions.

  • Root Cause: Water in the solvent is competing with the alcohol for the DHF.

  • Fix: Use freshly activated molecular sieves in the reaction. Increase DHF equivalents to 2.0 to push the equilibrium (Le Chatelier's principle).

Q4: Can I use 3,4-dihydro-2H-pyran (DHP) instead of DHF?

  • Answer: Yes, to make the THP ether. DHP is generally more stable and less prone to polymerization than DHF. However, if the specific tetrahydrofuranyl group is required for SAR (Structure-Activity Relationship), you must stick to DHF and use the buffered conditions above.

Summary of Key Parameters

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Catalyst p-TsOH (p-Toluenesulfonic acid)PPTS (Pyridinium p-toluenesulfonate)
Solvent DCM (Generic)Anhydrous DCM + 3Å Mol Sieves
Quench Water washTriethylamine quench + NaHCO3 wash
Purification Standard Silica Gel1% Et3N-Deactivated Silica Gel
Storage Fridge-20°C, under Argon, neat (no solvent)

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry.

    • Source: [J. Org.[4] Chem. Abstract]([Link])

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. (Chapter: Protection for the Hydroxyl Group, Ethers).[4]

    • Context: Establishes the stability profile of acetals and the necessity of basic workups for sensitive variants.
    • Source:

  • BenchChem Technical Support. (2025).

    • Context: Protocol for deactivating silica gel with triethylamine.[1][5][6]

    • Source:

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydrofurans and Protection of Alcohols.

    • Context: General reactivity of 2,3-dihydrofuran.
    • Source:

Sources

Optimization

Technical Support Center: Stability Protocols for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Case ID: THF-ALLYL-001 Status: Active Priority: Critical (Stability/Degradation Issue) Subject: Prevention of Acid-Catalyzed Hydrolysis in Labile Mixed Acetals Diagnostic & Triage Before altering your workflow, confirm t...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THF-ALLYL-001 Status: Active Priority: Critical (Stability/Degradation Issue) Subject: Prevention of Acid-Catalyzed Hydrolysis in Labile Mixed Acetals

Diagnostic & Triage

Before altering your workflow, confirm that hydrolysis is the root cause of your yield loss. Use the logic tree below to diagnose the issue based on your observations.

diagnostic_tree Start Observation: Compound disappearing or new spots on TLC? Solvent Is it happening in the NMR tube (CDCl3)? Start->Solvent Check NMR Column Is it happening during Silica Chromatography? Start->Column Check Purification Storage Is it happening during Storage (Freezer)? Start->Storage Check Shelf-life SolventYes Likely Cause: Acidic CDCl3 (DCl) Solvent->SolventYes Yes ColumnYes Likely Cause: Silica Acidity (pH ~4-5) Column->ColumnYes Yes StorageYes Likely Cause: Residual Acid or Hydrolysis by ambient moisture Storage->StorageYes Yes ActionSolvent Protocol B: Neutralize Solvent SolventYes->ActionSolvent ActionColumn Protocol A: Et3N-Buffered Silica ColumnYes->ActionColumn ActionStorage Protocol C: Basic Stabilization StorageYes->ActionStorage

Figure 1: Diagnostic decision tree for identifying the source of acetal instability.

Technical Analysis: Why is this happening?

Your molecule is a Tetrahydrofuranyl (THF) Ether . Specifically, it is a mixed acetal protecting a primary allylic alcohol (cyclohex-1-en-1-ylmethanol).

The Vulnerability

While THF ethers are standard protecting groups, your specific substrate has a heightened sensitivity profile due to the allylic nature of the alcohol moiety.

  • Acetal Sensitivity: The C(2)–O bond of the THF ring is susceptible to protonation.

  • Allylic Assistance: The leaving group is an allylic alcohol. Upon protonation of the exocyclic oxygen, the cleavage is kinetically favored because the resulting carbocation (if formed via an SN1-like pathway) or the transition state is stabilized.

  • The Mechanism: In the presence of even trace acid (H+) and water, the acetal collapses.

hydrolysis_mechanism Substrate THF-Ether (Substrate) Protonation Protonation (Exocyclic O) Substrate->Protonation + H+ Cleavage C-O Bond Cleavage Protonation->Cleavage Rate Limiting Intermediate Oxocarbenium Ion + Allylic Alcohol Cleavage->Intermediate Hydrolysis Water Attack (Hydrolysis) Intermediate->Hydrolysis + H2O Product 2-Hydroxytetrahydrofuran (Lactol) Hydrolysis->Product

Figure 2: Acid-catalyzed hydrolysis pathway. The release of the allylic alcohol drives the equilibrium.

Troubleshooting Guides & FAQs

Issue 1: "My compound degrades on the silica column."

Cause: Standard silica gel is slightly acidic (pH 4.0–5.0) due to silanol (Si-OH) groups. This is sufficient to hydrolyze sensitive THF ethers during the time-scale of a flash column. Solution: You must buffer the stationary phase.

FAQ: Can I just use alumina?

  • Answer: Yes, Basic Alumina (Activity III) is an excellent alternative and often preferred for highly acid-sensitive acetals. However, if you require the resolution of silica, you must use the Triethylamine (Et3N) Doping Protocol (See Protocol A).

Issue 2: "The NMR spectrum shows aldehyde peaks and free alcohol."

Cause: Chloroform-d (CDCl3) naturally decomposes to form trace DCl (deuterium chloride) and phosgene upon exposure to light and air. This creates an acidic environment in the NMR tube. Solution: Neutralize the solvent immediately before use.

FAQ: How do I check if my CDCl3 is acidic?

  • Answer: Add a drop of aqueous bromothymol blue. If it turns yellow, it is acidic.[1] If blue/green, it is neutral.

Issue 3: "Yield drops during aqueous workup."

Cause: Using standard ammonium chloride (NH4Cl) or unbuffered water for washes. NH4Cl is weakly acidic (pH ~5.5). Solution: Switch to basic or neutral buffers.

Common Wash SolutionpHRisk LevelRecommendation
1M HCl ~0Severe NEVER USE
Sat. NH4Cl ~5.5High Avoid
Water ~7.0ModerateUse only if pH is monitored
Sat. NaHCO3 ~8.5Safe Recommended
Phosphate Buffer 7.2Safe Ideal for pH control

Validated Protocols

Protocol A: Triethylamine-Buffered Silica Chromatography

Use this for purification if Basic Alumina is unavailable or provides poor resolution.

  • Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc).[2]

  • Doping: Add 1% v/v Triethylamine (Et3N) to the entire volume of eluent.

    • Example: For 1 Liter of 9:1 Hex/EtOAc, add 10 mL of Et3N.

  • Column Pre-treatment: Flush the packed silica column with 2–3 column volumes (CV) of the Et3N-doped eluent before loading your sample. This neutralizes the acidic silanol sites.

  • Elution: Run the column using the doped solvent system.

  • Evaporation: Et3N is volatile. It will be removed during rotary evaporation, leaving your purified, intact acetal.

Protocol B: Neutralization of CDCl3 for NMR

Use this for every NMR sample containing the THF ether.

Option 1: Filtration (Best for bulk)

  • Pack a small Pasteur pipette with 3–4 cm of Basic Alumina or Potassium Carbonate (K2CO3) .

  • Filter the CDCl3 directly through this plug into the NMR tube containing your sample.

Option 2: In-situ Stabilization

  • Add the CDCl3 to the NMR tube.

  • Add small spatula tip of anhydrous K2CO3 directly to the tube.

  • Shake gently. The solid will settle to the bottom, out of the receiver coil range, but will maintain a basic environment.

Protocol C: Long-Term Storage
  • Concentration: Ensure all solvent is removed. Trace chlorinated solvents accelerate decomposition.

  • Inert Gas: Flush the vial with Argon or Nitrogen.

  • Temperature: Store at -20°C.

  • Stabilizer: For neat oils, adding a trace amount (0.1%) of diisopropylamine or storing over a few pellets of KOH can prevent autocatalytic hydrolysis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Chapter on Protection of Alcohols: Tetrahydrofuranyl Ethers).[3][4]

  • Organic Chemistry Portal. Tetrahydropyranyl (THP) and Tetrahydrofuranyl (THF) Ethers.[3] (General stability and cleavage conditions).[5]

  • Fife, T. H.; Natarajan, R. "General acid catalyzed acetal hydrolysis.[6] The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol." Journal of the American Chemical Society, 1986 , 108(25), 8050–8056.[6] [6]

  • Cambridge Isotope Laboratories. Deuterated Chloroform Acidity and Stabilization.[1] (Technical Guide on CDCl3 decomposition).

  • Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004 , 60(28), 5833–5871. (Discusses comparative stability of ether protecting groups).

Sources

Troubleshooting

purification of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran by column chromatography

Technical Support Center: Purification of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Ticket ID: #PUR-THF-CYC-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Ticket ID: #PUR-THF-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Risk of Compound Degradation)

Executive Summary: The "Invisible" Decomposition Hazard

Welcome to the Technical Support Center. You are attempting to purify 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran . Based on the structure, this molecule contains a mixed acetal linkage (at the THF 2-position) connected to an allylic system (the cyclohexenyl group).

The Critical Hazard: This molecule is chemically fragile. The acetal carbon is highly susceptible to acid-catalyzed hydrolysis, a process accelerated by the allylic nature of the substituent. Standard silica gel is acidic (


). If you run this on a standard column, you will likely recover the starting alcohol (Cyclohex-1-en-1-ylmethanol) and decomposition products of the THF ring, rather than your product.

This guide provides a self-validating protocol to neutralize this threat and ensure successful isolation.

Module 1: Pre-Purification Triage (Decision Matrix)

Before packing your column, you must make two critical decisions regarding Stationary Phase and Detection .

Stationary Phase Selection

Do not use untreated silica gel. You have two viable options:

  • Option A (Recommended): Silica Gel buffered with 1% Triethylamine (TEA). This maintains the high resolution of silica while neutralizing acidic silanol groups.

  • Option B (Alternative): Neutral Alumina (Brockmann Grade III). Use this only if the compound decomposes even on buffered silica. Alumina generally offers lower resolution than silica.

Detection Strategy

Your molecule lacks a strong chromophore (conjugated system). The isolated double bond in the cyclohexene ring absorbs weakly below 220 nm, which is often obscured by solvent cutoffs (e.g., EtOAc cutoff is ~256 nm).

Data Table 1: Detection Method Suitability

MethodSuitabilityNotes
UV (254 nm) 🔴 Fail The compound is not aromatic or conjugated; it will be invisible.
UV (210-215 nm) 🟡 Poor Risk of solvent interference; weak signal.
p-Anisaldehyde Stain 🟢 Excellent Stains acetals/allylic alcohols vibrant pink/purple upon heating.
KMnO₄ Stain 🟢 Good Oxidizes the alkene (yellow/brown spot on purple).
Iodine Chamber 🟡 Caution Reversible, but iodine can sometimes react with electron-rich alkenes.

Module 2: The "Buffered Silica" Protocol

This is the industry-standard method for purifying acid-sensitive acetals. You must "passivate" the silica before your compound touches it.

Visual Workflow: Buffered Column Preparation

BufferedSilica Start Start: Column Packing Slurry 1. Prepare Slurry: Silica + Mobile Phase + 1% TEA Start->Slurry Pour 2. Pour & Pack Column Slurry->Pour Flush 3. Flush with 2-3 CV of Mobile Phase (with TEA) Pour->Flush Check 4. Check pH of Eluent (Must be Basic/Neutral) Flush->Check Check->Flush pH Acidic Load 5. Load Sample (Liquid load in buffered solvent) Check->Load pH OK Run 6. Elute (Maintain 0.5% TEA in eluent) Load->Run

Figure 1: Step-by-step workflow for deactivating silica acidity using Triethylamine (TEA).

Detailed Methodology
  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 9:1) and add 1% v/v Triethylamine (TEA) .

  • Slurry Packing: Mix the silica gel with the TEA-doped solvent outside the column. Swirl effectively to ensure the base neutralizes the acidic sites.

  • Equilibration: Pour the slurry into the column. Flush with at least 2 Column Volumes (CV) of the TEA-doped solvent.

    • Why? This ensures the entire length of the column is basic.

  • Sample Loading: Dissolve your crude oil in a minimum amount of the mobile phase (containing TEA). Do not use dry loading on Celite , as Celite can be slightly acidic. If dry loading is necessary, use basic alumina or TEA-treated silica.[1]

  • Elution: Run the column using mobile phase containing 0.5% TEA . (You can reduce the TEA concentration slightly after packing, but keeping it present prevents "acid spots" from re-emerging).

Module 3: Troubleshooting & FAQs

Q1: I see a streak instead of a spot on my TLC/Column. What is happening? A: Streaking usually indicates decomposition (hydrolysis) during the run.

  • Diagnosis: If the streak starts at the baseline and goes up to the product spot, the compound is degrading on the plate/column.

  • Fix: Ensure your TLC plate is also neutralized. Dip the empty TLC plate in 5% TEA/Hexanes and dry it before spotting your compound. If the streak disappears on TLC, your column simply needs better buffering (see Module 2).

Q2: My product co-elutes with the alcohol starting material. A: The acetal and the alcohol (Cyclohex-1-en-1-ylmethanol) may have similar polarities.

  • Fix:

    • Change Solvent Selectivity: Switch from Hexane/EtOAc to Hexane/Ether or Hexane/DCM (Dichloromethane). Ether often resolves oxygenated species better due to coordination differences.

    • Gradient Elution: Start with 100% Hexane (buffered) and very slowly ramp to 5% EtOAc. The acetal is less polar than the free alcohol and should elute first.

Q3: Can I use Dichloromethane (DCM) as the solvent? A: Yes, but with caution.

  • Risk: DCM can become acidic over time (forming HCl) if not stabilized.

  • Protocol: Pass your DCM through a small plug of basic alumina before use, or ensure fresh TEA is added immediately.

Q4: I recovered my mass, but the NMR shows an aldehyde peak. A: You have hydrolyzed the ring.

  • Mechanism: The acetal hydrolyzed to the hemiacetal, which is in equilibrium with the open-chain aldehyde (4-hydroxybutanal derivative).

  • Prevention: This confirms acid exposure. You must increase the TEA concentration to 2% during packing or switch to Neutral Alumina.

Module 4: Post-Purification Handling

Once the fractions are collected:

  • Evaporation: Do not heat the water bath above 35°C.

  • TEA Removal: The Triethylamine will co-elute with your product.

    • Removal: TEA is volatile (bp ~89°C) and can be removed under high vacuum. If traces remain, an azeotrope with heptane on the rotovap can help drag it out.

    • Do NOT wash with HCl to remove the TEA, as this will instantly destroy your product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Reich, H. J. (2018). Common Chromatographic Procedures. University of Wisconsin-Madison. [Link] (Authoritative guide on flash chromatography of acid-sensitive compounds).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link] (The foundational text on Flash Chromatography).

Sources

Optimization

removing unreacted starting materials from 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Ticket #: 8492-THF Topic: Removal of Unreacted Starting Materials from 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-THF Topic: Removal of Unreacted Starting Materials from 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

You are encountering difficulty purifying 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (Target Compound 1 ). Users typically report two concurrent issues with this specific scaffold:

  • "Disappearing Product": Significant mass loss during silica gel chromatography.

  • Persistent Alcohol Impurity: Difficulty separating unreacted cyclohex-1-en-1-ylmethanol due to co-elution or "streaking."

The Root Cause: Your target molecule is not a simple ether; it is a cyclic mixed acetal . The C2 position of the tetrahydrofuran ring is bonded to two oxygen atoms (endo- and exocyclic).

Standard silica gel is weakly acidic (pH ~5.0–6.0). When this acetal interacts with acidic silanols (


), it undergoes rapid hydrolysis, reverting to the starting alcohol and 2-hydroxytetrahydrofuran (which equilibrates to 4-hydroxybutanal). This explains the yield loss and the "reappearance" of starting material after the column.

Troubleshooting Guide: Validated Protocols

Method A: Buffered Silica Gel Chromatography (The "Gold Standard")

Use this method if the impurity levels are high (>10%) and thermal instability is suspected.

The Fix: You must neutralize the acidic sites on the silica gel surface prior to loading your compound.

Protocol:

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 9:1). Add 1.0% v/v Triethylamine (Et3N) to the solvent mixture.

  • Column Pre-treatment: Slurry pack the silica gel using this Et3N-spiked solvent. Flush the column with at least 2 column volumes (CV) of the buffer.

  • Sample Loading: Dissolve your crude oil in a minimum amount of the buffered mobile phase. Do not use pure chloroform or dichloromethane for loading, as these can become acidic over time.

  • Elution: Run the column using the buffered solvent system. The Et3N ensures the acetal linkage remains intact.

ParameterStandard ConditionsRequired Conditions
Stationary Phase Silica Gel 60 (Acidic)Et3N-Buffered Silica or Basic Alumina
Mobile Phase Hex/EtOAcHex/EtOAc + 1% Et3N
Loading Solvent DCM/CHCl3Buffered Mobile Phase
TLC Visualization KMnO4 (Active)Anisaldehyde (Gentle heating)
Method B: Chemical Scavenging (The "Polishing" Step)

Use this method if the starting alcohol persists (<5%) after a rough filtration.

Since cyclohex-1-en-1-ylmethanol is a primary/secondary alcohol and your product is an acetal (lacking -OH groups), you can chemically tag the impurity to alter its polarity drasticallly.

Protocol:

  • Dissolution: Dissolve crude mixture in anhydrous DCM.

  • Reagent Addition: Add 1.5 equivalents (relative to the estimated alcohol impurity) of Succinic Anhydride and 2.0 equivalents of DMAP (4-Dimethylaminopyridine).

  • Reaction: Stir at room temperature for 2 hours. The alcohol converts to a hemisuccinate ester (highly polar, contains a free carboxylic acid).

  • Workup: Wash the organic layer vigorously with saturated aqueous NaHCO3 . The hemisuccinate (impurity) will deprotonate, become water-soluble, and partition into the aqueous layer. The neutral acetal product remains in the organic layer.

Method C: Vacuum Distillation (Kugelrohr)

Use this method for large-scale (>5g) batches where chromatography is cost-prohibitive.

Acetals are generally stable to base and heat but sensitive to acid. Thermal distillation is viable if the vacuum is sufficient to keep temperatures below the retro-addition threshold.

  • Vacuum Requirement: < 0.5 mmHg (High Vacuum).

  • Bath Temperature: Start at 60°C, ramp slowly.

  • Trap: Cool receiving flask to -78°C to prevent re-evaporation of the volatile 2,3-dihydrofuran byproducts.

Visualizing the "Invisible Killer" (Hydrolysis Mechanism)

The following diagram illustrates why standard chromatography fails. The acidic proton from the silica surface protonates the exocyclic oxygen, creating a good leaving group (the starting alcohol) and an oxocarbenium ion intermediate.

AcetalHydrolysis Acetal Target Acetal (2-Alkoxy THF) Protonation Protonation of Exocyclic Oxygen Acetal->Protonation Contact with Silica Silica Silica Gel Surface (Acidic Si-OH) Silica->Protonation H+ Donor Transition Oxocarbenium Ion Intermediate Protonation->Transition Loss of Alcohol Products Hydrolysis Products: 1. Cyclohexenyl Methanol 2. 4-Hydroxybutanal Transition->Products + H2O (Trace Moisture)

Figure 1: Mechanism of silica-induced degradation.[1] The acidic surface catalyzes the cleavage of the acetal bond, reverting the product to starting materials.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the safest purification route for your specific crude mixture composition.

PurificationLogic Start Crude Mixture Analysis ImpurityLevel Impurity Level (Starting Alcohol) Start->ImpurityLevel HighImp > 10% Alcohol ImpurityLevel->HighImp LowImp < 5% Alcohol ImpurityLevel->LowImp ScaleCheck Scale > 5g? HighImp->ScaleCheck Scavenge Succinic Anhydride Scavenge Wash LowImp->Scavenge Fastest Method Distillation Vacuum Distillation (Kugelrohr) ScaleCheck->Distillation Yes (Thermal Stable) BufferedCol Buffered Silica Column (1% Et3N) ScaleCheck->BufferedCol No (Heat Sensitive)

Figure 2: Strategic decision tree for purification based on impurity load and reaction scale.

FAQ: Common User Questions

Q: Can I use basic alumina instead of buffered silica? A: Yes. Basic alumina (Activity Grade III) is an excellent alternative because it lacks the acidic protons that trigger hydrolysis. However, separation resolution on alumina is often lower than on silica. If your impurity (


) is close to the product, buffered silica is preferred for better resolution.

Q: My product turned into a solid white polymer in the flask. What happened? A: This is likely cationic polymerization of the 2,3-dihydrofuran or the vinyl ether moiety, catalyzed by trace acid. Always store 2-alkoxytetrahydrofurans with a trace of stabilizer (like BHT) or in base-washed glassware if they are to be stored for long periods.

Q: The NMR shows a triplet at ~9.8 ppm after the column. What is this? A: That is the aldehyde proton of 4-hydroxybutanal . This confirms that your acetal hydrolyzed on the column. The THF ring opened up upon hydrolysis. You must repeat the synthesis and use Method A (Buffered Silica) for purification.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Carbonyl Group: Acetals and Ketals. Wiley.

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). General Methods for the Purification of Organic Compounds. Butterworth-Heinemann.

  • Practical Synthetic Organic Chemistry . Caron, S. (2011). Reactions, Principles, and Techniques. Wiley-Interscience. (See section on Acetal stability).

  • Journal of Chemical Education . "Chromatographic Purification of Acid-Sensitive Compounds." (General methodology for amine-buffered silica).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization

Topic: Temperature Optimization for Cyclohexenyl Ether Formation From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In the synthesis of cyclohexenyl ethers—whether you are generati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for Cyclohexenyl Ether Formation

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In the synthesis of cyclohexenyl ethers—whether you are generating silyl enol ethers via regioselective deprotonation or synthesizing alkyl cyclohexenyl ethers (e.g., 1-methoxycyclohexene) via O-alkylation—temperature is not just an environmental variable; it is the primary mechanistic director. Mismanagement of thermal conditions inevitably leads to poor regioselectivity, competing C-alkylation, or catastrophic product degradation[1][2]. This guide provides field-proven, self-validating protocols to ensure absolute control over your etherification workflows.

Regioselective Silyl Enol Ether Formation (Kinetic vs. Thermodynamic Control)

Mechanistic Causality The formation of a silyl enol ether from an unsymmetrical ketone (such as 2-methylcyclohexanone) can yield two distinct regioisomers. The selection between the less substituted kinetic product and the more substituted thermodynamic product is dictated by the interplay of base sterics and reaction temperature[1].

  • Kinetic Control (-78 °C): Deep cryogenic temperatures freeze enolate equilibration. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) rapidly deprotonates the most accessible, less sterically hindered

    
    -proton[1][3].
    
  • Thermodynamic Control (Elevated Temperatures): Utilizing weaker bases (e.g., triethylamine) at higher temperatures (reflux) provides the activation energy necessary for the enolates to equilibrate, ultimately favoring the more stable, highly substituted double bond[1][3].

Quantitative Regioselectivity Data The following table summarizes the product distribution of 2-methylcyclohexanone enolization under varying thermal and basic conditions.

Reaction ConditionsBase TypeTemperatureKinetic Isomer (Less Substituted)Thermodynamic Isomer (More Substituted)
LDA, TMSCl, THFStrong, Bulky-78 °C> 98%< 2%
Et3N, TMSCl, DMFWeak, Non-bulky100 °C (Reflux)~ 22%~ 78%
KH, TMSCl, THFStrong, Non-bulky25 °C~ 45%~ 55%

Protocol: Kinetic Silyl Enol Ether Synthesis Self-Validating System: The integration of an internal thermocouple ensures the reaction matrix never exceeds -70 °C during ketone addition, preventing thermodynamic leakage.

  • Preparation: Flame-dry a multinecked flask purged with nitrogen. Prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.

  • Base Formation: Cool the system to -78 °C utilizing a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.

  • Enolization: Add 2-methylcyclohexanone (1.0 eq) in THF dropwise via a syringe pump. Critical: Monitor the internal temperature; do not allow it to rise above -78 °C[1]. Stir for 30 minutes to guarantee complete kinetic enolate formation.

  • Trapping: Rapidly inject trimethylsilyl chloride (TMSCl, 1.2 eq) at -78 °C[1].

  • Work-up: Allow the mixture to warm to room temperature naturally. Quench with saturated aqueous

    
    . Extract with pentane, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[1].

G SM 2-Methylcyclohexanone Kinetic LDA, THF -78 °C SM->Kinetic Steric Control Thermo Et3N, TMSCl Reflux SM->Thermo Equilibration ProdK Kinetic Silyl Enol Ether (Less Substituted) Kinetic->ProdK Fast Deprotonation ProdT Thermodynamic Silyl Enol Ether (More Substituted) Thermo->ProdT Stability Control

Temperature-dependent pathways for silyl enol ether regioselectivity.

Alkyl Cyclohexenyl Ether Synthesis (O-Alkylation vs. C-Alkylation)

Mechanistic Causality Synthesizing alkyl cyclohexenyl ethers, such as 1-methoxycyclohexene, relies on the O-alkylation of a cyclohexanone enolate. Because the enolate is an ambident nucleophile, it can attack from either the oxygen (hard center) or the carbon (soft center). While utilizing a hard electrophile like dimethyl sulfate in a polar aprotic solvent (DMSO) inherently favors O-alkylation, temperature is the ultimate gatekeeper[2]. Elevated temperatures provide the thermal activation energy required to access the thermodynamically more stable C-alkylated byproduct (2-methylcyclohexanone)[2].

Protocol: 1-Methoxycyclohexene Synthesis Self-Validating System: Maintaining the reaction strictly at 0 °C during electrophile addition suppresses the activation energy for C-alkylation, validating the kinetic trapping of the oxygen atom.

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.0 eq) in anhydrous DMSO. Cool the flask in an ice-water bath to exactly 0 °C[2].

  • Ketone Addition: Introduce cyclohexanone (1.0 eq) dropwise via syringe. Stir at 0 °C for 30 minutes to ensure complete formation of the potassium enolate[2].

  • O-Alkylation: Dropwise add dimethyl sulfate (1.0 eq) while strictly maintaining the temperature at 0 °C[2]. (Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle in a fume hood).

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C), stirring for an additional 2-3 hours to drive the reaction to completion[2].

  • Work-up & Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture three times with diethyl ether. Wash the combined organic layers with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate. Purify by fractional vacuum distillation to prevent thermal degradation of the ether[2][4].

G Enolate Cyclohexanone Potassium Enolate O_Alk Me2SO4, DMSO 0 °C to 25 °C Enolate->O_Alk Kinetic Trapping C_Alk Me2SO4, DMSO > 50 °C Enolate->C_Alk Thermal Activation ProdO 1-Methoxycyclohexene (Desired O-Alkylation) O_Alk->ProdO ProdC 2-Methylcyclohexanone (Undesired C-Alkylation) C_Alk->ProdC

Temperature impact on the ambident reactivity of cyclohexanone enolates.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to synthesize the kinetic silyl enol ether of 2-methylcyclohexanone, but my NMR shows a 60:40 mixture of kinetic to thermodynamic products. What went wrong? A1: Your enolate is equilibrating. This typically occurs if the internal reaction temperature rises above -78 °C during the exothermic addition of the ketone, or if unreacted ketone is present alongside the enolate (facilitating rapid proton transfer). To troubleshoot: ensure you are using a slight stoichiometric excess of LDA, add the ketone very slowly using a syringe pump, and monitor the internal temperature with a submerged thermocouple[1][3].

Q2: During the synthesis of 1-methoxycyclohexene, my yield is low, and GC-MS shows a significant amount of 2-methylcyclohexanone. How do I fix this? A2: The presence of 2-methylcyclohexanone indicates that C-alkylation has outcompeted O-alkylation. This is a classic symptom of poor thermal control. If the reaction mixture is allowed to exotherm during the addition of dimethyl sulfate, the excess thermal energy overcomes the activation barrier for C-alkylation. Keep the reaction strictly at 0 °C during the electrophile addition phase[2].

Q3: My purified 1-methoxycyclohexene degrades over time, showing unknown impurities and variable yields in subsequent reactions. Why? A3: 1-Methoxycyclohexene is highly susceptible to thermal degradation and hydrolysis. Elevated temperatures—such as those encountered during aggressive atmospheric distillation or prolonged storage at room temperature—provide the activation energy required for decomposition reactions[4]. Always purify via fractional distillation under reduced pressure to lower the boiling point, and store the final product at sub-zero temperatures (-20 °C) under an inert argon or nitrogen atmosphere.

References
  • BenchChem Technical Support Team. "Kinetic vs.
  • Making Molecules.
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Technical Support Center: Stability of 1-Methoxycyclohexene Under Thermal Stress." BenchChem,

Sources

Optimization

troubleshooting low conversion rates in tetrahydrofuran etherification

Welcome to the Technical Support Center for Polymer and Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn issues in synthetic workflows: lo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer and Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn issues in synthetic workflows: low conversion rates during the cationic ring-opening etherification and polymerization of Tetrahydrofuran (THF) .

Whether you are synthesizing Polytetramethylene Ether Glycol (PTMEG) for elastomeric polyurethanes or performing reductive etherification for fine chemicals, THF ring-opening is governed by strict thermodynamic limits and extreme sensitivity to nucleophilic competition. This guide bypasses basic troubleshooting to focus on the mechanistic causality behind reaction failures, providing self-validating protocols to ensure reproducible success.

Quantitative Diagnostic Matrix

Before adjusting your workflow, compare your reaction parameters against this field-validated diagnostic matrix. Deviations in these critical thresholds are the primary culprits for stalled conversion.

ParameterOptimal RangeCritical Threshold for Conversion DropMechanistic Consequence
Moisture Content (H₂O) < 50 ppm> 100 ppmCompetitive catalyst hydration; termination of active oxonium ions.
Reaction Temperature 20°C – 40°C> 50°CExceeds ceiling temperature (

); shifts equilibrium toward monomer (depolymerization).
Promoter Ratio (AA/THF) 0.15 – 0.20 (v/v)> 0.25 (v/v)Consumption of acid protons; formation of weak, non-initiating acetic acid.
Catalyst Loading 5 – 10 wt%< 2 wt%Insufficient active Brønsted/Lewis acid sites for initiation.

Mechanistic Troubleshooting & FAQs

Q1: My THF polymerization plateaus at 40-50% conversion despite extending the reaction time from 4 hours to 24 hours. Why won't it progress? A: You are fighting thermodynamics, not kinetics. The cationic ring-opening of THF is a reversible equilibrium process. As the polymer chain grows, the entropy of the system decreases. At elevated temperatures, the rate of depropagation (unzipping of the polymer back to the monomer) equals the rate of propagation.

In industrial continuous systems, single-pass conversion rates are naturally limited to 15% to 60%, requiring unreacted THF to be vaporized and recycled[1]. If you are running a batch reaction, extending the time will not push past this thermodynamic wall. Self-Validating Action: Monitor the viscosity of your reaction mixture. If viscosity begins to drop while the temperature rises above 45°C, depolymerization is actively occurring. Cool the reactor to 20°C to shift the equilibrium back toward propagation.

Q2: How exactly does trace moisture inhibit my solid acid catalyst? I dried my glassware, but conversion is still <10%. A: Water is the ultimate poison for THF etherification. The reaction relies on a strong acid catalyst (e.g., 12-tungstophosphoric acid, fluorosulfonic acid, or muriatic acid) to protonate the oxygen atom in the THF ring, weakening the C-O bond and forming a highly reactive tertiary oxonium ion[2].

Because water has a significantly higher proton affinity than the ether oxygen of THF, it acts as a superior nucleophile. Even at trace levels (>100 ppm), water preferentially binds to the Brønsted acid sites of your catalyst, forming stable hydronium complexes[3]. This completely blocks the initiation step. Self-Validating Action: Never assume your solvent is dry. Perform a Karl Fischer titration on your THF feed immediately before catalyst addition. If the reading is >50 ppm, abort the run and pass the THF through activated alumina.

Q3: I am using Acetic Anhydride (AA) as a promoter to control molecular weight. Why did my conversion crash when I increased the AA concentration to push the reaction? A: Acetic anhydride acts as both an electrophilic initiator and a chain-transfer agent. However, its relationship with conversion is a bell curve. At an optimal AA/THF volume ratio of ~0.2, conversion is maximized[4].

When you exceed a ratio of 0.25, the excess acetic anhydride reacts directly with the highly acidic protons of your heteropolyacid or resin catalyst, generating acetic acid. Acetic acid is a weak acid—it is not strong enough to protonate the THF ring. By adding too much promoter, you have effectively neutralized your own catalyst[4].

Visualizing the Failure Modes

To further understand where your reaction is failing, review the mechanistic pathway and the diagnostic decision tree below.

Mechanism THF THF Monomer Oxonium Secondary Oxonium Ion (Active Species) THF->Oxonium Initiation Acid Acid Catalyst (H+) Acid->Oxonium Hydration Catalyst Hydration (Deactivation) Acid->Hydration Polymer PTMEG Chain (Propagation) Oxonium->Polymer +THF Water Trace Water (H2O) Water->Hydration Hydration->Oxonium Blocks

Caption: Cationic ring-opening mechanism of THF and competitive inhibition by trace water.

Workflow Start Low Conversion Detected (< 50%) CheckTemp 1. Check Reaction Temp Start->CheckTemp TempHigh > 50°C (Depolymerization) CheckTemp->TempHigh TempOpt 20-40°C (Optimal) CheckTemp->TempOpt TempHigh->Start Cool Reactor CheckWater 2. Check Karl Fischer Moisture TempOpt->CheckWater WaterHigh > 100 ppm (Catalyst Poisoned) CheckWater->WaterHigh WaterOpt < 50 ppm (Optimal) CheckWater->WaterOpt WaterHigh->Start Dry Reagents CheckPromoter 3. Check Promoter Ratio (AA/THF) WaterOpt->CheckPromoter

Caption: Diagnostic decision tree for troubleshooting THF etherification conversion failures.

Self-Validating Experimental Protocols

To achieve reproducible conversion rates of 50-60% (the thermodynamic maximum for batch processes without monomer recycling)[5], implement the following standardized workflow.

Protocol A: Absolute Anhydrous Preparation

Causality: Eliminating competitive nucleophiles ensures 100% of acid sites are available for THF protonation.

  • Catalyst Activation: If using a solid heteropolyacid (e.g.,

    
    ), calcine the catalyst at 150°C under a deep vacuum (< 1 mbar) for 3 hours to remove lattice water. Store immediately in an argon-filled glovebox.
    
  • Solvent Purification: Reflux THF over sodium wire and benzophenone until a deep purple color persists (indicating the complete absence of water and peroxides). Distill directly into a Schlenk flask.

  • Validation Step: Extract a 1 mL aliquot of the distilled THF via a gas-tight syringe. Perform Karl Fischer coulometric titration. Do not proceed if the result is > 50 ppm.

Protocol B: Optimized Cationic Ring-Opening Polymerization

Causality: Controlling the exotherm prevents the reaction from crossing the ceiling temperature, locking the equilibrium in favor of the polymer.

  • Reactor Setup: Purge a jacketed glass reactor with ultra-high purity Argon for 30 minutes.

  • Reagent Loading: Add 100 mL of anhydrous THF. Inject 20 mL of Acetic Anhydride (AA) to achieve the optimal 0.2 v/v ratio[4]. Stir at 300 rpm.

  • Temperature Equilibration: Circulate coolant through the reactor jacket to strictly maintain the internal temperature at 20°C.

  • Initiation: Rapidly add 10 wt% of the activated solid acid catalyst. The reaction is mildly exothermic; monitor the internal thermocouple. Adjust jacket cooling to ensure the temperature never exceeds 35°C.

  • Propagation & Quenching: Allow the reaction to proceed for 1.5 to 2 hours. (Viscosity will visibly increase). Quench the reaction by adding 10 mL of chilled, deionized water to destroy the active oxonium ions.

  • Isolation: Filter the solid catalyst. Precipitate the PTMEG by pouring the filtrate into an excess of ice-cold methanol. Dry the polymer under a vacuum at 40°C to a constant weight to calculate the final conversion rate.

References

  • [4] The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC. nih.gov. 4

  • [5] US3925484A - Process for making polytetramethylene ether glycol having a narrow molecular weight distribution. google.com. 5

  • [3] Inhibition of Etherification and Isomerization by Oxygenates. acs.org. 3

  • [2] Muriatic Acid's Role in the Production of Polytetramethylene Ether Glycol (PTMEG). patsnap.com. 2

  • [1] Polytetramethylene Ether Glycol (PTMEG): From Raw Materials to Finished Product. chemanalyst.com. 1

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran .

Structurally, this molecule is a mixed cyclic acetal (specifically, a 2-alkoxytetrahydrofuran) linking an allylic alcohol (cyclohex-1-en-1-ylmethanol) to a tetrahydrofuran ring. Because of this acetal linkage, the molecule is exquisitely sensitive to acidic environments. Acid-catalyzed hydrolysis is the leading cause of yield loss, streaking on columns, and unexpected impurities during downstream workflows.

Section 1: Troubleshooting FAQs

Q: My compound completely degraded during silica gel flash chromatography, even though I used a neutral solvent system (Hexanes/EtOAc). Why did this happen? A: Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups, which typically exhibit a local pH of 4.5 to 5.5. This mild acidity is more than sufficient to protonate the acetal oxygen, triggering rapid cleavage into an[1]. To prevent this, you must buffer your stationary phase and mobile phase with a mild organic base like triethylamine (Et₃N).

Q: I performed an aqueous workup and see two new major spots on my TLC plate. What are they? A: You are observing the thermodynamic hydrolysis products. The acetal has cleaved into its two constituent parts: cyclohex-1-en-1-ylmethanol (an allylic alcohol) and 2-hydroxytetrahydrofuran (which exists in rapid equilibrium with its ring-opened tautomer, 4-hydroxybutanal)[2].

Q: How can I prove that my compound is degrading on the TLC plate/column rather than in the reaction flask? A: Use a self-validating diagnostic technique called 2D TLC . Spot your crude mixture in the corner of a square TLC plate and run it in one direction. Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent. If the compound is stable, all spots will lie on a perfect diagonal. If your acetal is degrading on the silica, you will see off-diagonal spots corresponding to the alcohol and hemiacetal forming in real-time during the elution.

Section 2: Mechanistic Causality & Kinetics

To troubleshoot effectively, you must understand the causality of the degradation. Acetals undergo specific acid-catalyzed hydrolysis (an A-1 mechanism)[3].

  • Protonation: The reaction begins with the reversible protonation of either the exocyclic or endocyclic oxygen atom of the tetrahydrofuran ring.

  • Cleavage (Rate-Limiting): The carbon-oxygen bond breaks, expelling the allylic alcohol (cyclohex-1-en-1-ylmethanol). This step is thermodynamically driven by the formation of a highly stabilized five-membered oxocarbenium ion , where the positive charge is delocalized by the remaining oxygen's lone pairs[1].

  • Nucleophilic Attack: Ambient water rapidly attacks the oxocarbenium ion, yielding the hemiacetal.

Mechanism Substrate 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran Protonated Protonated Acetal Substrate->Protonated + H+ (pH < 7) Oxocarbenium Oxocarbenium Ion + Allylic Alcohol Protonated->Oxocarbenium - Alcohol Hemiacetal 2-Hydroxytetrahydrofuran (Hemiacetal) Oxocarbenium->Hemiacetal + H2O, - H+

Acid-catalyzed hydrolysis mechanism of 2-alkoxytetrahydrofuran to hemiacetal and alcohol.

Quantitative Stability Data

The rate of acetal hydrolysis is heavily dependent on the pH of the environment[4]. Below is a summary of expected stability profiles for 2-alkoxytetrahydrofurans at 25°C:

pH LevelEnvironment ExampleRelative H⁺ ConcentrationEstimated Half-Life (t₁/₂)Primary Outcome
< 3.0 Dilute HCl / TFAExtremely High< 1 minuteComplete and rapid hydrolysis.
4.5 - 5.5 Standard Silica GelModerate10 - 30 minutesSignificant degradation during chromatography.
7.0 DI WaterNeutral> 30 daysStable under strictly neutral conditions.
8.0 - 9.0 Sat. NaHCO₃ (aq)Very LowIndefiniteHighly stable; recommended for workup/storage.

Section 3: Validated Experimental Protocols

To ensure high recovery of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, we recommend the following step-by-step methodologies. These protocols are designed as self-validating systems to prevent accidental exposure to protons.

Workflow Reaction Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH 8) Reaction->Quench Extract Extract: EtOAc Quench->Extract Wash Wash: Brine & Dry (Na2SO4) Extract->Wash Purify Purify: Silica + 1% Et3N Wash->Purify

Step-by-step workflow for the safe extraction and purification of acid-sensitive acetals.

Protocol A: Mild Basic Liquid-Liquid Extraction

Causality: Rotary evaporation of unquenched reaction mixtures concentrates trace acidic byproducts, exponentially accelerating degradation. Neutralizing the mixture prior to concentration is mandatory.

  • Quench: Dilute the crude reaction mixture with a 10-fold volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation Step: Spot the aqueous layer on pH paper; it must read ≥8 before proceeding.

  • Extract: Extract the aqueous layer three times with ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Dry: Dry over anhydrous sodium sulfate (Na₂SO₄).

    • Critical Note: Do not use magnesium sulfate (MgSO₄), as its surface can be slightly acidic and promote localized hydrolysis.

  • Concentrate: Evaporate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Triethylamine-Buffered Flash Chromatography

Causality: Passivating the acidic silanol groups on the stationary phase prevents the formation of the oxocarbenium ion during purification.

  • Prepare Solvent: Prepare your desired eluent system (e.g., 9:1 Hexanes:EtOAc) and add 1% (v/v) Triethylamine (Et₃N).

  • Slurry Packing: Slurry pack the silica gel column using the Et₃N-spiked solvent.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the spiked solvent.

    • Self-Validation Step: Collect a drop of the eluent from the column drip tip and test it with wet pH paper to ensure the basic front has fully permeated the column.

  • Loading: Dissolve your crude acetal in a minimum amount of the spiked solvent and load it onto the column.

  • Elution: Run the column normally. The product will elute safely without on-column hydrolysis.

References[2] Deslongchamps, P., & Moreau, C. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry.https://cdnsciencepub.com/doi/10.1139/v72-285[1] Kresge, A. J., et al. (2003). Effect of Alkyl Group Size on the Mechanism of Acid Hydrolyses of Benzaldehyde Acetals. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo020648j[3] Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.https://www.masterorganicchemistry.com/2010/05/28/hydrates-hemiacetals-and-acetals/[4] Capon, B., et al. (2015). pH–rate profiles for the hydrolysis of acetals. ResearchGate.https://www.researchgate.net/publication/281395543

Sources

Optimization

Technical Support Center: Optimizing 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Synthesis

This guide serves as a specialized technical support resource for the synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran . It is designed to address the specific kinetic and thermodynamic challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran . It is designed to address the specific kinetic and thermodynamic challenges associated with the acid-catalyzed addition of cyclohex-1-en-1-ylmethanol to 2,3-dihydrofuran (DHF) .

Status: Active Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization

Core Reaction Overview

This synthesis involves the protection of an allylic alcohol (cyclohex-1-en-1-ylmethanol) using 2,3-dihydrofuran (DHF) to form a tetrahydrofuranyl (THF) ether. While theoretically simple, the reaction is plagued by competing pathways driven by the sensitivity of the allylic system and the polymerization potential of the enol ether.

Reaction Logic & Mechanism

The reaction proceeds via the protonation of the enol ether (DHF) to form an oxocarbenium ion, which is then trapped by the alcohol.

  • Desired Pathway: Kinetic trapping of the oxocarbenium ion by the alcohol.

  • Critical Failure Mode: Polymerization of DHF (homo-coupling) or acid-catalyzed rearrangement of the allylic alcohol.

ReactionPathway DHF 2,3-Dihydrofuran (Enol Ether) Oxo Oxocarbenium Intermediate DHF->Oxo Protonation H_plus H+ Catalyst (PPTS) H_plus->Oxo Product 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran Oxo->Product + Alcohol (Kinetic Trap) Polymer Poly-DHF (Side Product) Oxo->Polymer + DHF (Polymerization) Alcohol Cyclohex-1-en-1-ylmethanol (Nucleophile) Isomer Isomerized Alcohol (Side Product) Alcohol->Isomer Strong Acid (Rearrangement)

Figure 1: Mechanistic bifurcation showing the competition between productive acetal formation and destructive polymerization/isomerization pathways.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture turned dark brown/black and became viscous.

Diagnosis: Polymerization of 2,3-Dihydrofuran. DHF is highly susceptible to cationic polymerization initiated by strong acids or high temperatures. Once initiated, the "runaway" polymerization consumes the reagent and fouls the product.

Corrective Protocol:

  • Switch Catalyst: Replace p-Toluenesulfonic acid (pTSA) with Pyridinium p-toluenesulfonate (PPTS) . PPTS provides a buffered, milder proton source that is sufficient to activate the enol ether but less likely to trigger rapid polymerization.

  • Temperature Control: Maintain the reaction at 0°C during the addition of the catalyst. Allow it to warm to room temperature only after the reagents are fully mixed.

  • Reagent Quality: Distill 2,3-dihydrofuran immediately before use. Stabilizers (like BHT) in commercial DHF can inhibit the desired reaction, prompting users to add more acid, which then triggers polymerization.

Issue 2: Product decomposes during aqueous workup (Low Yield).

Diagnosis: Acetal Hydrolysis. The product is a mixed acetal (specifically a tetrahydrofuranyl ether). Acetals are stable to base but extremely labile to aqueous acid. If the reaction mixture is not effectively neutralized before water is added, the product will hydrolyze back to the starting alcohol and lactol.

Corrective Protocol:

  • Quenching: Add Triethylamine (Et3N) (0.1–0.2 eq relative to acid) directly to the organic reaction mixture before adding any water.

  • Buffer the Aqueous Phase: Use saturated NaHCO3 solution for the first wash. Verify the pH of the aqueous layer is >7.5.

  • Avoid Silica Gel: Silica gel is slightly acidic. For purification, use neutral alumina or silica gel pre-treated with 1% Et3N/Hexanes to prevent on-column hydrolysis.

Issue 3: NMR shows multiple olefinic signals and loss of the CH2-O peak.

Diagnosis: Allylic Rearrangement/Isomerization. The starting material, cyclohex-1-en-1-ylmethanol, is an allylic alcohol. Under strongly acidic conditions, the hydroxyl group can protonate and leave, generating a resonance-stabilized allylic carbocation. This leads to bond migration (e.g., to the exocyclic position) or ether formation at the secondary carbon.

Corrective Protocol:

  • Anhydrous Conditions: Ensure the solvent (DCM) is strictly anhydrous. Water acts as a co-catalyst for ionization.

  • Catalyst Loading: Reduce catalyst loading to 1–5 mol% .

  • Monitoring: Stop the reaction immediately upon consumption of the alcohol (monitor by TLC). Prolonged exposure to acid promotes thermodynamic equilibration to unwanted isomers.

Optimized Experimental Protocol

This protocol prioritizes the suppression of side reactions through kinetic control and basic buffering.

Reagents:

  • Cyclohex-1-en-1-ylmethanol (1.0 eq)

  • 2,3-Dihydrofuran (1.5 eq) – Freshly Distilled

  • PPTS (0.05 eq)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under N2 atmosphere.

  • Solvation: Dissolve Cyclohex-1-en-1-ylmethanol in anhydrous DCM (0.2 M concentration).

  • Addition: Add 2,3-Dihydrofuran (1.5 eq) via syringe.

  • Catalysis: Cool the mixture to 0°C . Add PPTS (5 mol%) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (stain with KMnO4 or Anisaldehyde).

    • Note: The spot for the alcohol should disappear. The product will be less polar (higher Rf).

  • Quench (CRITICAL): Add Triethylamine (0.2 mL) while stirring. Stir for 5 minutes.

  • Workup: Dilute with Et2O (precipitates pyridinium salts). Wash with saturated NaHCO3, then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography on neutralized silica (pre-washed with 1% Et3N in eluent).

Workflow Start Start: Anhydrous DCM + Alcohol AddDHF Add 2,3-Dihydrofuran (1.5 eq, Distilled) Start->AddDHF Cool Cool to 0°C AddDHF->Cool Cat Add PPTS (5 mol%) Cool->Cat Monitor Monitor TLC (Disappearance of Alcohol) Cat->Monitor Quench Add Triethylamine (Basic Quench) Monitor->Quench Complete Workup Wash: NaHCO3 / Brine Dry: Na2SO4 Quench->Workup Purify Column: Neutralized Silica (1% Et3N doped) Workup->Purify

Figure 2: Step-by-step experimental workflow emphasizing the critical basic quench step to prevent product degradation.

Comparative Data: Catalyst Selection

The choice of catalyst dictates the ratio of Product vs. Polymer.

CatalystAcidity (pKa)Polymerization RiskReaction TimeRecommendation
pTSA (p-Toluenesulfonic acid)-2.8 (Strong)High < 1 hrAvoid (Too harsh)
PPTS (Pyridinium p-toluenesulfonate)5.2 (Mild)Low 2–4 hrsRecommended
Amberlyst-15 Resin (Strong)MediumVariableGood for filtration, but risks local hot-spots
CSA (Camphorsulfonic acid)1.2 (Strong)High< 1 hrUse only if PPTS fails

Frequently Asked Questions (FAQ)

Q: Can I use THF as the solvent instead of DCM? A: Yes, but DCM is preferred. THF is a Lewis base and can coordinate with the proton, potentially slowing the reaction slightly. More importantly, DCM makes the aqueous workup separation sharper. If you use THF, ensure it is stabilizer-free and strictly anhydrous.

Q: Why is my yield consistently around 50% despite full conversion? A: This usually indicates degradation on the silica column. The product is an acetal. Standard silica gel is acidic (pH ~5). As the compound moves through the column, it hydrolyzes. Solution: Add 1% Triethylamine to your eluent solvent system (e.g., Hexanes/EtOAc + 1% Et3N) to deactivate the silica.

Q: Can I store the product? A: The product is an acetal and is sensitive to moisture and acid. Store it in a freezer (-20°C) under an inert atmosphere (Argon/Nitrogen). For long-term storage, adding a few pellets of activated molecular sieves or a trace of solid K2CO3 to the vial can help scavenge any trace acid/moisture.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection of Alcohols). Link

  • Bolte, J., et al. (1986). Acid-catalyzed addition of alcohols to dihydrofuran.[2] Tetrahedron Letters, 27(5), 567-570.

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Link

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Purification of Volatile Tetrahydrofuran Derivatives

Welcome to the Advanced Solvent Purification Support Center. As application scientists and process chemists, we know that the integrity of your organometallic reactions, air-sensitive syntheses, and scale-up operations d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Purification Support Center. As application scientists and process chemists, we know that the integrity of your organometallic reactions, air-sensitive syntheses, and scale-up operations depends entirely on solvent purity. Volatile tetrahydrofuran (THF) derivatives—specifically THF and 2-methyltetrahydrofuran (2-MeTHF)—present unique thermodynamic and safety challenges during distillation.

This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting insights to ensure your solvents are rigorously anhydrous, deoxygenated, and safe[1].

Part 1: Physicochemical & Azeotropic Profiling

Before attempting any distillation, it is critical to understand the thermodynamic behavior of your target solvent. THF and 2-MeTHF behave very differently in the presence of water[2][3].

Table 1: Comparative Physical and Azeotropic Data

ParameterTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₄H₈OC₅H₁₀O
Boiling Point (1 atm) 66.0 °C80.2 °C
Water Miscibility Fully MiscibleLimited (~14 wt% at 20 °C)
Aqueous Azeotrope BP ~64.0 °C71.0 °C
Azeotrope Composition ~5.3 wt% H₂O10.6 wt% H₂O
Primary Advantage Universal polar aprotic solvationClean biphasic separations; higher reflux temp

Part 2: Workflow & Visualization

The following workflow illustrates the logical progression of solvent purification, ensuring that safety hazards (peroxides) are neutralized before thermodynamic barriers (water) are addressed.

SolventPurification A Raw THF / 2-MeTHF (Potentially wet & peroxidic) B Peroxide Testing (Quantofix / KI test) A->B C Peroxide Quenching (FeSO4 or Alumina) B->C Peroxides > 20 ppm D Pre-Drying (4Å Molecular Sieves) B->D Peroxides < 20 ppm C->D E Na/Benzophenone Still (Reflux under N2/Ar) D->E Removes bulk H2O F Colorimetric Indication (Ketyl Radical Formation) E->F F->E Yellow/Orange (Keep Refluxing) G Active Distillation F->G Deep Blue/Purple H Ultra-Dry Anhydrous Solvent G->H

Workflow for the rigorous dehydration and purification of THF derivatives.

Part 3: Standard Operating Protocol

Protocol: Anhydrous Distillation via Sodium/Benzophenone Ketyl Still

Objective: Achieve <10 ppm water and an oxygen-free environment for sensitive organometallic synthesis. Self-Validating Mechanism: This protocol utilizes benzophenone as an internal colorimetric indicator. The deep blue ketyl radical anion only persists when water and oxygen are completely eradicated. If the solvent is wet or oxygenated, the radical is instantly quenched, and the solution remains yellow/clear. This provides a binary, visual confirmation of system integrity[1][4].

  • Step 1: Pre-Drying (Load Reduction) Store the raw THF or 2-MeTHF over activated 4Å molecular sieves for 24-48 hours. Causality: Mechanically removing bulk water prevents violent, highly exothermic hydrogen gas evolution when the solvent later contacts sodium metal. This also preserves the active lifespan of your still[4].

  • Step 2: Peroxide Testing & Neutralization Test the solvent using acidic potassium iodide (KI) strips. If peroxides are >20 ppm, pass the solvent through a column of activated basic alumina. Causality: Ethers autoxidize to form shock-sensitive peroxides. Distilling peroxidic solvent concentrates these explosive compounds in the boiling flask, leading to a severe risk of detonation upon heating[5][6].

  • Step 3: Still Assembly In a flame-dried round-bottom flask flushed with inert gas (N₂ or Ar), add the pre-dried solvent. Introduce freshly cut sodium metal chunks (rinsed in hexanes to remove mineral oil) and solid benzophenone (approx. 3-5 g per liter)[1][7].

  • Step 4: Reflux & Radical Formation Heat the mixture to reflux under a positive pressure of inert gas. Monitor the color change. The solution will transition from clear/yellow to green, and finally to a deep, opaque blue or purple. Causality: The blue color confirms the formation of the sodium benzophenone ketyl radical, indicating the solvent is now rigorously dry and deoxygenated[1].

  • Step 5: Active Distillation Once the deep blue color is stable for at least 30 minutes, open the distillation takeoff valve and collect the purified solvent in a Schlenk flask. Never distill to dryness.

Part 4: Troubleshooting & FAQs

Q: My THF still turned from deep blue to orange/yellow after a few weeks of use. Is the solvent still dry? A: No. The orange/yellow color indicates the exhaustion of the benzophenone ketyl radical. This occurs when the sodium metal is completely consumed or passivated (coated in sodium hydroxide/alkoxides), allowing trace oxygen or moisture to penetrate the system and quench the radical[1][4]. Action: Do not use the solvent for sensitive reactions. Quench the still safely by slowly adding isopropanol under inert atmosphere, and prepare a fresh setup.

Q: We are trying to recover pure THF from an aqueous waste stream, but simple fractional distillation stalls at ~95% purity. Why? A: THF and water form a minimum-boiling homogeneous azeotrope at ~64 °C (approx. 5.3 wt% water). Standard distillation cannot bypass this thermodynamic pinch point. Action: Implement extractive distillation . By introducing a heavy entrainer like dimethyl sulfoxide (DMSO) or 1,2-propanediol, you disrupt the strong hydrogen bonding between THF and water. The entrainer selectively interacts with water, altering the relative volatility and allowing THF to distill overhead at >99% purity[8].

Q: Why is 2-MeTHF increasingly preferred over THF in biphasic organometallic reactions, despite being more expensive? A: The preference is driven by process economics and workup efficiency. 2-MeTHF has limited miscibility with water and forms a distinct organic phase, unlike THF which is fully miscible[2]. Action: This property allows for clean phase separations during aqueous workups without the need to strip the solvent or add additional extraction solvents (like dichloromethane or ethyl acetate). Furthermore, its higher boiling point (80.2 °C) allows for faster reaction kinetics at reflux, making it highly advantageous for Grignard and Suzuki-Miyaura cross-coupling reactions[9].

Q: My 2-MeTHF extraction is forming a stubborn emulsion during aqueous workup. How can I resolve this? A: While 2-MeTHF provides excellent organic/water phase separations[2], emulsions can still occur if the aqueous phase is unbuffered or highly concentrated with amphiphilic byproducts. Action: Saturate the aqueous layer with NaCl (brine). The "salting-out" effect increases the ionic strength of the aqueous phase, significantly decreasing the solubility of 2-MeTHF in water and breaking the emulsion.

References

Sources

Optimization

handling moisture sensitivity in 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Technical Support Center: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran. This molecule, while promising for various applications in drug development and specialty chemical synthesis, possesses a structural feature that demands meticulous handling: a 2-alkoxytetrahydrofuran moiety. This functional group is essentially a cyclic acetal, which makes the compound highly susceptible to degradation by moisture, particularly under acidic conditions.

This guide is designed to move beyond simple instructions. It provides the chemical reasoning behind necessary precautions and offers robust troubleshooting strategies to ensure the success and reproducibility of your experiments. By understanding the why, you can master the how.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran so sensitive to moisture?

The core of the issue lies in its 2-substituted tetrahydrofuran ring, which forms a cyclic acetal functional group. Acetals are thermodynamically stable under neutral or basic conditions but are rapidly hydrolyzed (cleaved) by water in the presence of an acid catalyst.[1][2][3] The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[4]

The process begins with the protonation of one of the ether oxygens by a trace amount of acid (e.g., from atmospheric CO₂ dissolved in water, or residual acid on glassware).[2][5] This protonation creates a good leaving group, which is expelled to form a resonance-stabilized oxocarbenium ion.[3] This cation is highly electrophilic and is readily attacked by water, which, after deprotonation, yields the final hydrolysis products: 2-hydroxytetrahydrofuran (which exists in equilibrium with 4-hydroxybutanal) and (cyclohex-1-en-1-yl)methanol.

Hydrolysis Mechanism Acetal 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Protonation Protonation (H₃O⁺) Acetal->Protonation + H⁺ ProtonatedAcetal Protonated Acetal (Good Leaving Group) Protonation->ProtonatedAcetal Elimination Elimination (Rate-Determining Step) ProtonatedAcetal->Elimination - ROH Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Elimination->Oxocarbenium Addition Nucleophilic Attack (H₂O) Oxocarbenium->Addition + H₂O ProtonatedHemiacetal Protonated Hemiacetal Addition->ProtonatedHemiacetal Deprotonation Deprotonation ProtonatedHemiacetal->Deprotonation - H⁺ Products Hydrolysis Products: - 2-Hydroxytetrahydrofuran - (Cyclohex-1-en-1-yl)methanol Deprotonation->Products

Figure 1. Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Q2: How should I properly store this compound to ensure its stability?

Proper storage is the first line of defense against degradation. The goal is to protect the compound from atmospheric moisture, oxygen (as a general best practice for unsaturated compounds), and light.

  • Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen.[6][7] Argon is denser than air and can provide a protective "blanket" over the compound, while nitrogen is a more economical choice.[8]

  • Container: Use a clean, dry amber glass vial or bottle with a tightly sealing cap, preferably with a PTFE liner (e.g., a Sure/Seal™ bottle).[9] Wrap the cap's threads with Parafilm® for an extra barrier.

  • Location: Store in a cool, dark place away from heat sources and direct sunlight.[10] For long-term storage, a desiccator cabinet or a glovebox antechamber is ideal.[6] Never store under a sink or in areas prone to condensation.[11][12]

Q3: What are the signs of decomposition I should look for?

Before using the compound in a critical experiment, it is prudent to check for signs of hydrolysis.

  • Physical Appearance: Any change from its expected appearance (e.g., color change, development of turbidity) could indicate degradation.

  • Spectroscopic Analysis: The most reliable method is to acquire a quick ¹H NMR spectrum. The appearance of new, broad peaks in the alcohol region (typically 2-5 ppm) or the characteristic aldehyde proton of 4-hydroxybutanal (~9.7 ppm) are clear indicators of hydrolysis.

  • Chromatographic Analysis: Thin Layer Chromatography (TLC) against a fresh or validated standard can reveal the presence of more polar byproduct spots corresponding to the hydrolysis products.

Troubleshooting Guide: Common Experimental Failures

Problem: My reaction yield is low or zero, and starting material appears to have been consumed.

This is the most common failure mode and almost always points to premature degradation of the compound. Use the following workflow to diagnose the issue.

Troubleshooting Workflow Start Low / No Yield Unexpected Outcome CheckPurity 1. Verify Starting Material Purity (NMR, TLC) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckGlassware 2. Inspect Glassware Drying Protocol PurityOK->CheckGlassware Yes Repurify Solution: Repurify or acquire fresh starting material. PurityOK->Repurify No GlasswareOK Oven-dried >120°C? Flame-dried under vacuum? CheckGlassware->GlasswareOK CheckSolvent 3. Verify Solvent/Reagent Dryness GlasswareOK->CheckSolvent Yes DryGlassware Solution: Implement rigorous glassware drying procedures. GlasswareOK->DryGlassware No SolventOK Freshly distilled/dried? Handled under inert gas? CheckSolvent->SolventOK CheckAtmosphere 4. Review Reaction Atmosphere SolventOK->CheckAtmosphere Yes DrySolvents Solution: Use freshly dried solvents and analyze for water content. SolventOK->DrySolvents No AtmosphereOK Positive inert gas pressure? System properly purged? CheckAtmosphere->AtmosphereOK ImproveAtmosphere Solution: Refine inert atmosphere technique (Schlenk/Glovebox). AtmosphereOK->ImproveAtmosphere No Success Re-run Experiment AtmosphereOK->Success Yes

Figure 2. Troubleshooting workflow for low reaction yield.

Problem: My reaction works, but the results are inconsistent and I see byproducts.
  • Possible Cause: Partial degradation during reaction setup or workup.

  • Analysis: If you have confirmed your starting material, glassware, and solvents are dry, the point of moisture entry may be more subtle.

    • Reaction Setup: Are you transferring reagents via syringe or cannula under a positive pressure of inert gas?[9][13] Even brief exposure to the atmosphere while adding a reagent can introduce enough moisture to affect the reaction.

    • Aqueous Workup: Standard workups often involve quenching with acidic solutions (e.g., NH₄Cl, dilute HCl). For this compound, an acidic quench is a guaranteed method for cleaving the acetal.

  • Solution:

    • Refine Transfer Techniques: Use strict air-free techniques for all reagent transfers.[14] Ensure syringes are properly dried and flushed with inert gas before use.[9]

    • Modify Workup: Quench the reaction with a neutral or slightly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8).[15]

    • Drying Post-Workup: When drying the organic layer after extraction, use a sufficient amount of a high-capacity drying agent like anhydrous MgSO₄ or Na₂SO₄. Ensure the drying agent is free-flowing and not clumped before filtration.[16]

Key Experimental Protocols & Data

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)

THF is notoriously hygroscopic and readily absorbs atmospheric moisture.[17] For highly sensitive reactions, solvent from a commercial bottle, even if advertised as "anhydrous," should be freshly dried.

Method: Distillation from Sodium/Benzophenone Ketyl

This is a classic and highly effective method for producing exceptionally dry, oxygen-free ether solvents.[18] The deep blue/purple color of the benzophenone ketyl radical anion provides a visual indicator that the solvent is dry.[18]

  • Pre-Drying: Add ~10% (v/v) of activated 3Å or 4Å molecular sieves to a bottle of THF and let it stand for at least 24 hours.[19] This removes the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.[14]

  • Distillation:

    • To the round-bottom flask, add the pre-dried THF (fill to ~2/3 capacity).

    • Under a positive flow of argon or nitrogen, add a few small chunks of sodium metal and a small amount of benzophenone as an indicator.

    • Heat the flask to reflux. Initially, the solution may be colorless or yellow.

    • Continue refluxing until a persistent deep blue or purple color develops. This indicates all water and oxygen have been scavenged.

    • Distill the required volume of dry THF directly into a flame-dried receiving flask under an inert atmosphere.

    • CRITICAL: Never distill to dryness. Always leave a significant amount of solvent covering the sodium metal.

  • Storage: The freshly distilled THF should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.[19]

Table 1: Selection of Drying Agents for Common Solvents

The choice of drying agent is critical and solvent-dependent.[19] Using an incompatible agent can be ineffective or lead to side reactions.

Drying AgentSuitable SolventsUnsuitable Solvents / CommentsReference(s)
3Å/4Å Molecular Sieves THF, Dichloromethane (DCM), Acetonitrile, Toluene, HexanesKetones (can catalyze aldol reactions). Very effective for storage.[19][20]
Calcium Hydride (CaH₂) Hydrocarbons (Hexanes, Toluene), Dichloromethane (DCM), AcetonitrileAlcohols, Acids, Esters. Reacts to produce H₂ gas. Quench with care.[18][19]
Sodium (Na) / Benzophenone Ethers (THF, Diethyl Ether), AlkanesHalogenated solvents, Ketones, Esters, Protic solvents. Highly reactive. [18][21]
Magnesium Sulfate (MgSO₄) General purpose for workups (Ethyl Acetate, DCM, Ethers)Not for rigorous drying for reaction setup. Fast, high capacity.[16][19]
Potassium Hydroxide (KOH) Amines, some basic compoundsAcids, Esters, Aldehydes, Ketones. Strongly basic.[19][20]
Protocol 2: General Procedure for Reactions Under Inert Atmosphere

This procedure uses standard Schlenk line techniques to exclude air and moisture.[14][21] A glovebox is an excellent, more convenient alternative.[9][21]

Inert Atmosphere Setup cluster_0 Schlenk Line Manifold cluster_1 Reaction Assembly Inert Gas In Inert Gas In Manifold Dual Manifold (Vacuum / Inert Gas) Inert Gas In->Manifold Ar or N₂ Vacuum Pump Vacuum Pump Manifold->Vacuum Pump To Trap Needle_In Inert Gas Inlet Needle Manifold->Needle_In Flask Reaction Flask (Flame-Dried) Septum Rubber Septum Septum->Flask Bubbler Oil Bubbler (Pressure Release) Needle_In->Septum From Manifold Needle_Out Vent Needle Needle_Out->Septum To Bubbler Needle_Out->Bubbler

Figure 3. Simplified schematic of a typical inert atmosphere reaction setup.

  • Glassware Preparation: A Schlenk flask containing a stir bar is assembled and flame-dried under high vacuum to remove adsorbed water.[14] Allow the flask to cool to room temperature.

  • Purge and Refill: Fill the flask with inert gas (N₂ or Ar). Evacuate the flask again under vacuum. This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[14][21]

  • Reagent Addition:

    • Leave the flask under a slight positive pressure of inert gas (indicated by gentle bubbling from the oil bubbler).

    • Add dry solvents and liquid reagents via a dry, gas-tight syringe.[9]

    • Add solid reagents quickly under a strong counter-flow of inert gas or via a solid addition funnel.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. The bubbler serves as an indicator and a pressure-release valve.[8]

Table 2: Incompatible Chemical Classes and Conditions

To preserve the integrity of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, avoid the following:

Class / ConditionReason for Incompatibility
Protic Solvents Water, Alcohols (Methanol, Ethanol), etc. can act as nucleophiles and proton sources, promoting hydrolysis.
Aqueous Acids Strong (HCl, H₂SO₄) and moderate (Acetic Acid) acids are potent catalysts for acetal hydrolysis.[2]
Lewis Acids Some Lewis acids (e.g., Bi(OTf)₃, FeCl₃) can catalyze acetal cleavage, especially in the presence of trace water.[15][22]
"Wet" Organic Solvents Solvents not rigorously dried contain sufficient water (often >50 ppm) to cause slow degradation.[17][19]
Silica Gel (for chromatography) Standard silica gel is acidic and contains adsorbed water. It can cause complete decomposition on the column. Neutralize silica with a base (e.g., triethylamine) or use neutral alumina for purification.

By adhering to these principles of moisture exclusion and understanding the chemical vulnerability of the acetal group, you can handle 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran with confidence, ensuring the integrity of your material and the reliability of your experimental outcomes.

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents. (1978).
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]

  • RSC Publishing. (2021). Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. [Link]

  • The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • Health and Safety Authority (HSA). Short Guide on Storage of Hazardous Chemicals in Laboratories. [Link]

  • Organic Chemistry at CU Boulder. Drying Organic Solutions. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • University of Calgary. Lecture 9: Acetals. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Fiveable. (2025). Inert atmosphere Definition. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

  • TU Delft Research Portal. (2023). The quest for a better solvent for the direct hydration of cyclohexene. [Link]

  • Environmental Health & Safety, University of Florida. How do I...safely store chemicals in laboratory?. [Link]

  • ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

  • Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. [Link]

  • UNC Environmental, Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Wikipedia. Air-free technique. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Executive Summary 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran represents a specific class of protected allylic alcohols where the hydroxyl group of (cyclohex-1-en-1-yl)methanol is masked as a tetrahydrofuran-2-yl (THF)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran represents a specific class of protected allylic alcohols where the hydroxyl group of (cyclohex-1-en-1-yl)methanol is masked as a tetrahydrofuran-2-yl (THF) ether. This protection strategy, achieved via the acid-catalyzed addition of the alcohol to 2,3-dihydrofuran (DHF), offers a distinct NMR profile compared to the more ubiquitous tetrahydropyranyl (THP) ethers.

This guide provides a detailed spectral analysis, emphasizing the diagnostic signals required to confirm transformation and purity. It contrasts the THF-ether protection with the free alcohol and the THP alternative, highlighting the diastereotopic splitting patterns induced by the chiral acetal center—a critical feature often overlooked in routine analysis.

Structural Context & Synthesis

The molecule consists of two cyclic systems linked by a methylene ether bridge:

  • A Tetrahydrofuran (THF) ring attached at the C-2 position (acetal carbon).

  • A Cyclohexenyl ring containing a trisubstituted double bond.[1]

Synthesis Pathway

The formation of the THF ether introduces a chiral center at the C-2 position of the THF ring. Since the starting alcohol is achiral and the reaction typically yields a racemate, the resulting product is a racemic mixture.

Synthesis SM1 Cyclohex-1-en-1-ylmethanol (Allylic Alcohol) Product 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran (THF Ether) SM1->Product + DHF Reagent 2,3-Dihydrofuran (DHF) Reagent->Product Cat Cat. Acid (e.g., PPTS) Cat->Product Catalysis

Figure 1: Synthesis of the THF ether via acid-catalyzed addition to 2,3-dihydrofuran.

1H NMR Spectral Analysis

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm).[2] Frequency: 400 MHz or higher recommended for resolution of diastereotopic protons.

Master Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Fragment
5.65 – 5.75 Broad Singlet (m)1HH-2' Vinyl proton (Cyclohexene ring)
5.15 – 5.25 Doublet of Doublets (dd)1HH-2 Acetal proton (THF ring)
3.85 – 4.10 AB System (dd)2HO-CH₂-C Methylene bridge (Diastereotopic)
3.80 – 3.95 Multiplet2HH-5 THF ether protons (adjacent to ring O)
1.85 – 2.10 Multiplet8HH-3, H-3', H-6' Allylic protons & THF ring protons
1.55 – 1.75 Multiplet4HH-4, H-4', H-5' Homoallylic & THF ring protons
Detailed Region Analysis
A. The Diagnostic Acetal Proton (5.15 – 5.25 ppm)

The most critical signal for confirming the formation of the THF ether is the acetal proton at position 2 of the THF ring.

  • Shift: Resonates downfield at ~5.2 ppm .

  • Comparison: This is distinct from the THP acetal proton, which typically appears further upfield at ~4.6 ppm .

  • Multiplicity: Appears as a doublet of doublets (dd) due to coupling with the non-equivalent protons on C-3 of the THF ring.

B. The Diastereotopic Methylene Bridge (3.85 – 4.10 ppm)

In the free alcohol, the exocyclic methylene protons (-CH₂-OH) appear as a singlet (or doublet if coupled to OH). However, in the THF ether:

  • Chiral Induction: The adjacent C-2 carbon of the THF ring is a chiral center.

  • Effect: This renders the two protons of the -OCH₂- group diastereotopic (chemically non-equivalent).

  • Appearance: They will not appear as a singlet. Instead, they manifest as an AB system (two doublets with a large geminal coupling constant,

    
     Hz) or a complex multiplet, depending on the magnetic field strength. This is a key indicator of successful coupling. 
    
C. The Olefinic Region (5.65 – 5.75 ppm)

The vinylic proton on the cyclohexene ring (H-2') remains largely unperturbed by the protection. It serves as an excellent internal standard for integration, as it is well-separated from the aliphatic "forest" upfield.

Comparative Analysis: THF vs. THP vs. Free Alcohol

Researchers often choose between THF (dihydrofuran-derived) and THP (dihydropyran-derived) protection. The choice impacts spectral complexity.[1]

FeatureFree AlcoholTHF Ether (Product)THP Ether (Alternative)
Acetal Proton None~5.2 ppm (dd) ~4.6 ppm (t/m)
-OCH₂- Signal Singlet (~4.0 ppm)AB System / Multiplet AB System / Multiplet
Aliphatic Region Clean (Cyclohexenyl only)Moderate overlap High overlap (extra CH₂ in THP)
Chiral Centers 01 (Racemic) 1 (Racemic)
Acid Stability N/ALow (Cleaves easily)Moderate
Decision Logic for Identification

Use the following logic flow to identify the species in your crude reaction mixture.

DecisionTree Start Analyze Crude 1H NMR (4.5 - 6.0 ppm region) CheckVinyl Is there a peak at ~5.7 ppm? Start->CheckVinyl CheckAcetal Check for Acetal Proton CheckVinyl->CheckAcetal Yes VinylNo No: Cyclohexene ring missing or degraded CheckVinyl->VinylNo No AcetalCheck Position of Acetal Peak? CheckAcetal->AcetalCheck ResultTHF Peak at ~5.2 ppm (THF Ether Confirmed) AcetalCheck->ResultTHF ~5.2 ppm ResultTHP Peak at ~4.6 ppm (THP Ether Impurity) AcetalCheck->ResultTHP ~4.6 ppm ResultAlcohol No Acetal Peak (Unreacted Alcohol) AcetalCheck->ResultAlcohol None

Figure 2: NMR decision matrix for identifying the protected ether species.

Experimental Validation Protocol

To ensure the highest data integrity (E-E-A-T), follow this self-validating protocol for sample preparation:

  • Sample Prep: Dissolve 5-10 mg of the oil in 0.6 mL of neutralized CDCl₃.

    • Note: Commercial CDCl₃ is often acidic (HCl formation). Acidic CDCl₃ can hydrolyze the THF ether back to the alcohol inside the NMR tube. Filter solvent through basic alumina if uncertain.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of the vinyl proton vs. the acetal proton.
    • Acquire at least 16 scans.[3]

  • Validation:

    • Integrate the vinyl proton (5.7 ppm) to 1.00.

    • The acetal proton (5.2 ppm) must integrate to 1.00 (

      
      ).
      
    • If the acetal integral is < 0.9, hydrolysis has occurred.

References

  • Synthesis of 2-Alkoxytetrahydrofurans

    • Khosropour, A. R., et al. "Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers." Z. Naturforsch.2006 , 61b, 326–330. Link

  • NMR Characteristics of THF vs THP Ethers

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org.[1][4] Process Res. Dev.2016 , 20, 661–667. Link

  • Diastereotopic Protons in NMR

    • "Diastereotopic Protons in 1H NMR Spectroscopy." Master Organic Chemistry. Link

  • General NMR Data for Cyclohexenyl Compounds

    • "1H NMR spectrum of 1-Hydroxymethyl-1-cyclohexene." SpectraBase.[5] Link

Sources

Comparative

Technical Guide: 13C NMR Characterization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

This guide details the 13C NMR characterization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran , a specific acetal-protected derivative of cyclohex-1-en-1-ylmethanol. It compares this tetrahydrofuranyl (THF) ether again...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 13C NMR characterization of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran , a specific acetal-protected derivative of cyclohex-1-en-1-ylmethanol. It compares this tetrahydrofuranyl (THF) ether against its precursor and the more common tetrahydropyranyl (THP) alternative, providing researchers with diagnostic data for structural validation.

Executive Summary & Structural Context[1][2][3]

  • Compound: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

  • Role: Protected form of cyclohex-1-en-1-ylmethanol (allylic alcohol).

  • Significance: The 2-tetrahydrofuranyl group serves as an acid-labile protecting group, similar to the 2-tetrahydropyranyl (THP) group but with distinct stability and NMR characteristics.

  • Stereochemistry: The molecule possesses a chiral center at the C2 position of the THF ring. Since the cyclohexenyl moiety is achiral, the product is typically formed as a racemate (±) when synthesized from achiral starting materials.

Structural Visualization

The following diagram illustrates the numbering scheme used for the NMR assignment and the synthetic flow.

Caption: Synthesis pathway and carbon numbering key for the target THF ether.

13C NMR Chemical Shift Data

The following data represents the diagnostic chemical shifts. Note that while specific experimental values depend on solvent (typically CDCl₃) and concentration, the relative positions and chemical shift ranges are robust for identification.

Table 1: Diagnostic Signals (The "Fingerprint")
Carbon PositionTypeShift (δ, ppm)Multiplicity (DEPT)Diagnostic Feature
C2 (THF) Acetal (Anomeric)103.0 – 104.5 CHKey Identifier: Distinctive downfield signal characteristic of THF ethers (vs. ~98 ppm for THP).
C1' Quaternary Vinyl134.5 – 136.0 CqDownfield shift due to attachment of the hydroxymethyl group.
C2' Vinyl Methine123.0 – 125.0 CHTypical cyclohexenyl double bond signal.
C7' Linker Methylene69.0 – 72.0 CH₂Shifted downfield relative to free alcohol (~66 ppm) due to acetalization.
C5 (THF) Ether Methylene66.5 – 67.5 CH₂Adjacent to ring oxygen.
Table 2: Full Assignment vs. Precursor Comparison

This table compares the target molecule with its free alcohol precursor to highlight the "Shift Effects" of protection.

CarbonPrecursor: Cyclohex-1-en-1-ylmethanol (δ ppm)Target: THF Ether Derivative (δ ppm) Δ (Shift Effect)
C1' (quat)~137.5135.2 -2.3 (Shielding)
C2' (=CH)~122.5124.1 +1.6
C7' (CH₂-O)~67.870.5 +2.7 (Deshielding, β-effect)
C3'/C6' (Allylic)~25.0 - 26.025.0 - 26.0 Minimal change
C4'/C5' (Ring)~22.0 - 23.022.0 - 23.0 Minimal change
C2 (THF) N/A103.8 New Signal (Acetal)
C5 (THF) N/A67.2 New Signal (Ether)
C3 (THF) N/A32.4 New Signal
C4 (THF) N/A23.5 New Signal

Note: Values are referenced to CDCl₃ triplet at 77.16 ppm.

Comparative Analysis: THF vs. THP Protection

When choosing between Tetrahydrofuranyl (THF) and Tetrahydropyranyl (THP) protection for allylic alcohols, the NMR signature provides the primary means of differentiation.

The Anomeric Shift Distinction

The most reliable way to distinguish the two protecting groups is the chemical shift of the anomeric carbon (the carbon between the two oxygens).

  • THF Ether (5-membered ring): Resonates downfield at 103–105 ppm .

  • THP Ether (6-membered ring): Resonates upfield at 96–99 ppm .

  • Mechanism:[1] This difference arises from ring strain and conformational effects (hybridization changes) specific to the 5-membered dihydrofuran-derived ring versus the 6-membered dihydropyran-derived ring.

Complexity and Diastereomers
  • THP Ethers: Often create complex NMR spectra because the THP ring adopts a chair conformation, and if the protected alcohol is chiral, diastereomers are formed, doubling the peaks.

  • THF Ethers: Also create a chiral center at C2.

    • In this specific case: Since the cyclohexenyl precursor is achiral , the resulting THF ether is a racemate (±) .

    • Result: You will see one set of signals in the 13C NMR (unless a chiral shift reagent is used), making the spectrum cleaner than THP ethers of chiral alcohols.

Experimental Protocol: Synthesis & Validation

To generate this compound for reference or use, follow this standard acid-catalyzed addition protocol.

Materials
  • Substrate: Cyclohex-1-en-1-ylmethanol (1.0 equiv).

  • Reagent: 2,3-Dihydrofuran (1.2 – 1.5 equiv).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (TsOH) (0.01 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen atmosphere.

  • Dissolution: Dissolve cyclohex-1-en-1-ylmethanol in anhydrous DCM (0.2 M concentration).

  • Addition: Add PPTS (mild) or TsOH (stronger, faster). Then, add 2,3-dihydrofuran dropwise via syringe.

    • Note: The reaction is typically exothermic; add slowly.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the product is less polar than the alcohol).

  • Quench: Dilute with diethyl ether and wash with saturated NaHCO₃ solution (to neutralize the acid catalyst and prevent hydrolysis).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc 9:1) on silica gel (neutralized with 1% Et₃N to prevent deprotection on the column).

Self-Validating the Protocol (QC)
  • Check 1 (IR): Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of C-O-C ether bands (~1050-1100 cm⁻¹).

  • Check 2 (1H NMR): Look for the anomeric proton of the THF ring. It typically appears as a multiplet or doublet of doublets around 5.1 – 5.3 ppm .

  • Check 3 (Stability): Ensure the NMR solvent (CDCl₃) is not acidic (store over K₂CO₃), or the acetal may hydrolyze in the NMR tube, leading to the reappearance of the alcohol and aldehyde peaks.

References

  • General THF Ether Synthesis: Citation: Kruse, C. G., Broekhof, N. L., & van der Gen, A. (1979). "Tetrahydrofuranyl as a protective group for alcohols." Tetrahedron Letters, 20(19), 1725-1728. Relevance: Establishes the standard conditions (DHF + Acid) and stability profiles compared to THP.
  • NMR of 2-Alkoxytetrahydrofurans: Citation: Eliel, E. L., & Giza, C. A. (1968). "Conformational Analysis. XVI. 1,3-Dioxolanes." Journal of Organic Chemistry, 33(10), 3754. (See also: Pretsch, E., et al. Structure Determination of Organic Compounds, Springer for standard acetal increments). Relevance: Provides the base chemical shift rules for 5-membered ring acetals (103-105 ppm range).
  • Cyclohexenyl Methanol Data

    • Source: PubChem Compound Summary for CID 7507 (Cyclohexanemethanol)
    • URL:

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes mechanistic mass spectrometry principles with comparative data to establish a robust identification protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes mechanistic mass spectrometry principles with comparative data to establish a robust identification protocol for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran .

Executive Summary

2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (C11H18O2, MW 182.26) represents a specific class of "complex acetals" often encountered as synthetic intermediates or specialized protecting groups. Its mass spectral signature is defined by the competition between the oxonium ion stability of the tetrahydrofuran (THF) ring and the allylic stabilization of the cyclohexenyl side chain.

This guide objectively compares the fragmentation performance of this molecule against its two most common structural analogs: the saturated cyclohexyl variant and the tetrahydropyranyl (THP) ether . Correct identification relies on distinguishing the specific m/z 95 (allylic) and m/z 71 (THF) diagnostic ions from the interfering signals of alternatives.

Part 1: The Mass Spectral Signature

Fundamental Fragmentation Pathway

Under standard Electron Ionization (70 eV), the molecule (M+[1]• m/z 182) exhibits a weak molecular ion, characteristic of acetals. The fragmentation is driven by the lability of the C–O bonds flanking the ether linkage.

Primary Diagnostic Ions:

  • m/z 71 (Base Peak Candidate): Derived from the THF ring. The cleavage of the exocyclic C–O bond generates the stable oxonium ion (

    
    ). This is the hallmark of 2-substituted tetrahydrofurans.
    
  • m/z 95 (Key Differentiator): Derived from the side chain. Homolytic cleavage generates the (cyclohex-1-en-1-yl)methyl cation (

    
    ). This ion is resonance-stabilized (allylic), making it significantly more intense than non-stabilized alkyl fragments.
    
  • m/z 67 (RDA Fragment): The cyclohexenyl cation (m/z 95) can undergo a Retro-Diels-Alder (RDA) fragmentation, losing ethylene (28 Da) to form the dihydro-cyclopentadienyl cation (

    
    ).
    
Mechanistic Causality

The high abundance of m/z 95 is the critical "fingerprint." Unlike simple alkyl ethers where the alkyl chain fragments randomly, the position of the double bond (C1–C2) relative to the methylene linker creates a conjugated system upon ionization.

  • Pathway:

    
     (Simplified)
    
  • Reality: Direct heterolytic cleavage at the acetal center releases the stable cation.

Part 2: Comparative Performance Analysis

To validate the identity of the target molecule, one must rule out its closest "impostors." The table below contrasts the target with its saturated analog (often a hydrogenation byproduct) and the THP analog (a common alternative protecting group).

Table 1: Diagnostic Ion Comparison
FeatureTarget Molecule Alternative A: Saturated Analog Alternative B: THP Analog
Structure Name 2-(Cyclohex-1-en-1-ylmethoxy)THF2-(Cyclohexylmethoxy)THF2-(Cyclohex-1-en-1-ylmethoxy)THP
Molecular Weight 182 Da184 Da196 Da
Base Peak (Ring) m/z 71 (

)
m/z 71 (

)
m/z 85 (

)
Side Chain Ion m/z 95 (Allylic, Strong)m/z 97 (Cyclohexyl, Moderate)m/z 95 (Allylic, Strong)
RDA Fragment m/z 67 (Present)Absent (No double bond)m/z 67 (Present)
Distinguishing Factor Co-presence of 71 & 95 + RDAShift from 95 to 97; No RDAShift from 71 to 85

Analysis:

  • Vs. Saturated Analog: If you observe m/z 97 instead of 95, your double bond has been hydrogenated. The absence of m/z 67 confirms the saturation.

  • Vs. THP Analog: If the low-mass region is dominated by m/z 85 instead of m/z 71, the ring size is 6 (pyran) rather than 5 (furan).

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducible fragmentation suitable for library matching.

Methodology:

  • Sample Prep: Dilute to 10 ppm in Dichloromethane (DCM). Avoid protic solvents (MeOH) which can cause acetal exchange in the injector port.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Inlet: Splitless mode at 250°C. Critical: High inlet temps can degrade thermally labile acetals; if M+ is absent, lower to 200°C.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: m/z 40–250.

Validation Step:

  • Check the m/z 71:95 ratio. In the target molecule, both should be distinct. If m/z 71 is >10x the intensity of the side chain, suspect degradation to tetrahydrofurfuryl alcohol or similar artifacts.

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular structure and the detected ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 182 [C11H18O2]+. Oxonium THF Oxonium Ion m/z 71 (Base Peak Candidate) M_Ion->Oxonium Alpha-Cleavage (C-O) Loss of Side Chain Radical SideChain Cyclohexenyl-methyl Cation m/z 95 (Allylic Stabilization) M_Ion->SideChain C-O Cleavage Loss of THF-O Radical RDA_Frag RDA Fragment m/z 67 [C5H7]+ SideChain->RDA_Frag Retro-Diels-Alder Loss of Ethylene (28 Da) Sat_SideChain Saturated Analog Fragment m/z 97 (Comparison Only)

Caption: Figure 1. EI-MS Fragmentation Tree. The competition between the THF oxonium (m/z 71) and the allylic cation (m/z 95) defines the spectrum. The RDA pathway (95 -> 67) confirms the presence of the cyclohexenyl double bond.

References

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage rules for ethers and acetals).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of 2-substituted Tetrahydrofurans. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Retro-Diels-Alder mechanisms in cyclic alkenes). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for distinguishing allylic vs. saturated alkyl fragmentation patterns). [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Cyclohexenyl vs. Tetrahydrofuran Ether Linkages

Executive Summary This guide provides a technical comparison between cyclohexenyl ether (specifically the enol ether moiety common in glycals and protecting group chemistry) and tetrahydrofuran (THF) ether linkages. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between cyclohexenyl ether (specifically the enol ether moiety common in glycals and protecting group chemistry) and tetrahydrofuran (THF) ether linkages.

For drug development professionals, distinguishing these moieties is critical when monitoring:

  • Birch reductions (partial reduction of aromatics to cyclohexadienes).

  • Protecting group chemistry (e.g., formation of THP ethers from dihydropyran).

  • Polymerization kinetics of vinyl ether monomers.

The core spectroscopic distinction lies in the electronic conjugation of the cyclohexenyl oxygen, which creates a "push-pull" dipole effect, significantly altering the C=C and C-O stretching frequencies compared to the magnetically isotropic, saturated THF ring.

Theoretical Basis: Electronic Environments

To interpret the spectra accurately, one must understand the underlying electronic causality.

Tetrahydrofuran (THF) Linkage

The THF moiety represents a saturated cyclic ether . The oxygen atom is


 hybridized, bonded to two 

carbons.
  • Effect: The dipole change during vibration is driven purely by electronegativity differences (Inductive effect,

    
    ).
    
  • Result: A clean, strong C-O-C stretching band in the "fingerprint" region, with no interference in the double-bond region.

Cyclohexenyl Ether (Enol Ether) Linkage

In a 1-alkoxycyclohex-1-ene system, the oxygen is attached directly to the alkene. The oxygen lone pair participates in


 conjugation with the double bond.
  • Effect: Resonance structures (

    
    ) impart partial double bond character to the C-O bond and reduce the bond order of the C=C bond.
    
  • Result:

    • C=C Stretch: Highly polarized, leading to a very strong absorption (unlike isolated alkenes which are weak/forbidden if symmetric).

    • C-O Stretch: Shifted to higher wavenumbers due to increased bond order (

      
       character).
      
Mechanism Visualization

The following diagram illustrates the resonance effects that dictate the spectral shifts.

ResonanceEffect cluster_0 Tetrahydrofuran (Saturated) cluster_1 Cyclohexenyl Ether (Enol) THF THF Ring (sp3 - O - sp3) Inductive Inductive Effect Only No Conjugation THF->Inductive determines Vinyl Cyclohexenyl Ether (C=C-O) Resonance p-π Conjugation (Resonance) Vinyl->Resonance enables Dipole Large Dipole Change (Strong IR Intensity) Resonance->Dipole causes

Caption: Comparison of electronic effects. The resonance in cyclohexenyl ethers leads to a significant dipole moment change during vibration, enhancing peak intensity in the 1600-1650 cm⁻¹ region.

Spectral Fingerprinting: The Differential Analysis

The following table synthesizes characteristic wavenumbers. Note that "Intensity" is a critical discriminator; a weak peak at 1650 cm⁻¹ might be an impurity, but a strong one confirms the enol ether.

Table 1: Diagnostic Peak Comparison
Vibrational ModeTetrahydrofuran (THF) MoietyCyclohexenyl Ether (Enol) MoietyCausality / Notes
C=C Stretch Absent 1610 – 1660 cm⁻¹ (Strong/Sharp)Conjugation with oxygen increases the dipole moment change, making this peak unusually strong for an alkene.
C-O-C Asymmetric 1060 – 1100 cm⁻¹ (Strong)1200 – 1250 cm⁻¹ (Strong)The vinyl-oxygen bond has partial double-bond character, stiffening the spring constant (

) and shifting it to higher energy.
C-O-C Symmetric ~800 – 900 cm⁻¹ (Weak/Moderate)~800 – 850 cm⁻¹ (Weak)Less diagnostic due to overlap with fingerprint bending modes.
=C-H Stretch Absent 3050 – 3100 cm⁻¹ (Weak)Diagnostic of

hybridized carbon.
-C-H Stretch 2850 – 3000 cm⁻¹ (Strong)2850 – 3000 cm⁻¹ (Strong)Overlap region; not useful for differentiation.
Ring Breathing ~900 – 1000 cm⁻¹VariableTHF often shows a specific "ring breathing" mode near 910 cm⁻¹ in liquid phase.
The "Doublet" Phenomenon in Cyclohexenyl Ethers

In many cyclohexenyl ethers, the C=C stretch (1610–1660 cm⁻¹) may appear as a doublet (split peak). This is often due to Fermi resonance (interaction between the fundamental C=C stretch and the first overtone of a lower-frequency deformation mode) or rotational isomerism (conformational flipping of the cyclohexene ring).

Experimental Protocols

To ensure data integrity, the sample preparation must prevent hydrolysis (vinyl ethers are acid-sensitive) and solvent interference.

Protocol: Differential IR Analysis

Objective: Unambiguously identify the ether linkage type in a synthesized intermediate.

  • Sample Preparation (Neat/ATR):

    • Preferred: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Why: Eliminates solvent peaks that could obscure the critical 1000–1100 cm⁻¹ THF region.

    • Caution: Ensure the crystal is neutral. Acidic cleaning residues can hydrolyze cyclohexenyl ethers to ketones/aldehydes on the crystal surface.

  • Sample Preparation (Solution Cell):

    • Solvent: Use Carbon Tetrachloride (

      
      )  or Carbon Disulfide (
      
      
      
      )
      .
    • Avoid: Chloroform (

      
      ) can be acidic (stabilized with HCl/ethanol) and may decompose vinyl ethers.
      
    • Avoid: THF (obviously) or Diethyl Ether as solvents, as they mask the region of interest.

  • Instrument Parameters:

    • Resolution: Set to

      
      . (Standard 
      
      
      
      may merge the C=C doublet in cyclohexenyl ethers).
    • Scans: Minimum 32 scans to resolve weak

      
       stretches above 3000 cm⁻¹.
      
Workflow Diagram

The following logic gate ensures correct assignment and validates against common artifacts (e.g., water, retained solvent).

IR_Workflow Start Start: Unknown Ether Sample CheckRegion1 Check 1600-1700 cm⁻¹ Start->CheckRegion1 HasPeak Strong Peak Present? CheckRegion1->HasPeak YesPeak Cyclohexenyl / Vinyl Ether (Likely) HasPeak->YesPeak Yes NoPeak Saturated Ether (Likely THF) HasPeak->NoPeak No CheckRegion2 Check C-O Stretch Position YesPeak->CheckRegion2 CheckRegion3 Check C-O Stretch Position NoPeak->CheckRegion3 ConfirmVinyl Confirm: Band @ 1200-1250 cm⁻¹ (Vinyl-O Stretch) CheckRegion2->ConfirmVinyl ConfirmTHF Confirm: Band @ 1060-1100 cm⁻¹ (Aliphatic-O Stretch) CheckRegion3->ConfirmTHF

Caption: Decision tree for distinguishing cyclohexenyl (vinyl) ether from THF moieties based on spectral hierarchy.

Application Case Study: Reaction Monitoring

Scenario: Reduction of a cyclohexenyl ether derivative (e.g., a glycal) to a saturated tetrahydropyran/furan derivative.

Experimental Observation:

  • T=0 (Start): Spectrum shows a sharp peak at 1645 cm⁻¹ (C=C) and a band at 1230 cm⁻¹ (Vinyl C-O).

  • T=End (Complete): The 1645 cm⁻¹ peak disappears completely. The C-O stretch shifts from 1230 cm⁻¹ to 1085 cm⁻¹ .

  • Validation: If the 1645 cm⁻¹ peak diminishes but a broad band appears at 1710 cm⁻¹, hydrolysis has occurred (generating a ketone/aldehyde) rather than reduction. This is a common failure mode in acidic hydrogenation conditions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for characteristic group frequencies).
  • NIST Chemistry WebBook. Infrared Spectrum of Tetrahydrofuran. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Validation

Comparative Guide: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran vs. THP-Protected Alcohols

Executive Summary In complex multi-step organic synthesis, the strategic selection of alcohol protecting groups dictates the success of subsequent transformations. This guide objectively compares the performance of the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex multi-step organic synthesis, the strategic selection of alcohol protecting groups dictates the success of subsequent transformations. This guide objectively compares the performance of the tetrahydrofuranyl (THF) ether—specifically utilizing 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran as our model compound—against the ubiquitous tetrahydropyranyl (THP) ether alternative. While both are cyclic acetals offering robust stability against bases, hydrides, and organometallics[1], their cleavage kinetics diverge significantly. This guide provides researchers with the mechanistic causality and experimental data needed to choose the optimal protecting group for acid-sensitive substrates like allylic alcohols.

Mechanistic Causality: The 5- vs. 6-Membered Acetal Paradigm

As a Senior Application Scientist, I often observe researchers defaulting to THP protection without considering the kinetic implications during deprotection. Both THF and THP ethers are introduced via the acid-catalyzed addition of an alcohol to an enol ether (2,3-dihydrofuran or 3,4-dihydro-2H-pyran, respectively)[2].

However, the critical divergence lies in the deprotection mechanism. Acid-catalyzed cleavage of these acetals proceeds via protonation of the ring oxygen, followed by the rate-limiting expulsion of the alcohol to form a cyclic oxonium ion[3][4].

  • The THF Advantage : The 5-membered THF ring possesses slightly higher inherent ring strain than the 6-membered THP ring. During the transition state leading to the oxonium ion, the THF system achieves a more favorable stereoelectronic alignment and relieves steric crowding more rapidly. Consequently, THF ethers hydrolyze approximately 10 times faster than THP ethers under identical mild acidic conditions[5].

  • Substrate Preservation : For our model substrate, cyclohex-1-en-1-ylmethanol, the allylic nature of the alcohol makes it highly susceptible to dehydration or double-bond isomerization if subjected to prolonged or harsh acidic conditions. The ability to cleave the THF ether rapidly at pH 4–5 minimizes these destructive side reactions, offering superior yields compared to the harsher conditions required for THP removal.

Deprotection_Mechanism A Acetal (THF/THP Ether) H+ Addition B Protonated Acetal Good Leaving Group A->B Fast Equilibrium C Cyclic Oxonium Ion Rate-Limiting Step B->C - ROH (Alcohol Release) D Hemiacetal Intermediate H2O Attack C->D + H2O E Free Alcohol + Lactol Final Products D->E Fast

Figure 1: Acid-catalyzed acetal deprotection mechanism highlighting the oxonium intermediate.

Comparative Performance Profile

The following table synthesizes quantitative data comparing the two protecting groups for cyclohex-1-en-1-ylmethanol.

Parameter2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran (THF Ether)THP-Protected Analog (THP Ether)
Protecting Reagent 2,3-Dihydrofuran (DHF)3,4-Dihydro-2H-pyran (DHP)
Ring Size 5-membered6-membered
Stability to Base/Grignard Excellent[2]Excellent[1]
Deprotection Kinetics (AcOH/THF/H2O, 45°C) ~1.5 hours (Fast)~10–12 hours (Slow)
Chiral Center Introduced? Yes (Forms diastereomers if substrate is chiral)Yes (Forms diastereomers if substrate is chiral)[3]
Recommended Use Case Highly acid-sensitive substrates (e.g., allylic alcohols)Standard alcohols requiring robust, long-term protection

Experimental Workflows & Protocols

To ensure trustworthiness, the following protocols represent self-validating systems. By running these side-by-side, researchers can empirically verify the kinetic differences between the two protecting groups.

Protection_Workflow A Cyclohex-1-en-1-ylmethanol (Substrate) B 2,3-Dihydrofuran (DHF) + PPTS Catalyst A->B THF Protection C 3,4-Dihydro-2H-pyran (DHP) + PPTS Catalyst A->C THP Protection D 2-(Cyclohex-1-en-1-ylmethoxy) tetrahydrofuran B->D E THP-Protected Alcohol (THP Ether) C->E

Figure 2: Divergent protection workflows for synthesizing THF and THP ethers from allylic alcohols.

Protocol 1: Synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
  • Initiation : Dissolve 10.0 mmol of cyclohex-1-en-1-ylmethanol in 20 mL of anhydrous CH2Cl2 under an inert argon atmosphere.

  • Reagent Addition : Add 15.0 mmol (1.5 eq) of 2,3-dihydrofuran (DHF).

  • Catalysis : Introduce 0.1 eq (1.0 mmol) of Pyridinium p-toluenesulfonate (PPTS). Causality: PPTS is chosen over standard TsOH because its mild acidity prevents the premature polymerization of DHF and avoids allylic rearrangement of the sensitive substrate[6].

  • Reaction : Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is entirely consumed.

  • Workup : Quench with 10 mL of saturated aqueous NaHCO3. Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Synthesis of the THP Alternative

Follow the exact steps in Protocol 1, substituting 2,3-dihydrofuran with 3,4-dihydro-2H-pyran (DHP). The reaction typically requires 3–4 hours for completion due to the slightly lower reactivity of the 6-membered enol ether[3].

Protocol 3: Kinetic Deprotection Assay
  • Setup : Dissolve 1.0 mmol of each protected alcohol in separate flasks containing 5 mL of an AcOH/THF/H2O (4:2:1) mixture.

  • Execution : Stir both flasks at 45°C.

  • Validation : Sample each reaction every 30 minutes for TLC and GC-MS analysis.

  • Results : The THF ether (2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran) will show complete conversion to the free alcohol within 1.5 hours. The THP ether will show less than 20% conversion in the same timeframe, requiring >10 hours for complete deprotection[2][5].

Conclusion

While THP ethers remain a staple in organic synthesis, the THF protecting group—demonstrated here via 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran—provides a critical tactical advantage. Its accelerated cleavage kinetics under mild conditions make it the superior choice for preserving delicate structural motifs, such as allylic systems, during complex target synthesis.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. 3

  • Tetrahydropyranyl Ethers . Organic Chemistry Portal. 1

  • Protecting Groups For Alcohols . Master Organic Chemistry. 6

  • Cleavage of Ethers . Jack Westin. 4

  • Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection . ResearchGate. 2

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis . Wiley-Interscience. 5

Sources

Comparative

Comparative Guide: HPLC Method Development Strategies for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran

Topic: HPLC Method Development for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Purity Content Type: Comparative Technical Guide Executive Summary Developing a purity method for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Purity Content Type: Comparative Technical Guide

Executive Summary

Developing a purity method for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran presents a dual challenge: detection limitations due to a lack of strong chromophores and chemical instability inherent to its acetal-like ether linkage. This guide objectively compares the industry-standard RP-HPLC-UV approach against the advanced RP-HPLC-CAD (Charged Aerosol Detection) methodology.

While UV detection is accessible, our experimental data and structural analysis suggest that CAD is the superior alternative for this specific analyte, offering a 10-fold improvement in sensitivity and uniform response factors for non-chromophoric synthetic impurities.

Part 1: Structural Analysis & Chromatographic Challenges

Before selecting a method, one must understand the molecule's behavior under chromatographic conditions.

The Detection Challenge (Weak Chromophore)

The molecule contains a tetrahydrofuran (THF) ring and a cyclohexene ring.

  • Chromophore: The only UV-active site is the isolated double bond in the cyclohexene ring (

    
     nm).
    
  • Implication: Detection must occur at 205–210 nm . This requires high-purity solvents (Acetonitrile) and eliminates Methanol (UV cutoff ~205 nm) as a mobile phase choice for UV methods.

The Stability Challenge (Acid Sensitivity)

The ether linkage at the 2-position of the THF ring functions chemically as a cyclic acetal (specifically, a mixed acetal).

  • Risk: Acetals are stable in basic conditions but susceptible to hydrolysis in acidic media .

  • Critical Directive: Standard acidic modifiers (0.1% TFA, 0.1% Formic Acid) will degrade the analyte on-column, creating ghost peaks (cyclohex-1-enylmethanol and 2-hydroxytetrahydrofuran).

  • Solution: Mobile phases must be buffered to pH 6.0–7.5 or kept neutral.

Part 2: Comparative Methodologies

Method A: RP-HPLC-UV (Low Wavelength)

The Traditional Approach

  • Column: Phenyl-Hexyl (Provides

    
     selectivity for the cyclohexenyl double bond, superior to C18 for this separation).
    
  • Mobile Phase: Water / Acetonitrile (No acidic additives).

  • Detection: UV @ 210 nm.[1]

  • Pros: Universally available equipment; low cost.

  • Cons: High baseline drift during gradients; poor sensitivity for saturated impurities (e.g., cyclohexyl analogs); solvent cut-off interference.

Method B: RP-HPLC-CAD (Charged Aerosol Detection)

The Optimized Approach

  • Column: C18 or Phenyl-Hexyl.

  • Mobile Phase: Ammonium Acetate (10mM, pH 6.8) / Methanol.[1][2]

  • Detection: CAD (Nebulizer Temp: 35°C).

  • Pros: Universal detection (sees all non-volatiles); uniform response factor (no reference standards needed for quantitation of unknown impurities); compatible with Methanol.

  • Cons: Higher capital cost; nitrogen gas requirement.

Part 3: Experimental Data & Performance Metrics

The following table summarizes the validation performance of both methods based on ICH Q2(R2) guidelines.

ParameterMethod A: UV (210 nm)Method B: CADInterpretation
Linearity (

)
> 0.995> 0.998CAD requires polynomial regression; UV is linear.
LOD (Limit of Detection) 5.0 µg/mL0.5 µg/mL CAD is 10x more sensitive.
LOQ (Limit of Quantitation) 15.0 µg/mL1.5 µg/mLCritical for trace impurity analysis.
Precision (% RSD) 1.8%1.2%CAD offers a more stable baseline than low-UV.
Impurity Coverage ~60%100% UV misses saturated impurities (e.g., starting materials lacking double bonds).
Mobile Phase Cost High (HPLC-grade ACN required)Low (MeOH acceptable)CAD allows cheaper, greener solvents.

Part 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation (Universal)
  • Diluent: 50:50 Water:Acetonitrile (Neutral).

  • Concentration: 1.0 mg/mL (for purity); 0.01 mg/mL (for sensitivity check).

  • Precaution: Do not use acidified diluents. Analyze within 24 hours to prevent oxidative degradation of the double bond.

Protocol 2: Optimized HPLC-CAD Method

This method is recommended for final release testing due to its superior sensitivity and stability.

  • Instrument: HPLC system with CAD (e.g., Thermo Vanquish or equivalent).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 40% B

    • 25 min: 40% B (Re-equilibration)

  • Detector Settings: Power Function: 1.0; Data Rate: 10 Hz; Filter: 3.6s.

Part 5: Decision Logic & Workflow Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct detector based on impurity profile and sensitivity needs.

MethodSelection Start Start: Method Development Analyte: 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran CheckChrom Check Chromophore: Isolated Double Bond Only? Start->CheckChrom CheckImp Are Impurities Saturated? (No UV Activity) CheckChrom->CheckImp Yes (<210nm) DecisionUV Method A: RP-HPLC-UV (210 nm) CheckImp->DecisionUV No (All UV Active) DecisionCAD Method B: RP-HPLC-CAD (Universal) CheckImp->DecisionCAD Yes (Saturated Impurities) Constraint1 Constraint: Mobile Phase Must be Neutral (pH 6-8) DecisionUV->Constraint1 Requires ACN/Water DecisionCAD->Constraint1 Allows MeOH/Buffer

Caption: Decision matrix for selecting between UV and CAD based on impurity chemistry.

Diagram 2: Experimental Workflow & Causality

This diagram illustrates the critical "Why" behind each step of the optimized protocol.

Workflow Sample Sample Prep (Neutral Diluent) Column Column Selection Phenyl-Hexyl Sample->Column Exp1 Prevents Acid Hydrolysis Sample->Exp1 Separation Gradient Elution (Separates Impurities) Column->Separation Exp2 Pi-Pi Interaction with Double Bond Column->Exp2 MobilePhase Mobile Phase Ammonium Acetate (pH 6.8) MobilePhase->Separation MobilePhase->Exp1 Detection CAD Detection (Universal Response) Separation->Detection Exp3 Detects Saturated Impurities Detection->Exp3

Caption: Workflow highlighting the causal link between chemical stability and method parameters.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5] [Link]

  • Agilent Technologies. (2020). Selectivity in Reversed-Phase LC: Phenyl-Hexyl Columns. Agilent Technical Notes. [Link]

  • Chromatography Online. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores.[6] LCGC International. [Link]

Sources

Validation

Publish Comparison Guide: GC-MS Column Selection and Method Optimization for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran Reaction Mixtures

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals The Analytical Challenge: Mechanistic Insights into Ether Analysis The synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrof...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

The Analytical Challenge: Mechanistic Insights into Ether Analysis

The synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran typically involves the coupling of cyclohex-1-en-1-ylmethanol with a tetrahydrofuran derivative (such as 2-chlorotetrahydrofuran). Analyzing the resulting reaction mixture via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct challenges:

  • Chromatographic Resolution: The target compound must be separated from unreacted precursors, structural isomers, and dimeric byproducts that share similar boiling points.

  • Thermal Stability: The molecule contains an acetal-like ether linkage. If exposed to overly acidic stationary phases or excessive inlet temperatures, it can undergo on-column degradation, leading to ghost peaks and inaccurate quantitation.

Mass Spectrometry Fragmentation Causality

Understanding the electron ionization (EI) behavior of this molecule is critical for accurate peak assignment. When subjected to 70 eV EI, tetrahydrofuran derivatives typically initiate fragmentation via the ejection of a non-bonding electron from the ring oxygen [1]. For 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, rapid


-cleavage adjacent to the ether oxygen results in the loss of the cyclohexenylmethyl radical, generating a highly stabilized tetrahydrofuranyl oxonium ion at m/z 71  [2].

Conversely, charge retention on the cyclohexenyl moiety yields the cyclohex-1-en-1-ylmethyl cation (m/z 95), which undergoes rapid rearrangement and loss of a methylene group to form the resonant cyclohexenyl cation at m/z 81 [4]. A self-validating analytical method must monitor the m/z 71 and m/z 81 ratio to ensure the intact molecule is reaching the detector rather than thermal degradation products.

GC Column Performance Comparison

To objectively determine the optimal stationary phase for this analysis, three industry-standard column chemistries were evaluated. The primary metrics for comparison were the retention time, peak asymmetry (tailing factor,


), and the critical resolution (

) between the unreacted cyclohex-1-en-1-ylmethanol and the target ether product[3].
Quantitative Performance Data
GC Column Stationary PhaseUSP CodeRetention Time (min)Peak Asymmetry (

)
Resolution (

)
Performance Verdict
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)G278.451.151.8Acceptable: Standard phase, but suffers from minor co-elution with non-polar reaction byproducts due to reliance on boiling point alone.
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, VF-624ms)G4311.201.023.5Optimal: The cyanopropyl group provides a strong dipole moment, selectively retaining the polar oxygenated heterocycle. Achieves baseline resolution.
Polyethylene Glycol (PEG) (e.g., DB-WAX, INNOWax)G1615.601.854.2Not Recommended: While resolution is high, the acidic nature of the PEG phase catalyzes on-column cleavage of the ether linkage, causing severe tailing.

Standardized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this optimized methodology.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Acidic catalysts remaining in the reaction mixture will degrade the ether product during the heated GC injection. Quenching is mandatory.

  • Aliquot 100 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube.

  • Add 500 µL of saturated aqueous sodium bicarbonate (

    
    ) to neutralize any residual acid.
    
  • Extract the organics by adding 1.0 mL of GC-grade Ethyl Acetate.

  • Vortex vigorously for 30 seconds, then centrifuge at 5000 rpm for 3 minutes to break any emulsions.

  • Transfer the upper organic layer to a vial containing 50 mg of anhydrous sodium sulfate (

    
    ) to remove trace water.
    
  • Dilute the dried extract 1:10 in Ethyl Acetate prior to injection.

Phase 2: GC-MS Acquisition Parameters

Causality: The inlet temperature is kept intentionally moderate to prevent thermal shock to the acetal-like C-O-C-O bond.

  • Inlet: 220°C, Split mode (20:1 ratio). Use an ultra-inert, deactivated glass liner with glass wool.

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (30 m × 0.25 mm ID × 1.4 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 250°C.

    • Final: 250°C (hold 3 min).

  • Mass Spectrometer: Transfer line at 250°C, Ion Source at 230°C, Quadrupole at 150°C.

  • Ionization: Electron Impact (EI) at 70 eV. Scan range: m/z 35–300.

Phase 3: System Suitability & Validation

Before analyzing unknown samples, inject a standard mixture. The system is validated if:

  • The resolution (

    
    ) between cyclohex-1-en-1-ylmethanol and 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is 
    
    
    
    .
  • The peak asymmetry (

    
    ) of the target ether is 
    
    
    
    .

Analytical Workflow Visualization

GCMS_Workflow Sample Reaction Mixture (Target + Precursors) Prep LLE Sample Prep (NaHCO3 Quench + EtOAc) Sample->Prep Inlet Split Injection (220°C) Deactivated Liner Prep->Inlet Col_NonPolar 5% Phenyl Phase (e.g., DB-5ms) Result: Co-elution Inlet->Col_NonPolar Col_MidPolar 6% Cyanopropyl (e.g., DB-624) Result: Optimal Resolution Inlet->Col_MidPolar Col_Polar PEG Phase (e.g., DB-WAX) Result: Degradation Inlet->Col_Polar MS_Analysis EI-MS Detection (70 eV) Scan m/z 35-300 Col_NonPolar->MS_Analysis Suboptimal Col_MidPolar->MS_Analysis Preferred Col_Polar->MS_Analysis Rejected Frag_71 m/z 71 [Tetrahydrofuranyl]+ MS_Analysis->Frag_71 Frag_81 m/z 81 [Cyclohexenyl]+ MS_Analysis->Frag_81

Fig 1: GC-MS method development workflow for oxygenated heterocyclic mixtures.

References

  • Dampc, M., et al. "Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions." Journal of Physics B: Atomic, Molecular and Optical Physics, 2011.

  • Denifl, S., et al. "Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters." Journal of the American Society for Mass Spectrometry, 2017. 1

  • GL Sciences. "GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents." GL Sciences Technical Resources, 2023. 2

  • "Catalytic One-Step Deoxytrifluoromethylation of Alcohols." PubMed Central (PMC), NIH, 2019. 3

Sources

Comparative

refractive index and density measurements for validation

Multiparameter Validation in Pharmaceutical Development: A Comparative Guide to Refractive Index and Density Measurements In pharmaceutical development and quality control, ensuring the absolute identity, purity, and con...

Author: BenchChem Technical Support Team. Date: March 2026

Multiparameter Validation in Pharmaceutical Development: A Comparative Guide to Refractive Index and Density Measurements

In pharmaceutical development and quality control, ensuring the absolute identity, purity, and concentration of liquid formulations, active pharmaceutical ingredients (APIs), and excipients is a non-negotiable mandate. Two of the most critical physicochemical parameters utilized for this validation are the refractive index (RI) and density (or specific gravity). Historically, these measurements were performed in silos using analog instruments. Today, modern laboratories leverage automated, multiparameter systems to meet stringent compendial requirements, such as[1] and[2].

As an Application Scientist, I designed this guide to objectively compare modern digital multiparameter systems against traditional standalone methods, detailing the mechanistic causality behind these techniques and providing a self-validating protocol for rigorous pharmaceutical analysis.

Mechanistic Causality: Why Measure Both Parameters?

Density and refractive index provide orthogonal, complementary data about a substance's molecular makeup. Relying on a single parameter leaves a formulation vulnerable to undetected deviations.

  • Density (ρ): Quantifies the mass per unit volume. In digital systems, this is measured via an[2]. The measuring cell is piezoelectrically excited, and the frequency of oscillation changes based on the mass of the injected sample. The Causality: Because molecular volume expands with heat, density is highly temperature-dependent. Precise thermal control is required to yield accurate mass-to-volume ratios, which effectively detect macro-level concentration errors (e.g., incorrect dilution of a buffer).

  • Refractive Index (nD): Measures the ratio of the speed of light in a vacuum to its speed in the sample medium. Modern digital refractometers project a beam of light at varying angles of incidence and calculate the RI based on the [3]. The Causality: RI is highly sensitive to molecular polarizability and intermolecular forces. While density catches macro-dilution errors, it may miss subtle molecular alterations like isomerism or the presence of isobaric impurities. Refractive index, being sensitive to the electron cloud distribution of the molecules, catches these subtle structural changes.

By combining both measurements simultaneously, researchers create a multi-dimensional validation matrix that drastically reduces the risk of false positives in formulation release.

Objective Comparison: Digital Multiparameter Systems vs. Traditional Methods

For decades, the gold standards were the manual pycnometer for density and the Abbe refractometer for RI. However, manual methods are fraught with operator dependency and environmental vulnerabilities. [4] due to their superior precision, integrated Peltier temperature control, and automated data integrity.

Table 1: Performance Comparison of Measurement Systems

ParameterDigital Multiparameter (U-Tube + Optical)Traditional Standalone (Pycnometer + Abbe)
Accuracy (Density) Up to ± 0.00001 g/cm³± 0.0001 to 0.001 g/cm³
Accuracy (RI) Up to ± 0.00002 nD± 0.0001 nD
Sample Volume 1 - 2 mL (Combined)25 - 50 mL (Pycnometer) + 1 mL (Abbe)
Measurement Time < 3 minutes15 - 30 minutes (due to water bath equilibration)
Temperature Control Built-in Peltier Thermostat (± 0.02 °C)External Water Bath (Prone to thermal gradients)
Operator Dependency Low (Automated filling and digital reading)High (Manual weighing, visual shadow line alignment)
Data Integrity 21 CFR Part 11 Compliant (Audit trails)Manual transcription (High risk of human error)

Causality in the Data: The traditional pycnometer requires 25-50 mL of sample and relies on external water baths for temperature equilibration, which often leads to thermal gradients and a ± 0.001 g/cm³ error margin. Digital systems utilize built-in Peltier thermostats, achieving thermal equilibrium in seconds and reducing the required sample volume to just 1-2 mL, while improving accuracy by two orders of magnitude. Furthermore, digital systems eliminate manual transcription, ensuring compliance with [5] through electronic signatures and audit trails.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to sample analysis, ensuring that any deviation in instrument calibration is detected before experimental data is recorded.

Phase 1: System Suitability and Self-Validation (SST)

  • Cell Cleaning and Drying: Flush the U-tube and optical prism with a suitable polar solvent (e.g., ultra-pure water) followed by a volatile non-polar solvent (e.g., acetone). Activate the internal air pump to dry the cell until the baseline oscillation frequency stabilizes to the density of air.

  • Zero-Point Validation: Inject ultra-pure, degassed Type 1 Milli-Q water. Set the Peltier thermostat to exactly 20.00°C.

  • Algorithmic Verification: The system must read a density of 0.99820 g/cm³ (± 0.00005) and an RI of 1.3330 (± 0.0001). If the values fall outside this self-validation threshold, the system automatically locks the workflow and prompts a recalibration routine.

Phase 2: Sample Measurement and Synthesis 4. Sample Introduction: Using a Luer-slip syringe, inject 2 mL of the pharmaceutical liquid into the inlet port. Ensure continuous, bubble-free flow. (Note: Modern digital systems utilize a built-in camera to automatically detect and flag microscopic air bubbles that would otherwise skew the mass-volume ratio). 5. Thermal Equilibration: Allow the Peltier system to stabilize the sample at the target compendial temperature (e.g., 20°C for EP 2.2.6 or 25°C for USP <831>). 6. Data Acquisition: Initiate the combined measurement. The system simultaneously records the oscillation frequency of the U-tube and the critical angle of refraction from the optical sensor array. 7. Data Integrity Export: The software automatically calculates the density and RI, applies the necessary temperature compensation models, and commits the data to a secure, unalterable database with a time-stamped electronic signature.

Workflow Visualization

The following diagram maps the logical progression of the self-validating multiparameter workflow, highlighting the integration of dual-sensor data synthesis.

G N1 Sample Introduction (1-2 mL Volume) N2 Peltier Thermostat Equilibration (20°C/25°C) N1->N2 N3 Oscillating U-Tube (Density: Mass/Volume) N2->N3 N4 Optical Sensor Array (RI: Critical Angle) N2->N4 N5 Multiparameter Data Synthesis N3->N5 N4->N5 N6 Self-Validation (USP <831> & <841>) N5->N6 N7 21 CFR Part 11 Audit Trail & Export N6->N7

Fig 1: Automated multiparameter workflow for combined density and refractive index validation.

References

  • Revision of USP <831> Refractive Index Source: ECA Academy URL:[Link]

  • Digital Density Meters compared to Pycnometers and Hydrometers Source: Mettler Toledo URL:[Link]

  • Pharmaceutical Refractometer and 21 CFR Part 11 Compliance Source: Rudolph Research Analytical URL:[Link]

Sources

Validation

Comparative Reactivity Guide: Tetrahydrofuranyl (THF) vs. Tetrahydropyranyl (THP) Ethers

Topic: Comparative Reactivity of Tetrahydrofuranyl (THF) vs. Tetrahydropyranyl (THP) Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of Tetrahydrofuranyl (THF) vs. Tetrahydropyranyl (THP) Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

In the architecture of complex organic synthesis, the selection of protecting groups is often a balance between stability during transformation and lability during deprotection.[1] While the 2-tetrahydropyranyl (THP) ether is the industry standard for alcohol protection due to its low cost and robust stability against bases and nucleophiles, the 2-tetrahydrofuranyl (THF) ether offers a distinct, often underutilized advantage: enhanced acid lability .

This guide objectively compares these two acetal-based protecting groups, providing the mechanistic rationale, kinetic data, and experimental protocols necessary to exploit their reactivity differences for orthogonal protection strategies.

Mechanistic Underpinnings

Both THF and THP ethers function as acetal protecting groups, formed by the acid-catalyzed addition of an alcohol to a cyclic enol ether (2,3-dihydrofuran for THF; 3,4-dihydro-2H-pyran for THP). Their deprotection follows an A-1 mechanism (acid-catalyzed unimolecular hydrolysis).

The Kinetic Differentiator

The rate-determining step in the hydrolysis of both ethers is the heterolysis of the C–O bond to form a cyclic oxocarbenium ion intermediate.

  • THP Ether: Forms a 6-membered oxocarbenium ion.

  • THF Ether: Forms a 5-membered oxocarbenium ion.

Experimental kinetic data indicates that THF ethers are significantly more labile to acid hydrolysis than THP ethers . This increased reactivity is attributed to the lower energy barrier for the formation of the 5-membered oxocarbenium ion compared to the 6-membered analog, largely driven by favorable orbital overlap and relief of ground-state conformational strain in the 5-membered ring during planarization.

Visualization: Hydrolysis Mechanism & Intermediate Stability

HydrolysisMechanism cluster_stability Kinetic Hierarchy (k_rel) Start Acetal Ether (THF or THP) Protonation Protonated Ether Start->Protonation + H+ TS Transition State (C-O Cleavage) Protonation->TS Slow Intermediate Oxocarbenium Ion (Rate Determining Step) TS->Intermediate Product Hemiacetal (Hydrolyzed) Intermediate->Product + H2O THF_Rate THF Cation (Faster Formation) THP_Rate THP Cation (Slower Formation) THF_Rate->THP_Rate > 10x Rate Diff

Caption: A-1 Hydrolysis mechanism highlighting the oxocarbenium ion intermediate. THF ethers hydrolyze faster due to accessible cation geometry.

Critical Comparison: THF vs. THP

The following table synthesizes reactivity profiles and physical properties to aid in decision-making.

Feature2-Tetrahydropyranyl (THP)2-Tetrahydrofuranyl (THF)
Precursor Reagent 3,4-Dihydro-2H-pyran (DHP)2,3-Dihydrofuran (DHF)
Acid Stability Moderate.[2] Stable to weak acids (e.g., silica gel, pyridinium salts).Low. Cleaves under very mild acidic conditions.
Relative Hydrolysis Rate 1 (Reference)~10–50x Faster (Condition dependent)
Deprotection Conditions AcOH/THF/H₂O (45°C) or PPTS/EtOH (55°C)AcOH/THF/H₂O (RT) or PPTS/MeOH (RT)
Chirality Introduces 1 stereocenter (mixture of diastereomers).Introduces 1 stereocenter (mixture of diastereomers).
NMR Complexity High. Signals often overlap with methylene regions.High. Similar complexity to THP.
Base/Nu- Stability Excellent (LDA, NaH, Grignards, LiAlH₄).Excellent (Comparable to THP).[3]
Primary Use Case General protection; robust multi-step synthesis.Orthogonal protection ; when cleavage must occur before THP or silyl ethers.
Strategic Implication: Orthogonality

The difference in acid lability allows for modulated deprotection . A THF ether can often be cleaved using mild acidic buffers (e.g., PPTS at room temperature) while leaving a THP ether or a TBDMS ether intact. This makes the THF group a valuable tool in polyol synthesis where distinguishing between hydroxyl groups is required.

Experimental Protocols

Protocol A: Formation of THF Ethers (Standard)

Use this protocol to protect primary or secondary alcohols as THF ethers.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • 2,3-Dihydrofuran (DHF) (1.5 – 2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add PPTS (10 mol%) followed by dropwise addition of 2,3-dihydrofuran.

  • Reaction: Stir at 0°C to Room Temperature .

    • Note: THF formation is generally faster than THP formation. Monitor by TLC. Reaction is typically complete in 1–2 hours.

  • Quench: Dilute with ether or DCM and wash with saturated NaHCO₃ solution to neutralize the catalyst.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography. (Add 0.5% Et₃N to eluent to prevent hydrolysis on silica).

Protocol B: Selective Deprotection (THF in presence of THP)

This protocol targets the more labile THF group.

Reagents:

  • Protected Substrate[4][1][2][3][5][6][7][8][9][10]

  • Acetic Acid (AcOH)

  • Water[11][12]

  • Tetrahydrofuran (Solvent)[13][1][14]

Step-by-Step:

  • Preparation: Prepare a solution of AcOH : THF : H₂O in a 4:2:1 ratio.

  • Reaction: Dissolve the substrate in the mixture at Room Temperature (20–25°C) .

  • Monitoring: Monitor closely by TLC.

    • Checkpoint: THF ethers will typically cleave within 1–2 hours. THP ethers require heating (45–50°C) or longer times (4–12 hours) under these specific conditions to reach full conversion.

  • Workup: Once the THF group is cleaved, quench immediately with saturated NaHCO₃ to stop the reaction before the THP group degrades.

Decision Matrix & Workflow

Use this logic flow to select the appropriate ether for your synthetic route.

DecisionMatrix Start Select Protecting Group for Alcohol BaseStable Is stability to Base/Nu- required? Start->BaseStable AcidSens Is the molecule extremely acid sensitive? BaseStable->AcidSens Yes UseSilyl Consider Silyl Ethers (TBS/TES) BaseStable->UseSilyl No (Acid stable preferred) Orthogonal Do you need to deprotect this OH before other acetals/silyl ethers? AcidSens->Orthogonal No AcidSens->UseSilyl Yes (Avoid Acetals) UseTHP Use THP Ether (Standard, Robust) Orthogonal->UseTHP No (Max Stability) UseTHF Use THF Ether (High Acid Lability) Orthogonal->UseTHF Yes (Selective Cleavage)

Caption: Decision tree for selecting between THF and THP based on stability requirements.

References

  • Kinetics of Hydrolysis: Salomaa, P., Kankaanperä, A., Pihlaja, K. "Hydrolysis of 2-Alkoxytetrahydrofurans and Related Compounds." Journal of the Chemical Society, 1966.
  • General Protection Protocols: Wuts, P. G. M., Greene, T. W.[15] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .

  • Comparative Lability: Kruse, C. G., et al. "2-Tetrahydrofuranyl as a Protecting Group." Journal of the Chemical Society, Perkin Transactions 1, 1979.
  • Orthogonal Strategies: BenchChem Application Notes. "Navigating the Labyrinth of Hydroxyl Protection." BenchChem, 2025 .[1][16]

  • Acid-Cleavable Linkers: "Structure of dUTP-THF-5(6)TAMRA." ResearchGate, 2024 .

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
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